molecular formula C21H10Cl2O7 B054719 5(6)-Carboxy-2',7'-dichlorofluorescein CAS No. 111843-78-8

5(6)-Carboxy-2',7'-dichlorofluorescein

Número de catálogo: B054719
Número CAS: 111843-78-8
Peso molecular: 445.2 g/mol
Clave InChI: JGZVUTYDEVUNMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5(6)-Carboxy-2',7'-dichlorofluorescein is a chemically refined and cell-impermeant derivative of the widely used fluorescent probe 2',7'-dichlorofluorescein (DCFH). This compound is supplied as a mixture of the 5- and 6-carboxy isomers and serves as a critical intermediate for the quantitative detection of intracellular reactive oxygen species (ROS). Its primary research value lies in its application in the formation of cell-permeant diacetate esters (e.g., Carboxy-H2DCFDA), which are cleaved by intracellular esterases to trap the non-fluorescent carboxy-dichlorofluorescein form within the cell. Subsequent oxidation by ROS—such as hydrogen peroxide, peroxyl radicals, and peroxynitrite—generates the highly fluorescent carboxy-dichlorofluorescein product, enabling real-time monitoring of oxidative stress in live-cell imaging, flow cytometry, and microplate assays.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZVUTYDEVUNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920579
Record name 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
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Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111843-78-8, 142975-81-3
Record name 5(6)-Carboxy-2',7'-dichlorofluorescein
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Record name 5'-Carboxyl-2',7'-dichlorodihydrofluorescein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
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Record name 5(6)-Carboxy-2',7'-dichlorofluorescein
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Foundational & Exploratory

An In-Depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Fluorophore

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is a fluorescent probe belonging to the fluorescein (B123965) family of dyes. Its utility in biomedical research and drug development is primarily attributed to its pH-sensitive fluorescence and its recognition by specific cellular transporters. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use. The diacetate form, this compound diacetate (CDCFDA), is a cell-permeant precursor that becomes fluorescent upon intracellular enzymatic cleavage, making it a valuable tool for studying intracellular processes.

Core Properties and Specifications

CDCF is characterized by its distinct physicochemical and spectral properties, which are crucial for its application in various assays. These properties are summarized in the tables below for easy reference and comparison.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₂₁H₁₀Cl₂O₇[1]
Molecular Weight 445.21 g/mol [1]
Appearance Orange solid
pKa 4.8
Solubility Soluble in DMSO and aqueous buffers with pH > 6
Spectral Properties
PropertyValueReference
Excitation Maximum (λex) ~504 nm
Emission Maximum (λem) ~529 nm
Molar Absorptivity (ε) ~90,000 cm⁻¹M⁻¹

Key Applications in Research and Development

The unique characteristics of CDCF and its diacetate derivative have led to their widespread use in several key areas of cellular and molecular research.

Intracellular pH Measurement

With a pKa of 4.8, CDCF is an effective fluorescent indicator for measuring pH in acidic environments within the cell. The intensity of its fluorescence is dependent on the surrounding pH, allowing for ratiometric measurements that can quantify pH changes in organelles such as endosomes and lysosomes.

Detection of Reactive Oxygen Species (ROS)

The diacetate form, often referred to as H₂DCFDA, is a non-fluorescent molecule that can freely diffuse across cell membranes.[2][3] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the now non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) (H₂DCF) within the cell. In the presence of reactive oxygen species, H₂DCF is oxidized to the highly fluorescent CDCF, providing a robust method for detecting and quantifying intracellular ROS levels.[2][3]

Substrate for Multidrug Resistance-Associated Protein 2 (MRP2)

CDCF is a well-characterized substrate for the ATP-binding cassette (ABC) transporter, Multidrug Resistance-Associated Protein 2 (MRP2).[4][5] MRP2 is an efflux pump that plays a significant role in the transport of various endogenous and xenobiotic compounds, including conjugated drugs, out of the cell.[6][7] The transport of CDCF by MRP2 can be measured in vesicular transport assays, making it a valuable tool for screening potential drug interactions with this transporter and for studying the mechanisms of multidrug resistance.[8]

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound and its diacetate derivative.

Measurement of Intracellular Reactive Oxygen Species (ROS) using CDCFDA

This protocol describes the use of this compound diacetate (CDCFDA) to measure intracellular ROS levels by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound diacetate (CDCFDA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • ROS-inducing agent (e.g., H₂O₂) as a positive control

  • ROS scavenger (e.g., N-acetylcysteine) as a negative control

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable culture vessel.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CDCFDA in anhydrous DMSO. Store aliquots at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of 5-10 µM CDCFDA in serum-free culture medium or PBS.

  • Cell Loading:

    • Harvest the cells and wash them once with PBS.

    • Resuspend the cells in the CDCFDA working solution at a concentration of 1 x 10⁶ cells/mL.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Treatment:

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend the cells in pre-warmed complete culture medium.

    • Add the experimental compounds (e.g., ROS inducer, inhibitor) and incubate for the desired time.

  • Data Acquisition:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission detection in the green channel (typically ~530 nm).

Workflow for Intracellular ROS Detection

G cluster_extracellular Extracellular cluster_intracellular Intracellular CDCFDA_ext CDCFDA (Cell-Permeant) CDCFDA_int CDCFDA CDCFDA_ext->CDCFDA_int Diffusion H2DCF H2DCF (Non-fluorescent) CDCFDA_int->H2DCF Cleavage CDCF CDCF (Fluorescent) H2DCF->CDCF Oxidation Esterases Esterases Esterases->CDCFDA_int ROS ROS ROS->H2DCF

Caption: Cellular processing of CDCFDA for ROS detection.

Vesicular Transport Assay for MRP2 Activity

This protocol outlines a method to assess the interaction of test compounds with the MRP2 transporter using inside-out membrane vesicles and CDCF as a fluorescent substrate.[9]

Materials:

  • MRP2-expressing inside-out membrane vesicles (and control vesicles)

  • Assay Buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)

  • This compound (CDCF)

  • ATP and AMP solutions

  • Test compounds

  • Ice-cold washing buffer

  • Filter plates (e.g., 96-well glass fiber)

  • Vacuum manifold

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CDCF in DMSO.

    • Prepare working solutions of ATP and AMP in assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • On a 96-well plate, add the membrane vesicles (typically 20-50 µg of protein per well).

    • Add the test compound or vehicle control.

    • Add the CDCF substrate. A typical starting concentration is 5 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Termination of Transport:

    • Initiate the transport reaction by adding ATP to the appropriate wells. Add AMP to control wells to measure ATP-independent substrate association.

    • Incubate the plate at 37°C for a defined period (e.g., 5-30 minutes).

    • Stop the reaction by adding a large volume of ice-cold washing buffer.

  • Filtration and Washing:

    • Rapidly transfer the reaction mixture to a pre-wetted filter plate placed on a vacuum manifold.

    • Apply vacuum to aspirate the liquid.

    • Wash the filters multiple times with ice-cold washing buffer to remove unbound substrate.

  • Quantification:

    • After washing, aspirate the filters to dryness.

    • Elute the trapped fluorescent substrate from the vesicles by adding a suitable lysis buffer.

    • Measure the fluorescence in the eluate using a fluorescence plate reader (Ex: ~504 nm, Em: ~529 nm).

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the fluorescence in the AMP-containing wells from that in the ATP-containing wells.

    • Determine the effect of the test compound on CDCF transport by comparing the ATP-dependent transport in the presence and absence of the compound.

Workflow for MRP2 Vesicular Transport Assay

G cluster_assay Vesicular Transport Assay Vesicles MRP2 Vesicles Incubation Incubate at 37°C Vesicles->Incubation CDCF CDCF CDCF->Incubation ATP ATP ATP->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Fluorescence Measurement Filtration->Quantification

Caption: Workflow of the MRP2 vesicular transport assay.

Protein Conjugation with this compound

This protocol provides a general method for conjugating the carboxyl group of CDCF to primary amines on a protein using carbodiimide (B86325) chemistry.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • This compound (CDCF)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • Prepare a fresh stock solution of CDCF in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer immediately before use.

  • Activation of CDCF:

    • In a microcentrifuge tube, mix CDCF with a molar excess of EDC and NHS in DMSO. The typical molar ratio is 1:1.5:3 (CDCF:EDC:NHS).

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxyl group of CDCF.

  • Conjugation Reaction:

    • Add the activated CDCF solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point of 10:1 is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the dye (at ~504 nm).

Logical Relationship in Protein Conjugation

G CDCF CDCF (-COOH) Activated_CDCF Activated CDCF (NHS-ester) CDCF->Activated_CDCF EDC_NHS EDC/NHS EDC_NHS->Activated_CDCF Conjugate Labeled Protein Activated_CDCF->Conjugate Protein Protein (-NH2) Protein->Conjugate

Caption: Covalent labeling of proteins with CDCF.

Signaling and Transport Pathway

MRP2-Mediated Efflux and Its Consequences

MRP2 is an integral membrane protein primarily located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells.[6][7] Its primary function is to mediate the ATP-dependent efflux of a wide range of substrates, particularly conjugated organic anions, from the cell into the bile or urine.[6] This process is a critical component of cellular detoxification and the elimination of metabolic waste products and xenobiotics.

The transport of substrates like CDCF by MRP2 has several important implications:

  • Cellular Detoxification: By exporting potentially harmful compounds, MRP2 protects the cell from their accumulation and subsequent toxicity.

  • Drug Disposition: The activity of MRP2 can significantly influence the pharmacokinetics of many drugs by affecting their absorption, distribution, and elimination.

  • Multidrug Resistance: Overexpression of MRP2 in cancer cells can lead to the efflux of chemotherapeutic agents, contributing to the phenomenon of multidrug resistance.

MRP2 Transport Pathway

G cluster_cell Hepatocyte cluster_membrane Apical Membrane cluster_lumen Bile Canaliculus MRP2 MRP2 Transporter ADP_Pi ADP + Pi MRP2->ADP_Pi Hydrolysis Substrate_out Exported Substrate MRP2->Substrate_out Efflux Substrate_in Substrate (e.g., CDCF, Drug Conjugate) Substrate_in->MRP2 ATP ATP ATP->MRP2 Detoxification Cellular Detoxification Drug_Resistance Drug Resistance Substrate_out->Detoxification Leads to Substrate_out->Drug_Resistance Can cause

Caption: MRP2-mediated substrate efflux pathway.

References

An In-depth Technical Guide to the Chemical Properties and Applications of 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a versatile fluorescent probe. This document details its core characteristics, experimental applications, and the underlying methodologies, making it an essential resource for researchers in cell biology, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a synthetic green fluorophore and a derivative of fluorescein. It is widely utilized as an intracellular pH indicator, a probe for reactive oxygen species (ROS), and a substrate for multidrug resistance-associated proteins (MRPs).[1][2] The presence of electron-withdrawing chlorine atoms lowers the pKa of the molecule compared to standard carboxyfluorescein, making it particularly useful for detecting pH in more acidic environments.[3][4]

Physicochemical Data

The key physicochemical properties of this compound and its diacetate derivative are summarized in the tables below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₂₁H₁₀Cl₂O₇[1]
Molecular Weight 445.21 g/mol [1]
Appearance Orange to yellow solid[3]
pKa 4.8[5]
Melting Point ≥250 °C[6]
PropertyValueReferences
Excitation Maximum (λex) ~504 nm[3][6][7]
Emission Maximum (λem) ~529 nm[3][6][7]
Molar Extinction Coefficient (ε) 90,000 cm⁻¹M⁻¹[3][5][7]
Quantum Yield (Φ) Information on the specific quantum yield is limited, though it is noted that introducing a carboxyl group can decrease the fluorescence quantum yield.[8]
SolventSolubilityReferences
DMSO Soluble[1][6]
DMF Soluble[6]
Water Soluble (at pH ≥ 5)[6]
Methanol Soluble[9]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-chlororesorcinol (B43231) with 1,2,4-benzenetricarboxylic anhydride (B1165640) in the presence of a catalyst such as zinc chloride.[8] The resulting product is a mixture of the 5- and 6-carboxy isomers, which can be separated by chromatography.[8]

G Synthesis of this compound A 4-Chlororesorcinol C Condensation Reaction (with Zinc Chloride) A->C B 1,2,4-Benzenetricarboxylic Anhydride B->C D Mixture of 5- and 6-carboxy-2',7'-dichlorofluorescein (B134604) isomers C->D E Chromatographic Separation D->E F Purified this compound E->F

A simplified workflow for the synthesis of this compound.

Experimental Protocols and Applications

This compound and its diacetate form, this compound diacetate (CDCFDA), are widely used in various cellular assays.

Measurement of Intracellular Reactive Oxygen Species (ROS)

CDCFDA is a cell-permeant, non-fluorescent probe used to detect intracellular ROS.[10] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the now cell-impermeant and still non-fluorescent 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (CDCFH) within the cytosol. Subsequent oxidation by various ROS converts CDCFH into the highly fluorescent CDCF.[11]

G Intracellular ROS Detection using CDFDA A Cell Loading with CDFDA (Cell-permeant, non-fluorescent) B Intracellular Deacetylation by Esterases A->B C Formation of CDCFH (Cell-impermeant, non-fluorescent) B->C D Oxidation by Reactive Oxygen Species (ROS) C->D E Formation of CDCF (Fluorescent) D->E F Fluorescence Detection (Microscopy, Flow Cytometry, Plate Reader) E->F

Mechanism of intracellular ROS detection using CDFDA.
  • Cell Preparation: Culture cells to the desired confluence. For suspension cells, aim for approximately 1.5 x 10⁵ cells per well. For adherent cells, plate them overnight at 1-4 x 10⁴ cells per well in a 96-well plate.

  • Staining:

    • Prepare a working solution of CDFDA in a suitable buffer (e.g., PBS or HBSS) at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

    • Remove the culture medium and wash the cells gently with the buffer.

    • Add the CDFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress (Optional): After staining, cells can be treated with a known inducer of ROS (e.g., tert-butyl hydroperoxide) as a positive control, or with the experimental compound of interest.

  • Flow Cytometry Analysis:

    • Gently resuspend the cells to ensure a single-cell suspension.

    • Analyze the cells on a flow cytometer. Use the 488 nm laser for excitation and detect the emission at approximately 529-535 nm (typically in the FL1 channel).[2][12]

    • Establish forward and side scatter gates to exclude debris and cell aggregates.

    • Quantify the mean fluorescence intensity of the cell population, which is proportional to the level of intracellular ROS.

Assessment of Multidrug Resistance-Associated Protein (MRP) Activity

CDCF is a substrate for MRPs, particularly MRP2. Its transport out of the cell can be used to measure the activity of these efflux pumps. The diacetate form, CDFDA, is often used as it readily enters the cells.

G MRP Activity Assay using CDFDA cluster_cell Intracellular Space B Deacetylation (CDFDA -> CDCF) C Fluorescent CDCF B->C D MRP-mediated Efflux of CDCF C->D A CDFDA Loading A->B E Decreased Intracellular Fluorescence D->E

Principle of the MRP activity assay using CDFDA.

This protocol is adapted from a screening method for MRP2 substrates.[9]

  • Cell Culture: Grow Caco-2 cells on clear 96-well plates for 8 days.

  • Loading: Incubate the cells with 5 µM CDFDA for 10 minutes.

  • Efflux and Sampling: After loading, replace the CDFDA solution with a fresh buffer. Take samples from the extracellular medium at various time points (e.g., 30 minutes) to measure the efflux of CDCF.

  • Fluorescence Measurement: Analyze the fluorescence of the extracellular samples in black 96-well plates using a fluorescence plate reader. An increase in extracellular fluorescence over time indicates MRP activity.

  • Inhibition (Optional): To confirm MRP-specific transport, the assay can be performed in the presence of a known MRP inhibitor, such as probenecid. A decrease in the rate of CDCF efflux in the presence of the inhibitor is indicative of MRP-mediated transport.

Measurement of Intracellular pH

CDCF can be used as a fluorescent indicator for measuring pH in acidic intracellular compartments due to its low pKa of 4.8.[13] A dual-excitation ratiometric method (e.g., using 495 nm and 440 nm excitation wavelengths) can be employed to obtain quantitative pH measurements that are independent of the dye concentration.[13]

  • Calibration: Intracellular calibration is crucial and can be performed using a protonophore like nigericin (B1684572) in the presence of high potassium to equilibrate the intracellular and extracellular pH.[13]

  • Instrumentation: A fluorescence microscope equipped with appropriate filter sets for dual-excitation or dual-emission ratio imaging is required.

  • Photostability: Carboxy-2',7'-dichlorofluorescein is reported to be significantly more photostable than carboxyfluorescein.[5][7]

Conclusion

This compound is a robust and versatile fluorescent probe with significant applications in cellular biology and drug development. Its utility in measuring intracellular ROS, assessing MRP activity, and determining acidic intracellular pH makes it an invaluable tool for researchers. The protocols and data presented in this guide provide a solid foundation for the successful application of this powerful fluorescent indicator in a variety of experimental settings.

References

5(6)-Carboxy-2',7'-dichlorofluorescein: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is a fluorescent probe widely utilized in cellular and biomedical research. Its spectral properties are highly sensitive to the local microenvironment, making it a valuable tool for investigating intracellular pH and the generation of reactive oxygen species (ROS). Furthermore, its utility extends to drug development as a substrate for multidrug resistance-associated proteins (MRPs), particularly MRP2. This technical guide provides an in-depth overview of the core spectral properties of CDCF, detailed experimental protocols for its use, and visualizations of its key applications.

Core Spectral and Physicochemical Properties

The spectral characteristics of this compound are fundamental to its application as a fluorescent indicator. The presence of electron-withdrawing chlorine atoms and a carboxyl group on the fluorescein (B123965) core influences its pKa and spectral profile.

PropertyValueReference(s)
Molecular Formula C₂₁H₁₀Cl₂O₇
Molecular Weight 445.21 g/mol
Excitation Maximum (λex) ~495-504 nm[1]
Emission Maximum (λem) ~529-530 nm[1]
pKa ~4.8-5.1
Purity >95%
Solubility Soluble in DMSO

Quantitative Spectral Data

ParameterValueNotes
Molar Extinction Coefficient (ε) Not explicitly found in search results.Can be determined experimentally (see Protocol 2).
Fluorescence Quantum Yield (Φf) Not explicitly found in search results.Can be determined experimentally (see Protocol 3).

Experimental Protocols

Protocol 1: General Procedure for Measuring Excitation and Emission Spectra

This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound (CDCF)

  • Spectroscopy-grade solvent (e.g., DMSO for stock, appropriate buffer for measurement)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of CDCF in DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., 0.1 M Tris pH 8.0) to a concentration that yields an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

  • Emission Spectrum Measurement:

    • Set the fluorometer to the excitation wavelength maximum (e.g., 504 nm).

    • Scan a range of emission wavelengths (e.g., 510 nm to 650 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

  • Excitation Spectrum Measurement:

    • Set the fluorometer to the emission wavelength maximum (e.g., 529 nm).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 520 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum.

Protocol 2: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

Materials:

  • CDCF

  • High-purity solvent/buffer

  • UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of CDCF with known concentrations in the desired solvent.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 504 nm.[1]

  • Plot a graph of absorbance versus concentration.

  • The slope of the resulting linear plot will be equal to the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.[3]

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • CDCF solution

  • A fluorescence standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)

  • Fluorometer with corrected spectra capabilities

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilute solutions of both the CDCF sample and the fluorescence standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the fluorescence emission curve for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[4]

Key Applications and Signaling Pathways

Intracellular Reactive Oxygen Species (ROS) Detection

This compound diacetate (CDFDA) is a cell-permeant, non-fluorescent precursor to CDCF. It is widely used to measure intracellular ROS levels.[5]

Mechanism of Action:

  • CDFDA, being lipophilic, readily crosses the cell membrane.

  • Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting CDFDA into the cell-impermeant 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (CDCFH).

  • In the presence of reactive oxygen species, CDCFH is oxidized to the highly fluorescent this compound (CDCF).[5]

  • The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

ROS_Detection_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CDFDA CDFDA (Cell-Permeant, Non-fluorescent) CDCFH CDCFH (Cell-Impermeant, Non-fluorescent) CDFDA->CDCFH Intracellular Esterases CDCF CDCF (Fluorescent) CDCFH->CDCF Oxidation ROS Reactive Oxygen Species (ROS) ROS->CDCFH

Caption: Workflow for intracellular ROS detection using CDFDA.

Substrate for Multidrug Resistance-Associated Protein 2 (MRP2)

CDCF is an ideal fluorescent substrate for the Multidrug Resistance-associated Protein 2 (MRP2), an efflux transporter involved in the biliary elimination of various compounds from the liver.[6] Assays using CDCF are employed to screen for MRP2 inhibitors and to study the transporter's function.[6][7]

Vesicular Transport Assay Principle:

  • Inside-out membrane vesicles containing MRP2 are prepared.

  • The vesicles are incubated with CDCF in the presence of ATP.

  • MRP2 actively transports CDCF into the vesicles.

  • The accumulation of fluorescent CDCF inside the vesicles is measured over time.

  • Potential inhibitors of MRP2 will reduce the rate of CDCF accumulation.

MRP2_Transport_Assay cluster_assay Vesicular Transport Assay Vesicle Inside-out Membrane Vesicle MRP2 MRP2 Transporter ADP ADP + Pi MRP2->ADP Hydrolysis CDCF_in CDCF (intraluminal) Accumulated Fluorescence MRP2->CDCF_in Transport CDCF_out CDCF (extraluminal) CDCF_out->MRP2 Binding ATP ATP ATP->MRP2

References

An In-depth Technical Guide to the Isomers of 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the 5- and 6-isomers of Carboxy-2',7'-dichlorofluorescein (CDCF), a fluorescent dye widely utilized in biological and pharmaceutical research. This document details the synthetic pathway, methods for isomer separation, and a comparative analysis of their spectroscopic properties, including key quantitative data and detailed experimental protocols.

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein is a chlorinated derivative of fluorescein (B123965) that exhibits enhanced photostability and a lower pKa compared to its parent compound, making it a valuable fluorescent probe in various applications. It is commonly used as an intracellular pH indicator, a tracer for cell permeability and transport studies, and as a substrate for multidrug resistance-associated protein 2 (MRP2) assays. The commercial product is typically a mixture of two structural isomers, the 5-carboxy and 6-carboxy derivatives, which arise from the non-specific condensation reaction during its synthesis. For many advanced applications, the use of a single, pure isomer is highly desirable to ensure reproducibility and accuracy in experimental results. This guide provides the necessary technical details for understanding and working with these important fluorescent probes.

Synthesis of this compound

The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction, specifically a condensation reaction between 4-chlororesorcinol (B43231) and 1,2,4-benzenetricarboxylic anhydride (B1165640). The reaction is typically catalyzed by a Lewis acid, such as zinc chloride.[1]

Synthesis_Pathway 4-Chlororesorcinol 4-Chlororesorcinol Reaction_Mixture Condensation Reaction 4-Chlororesorcinol->Reaction_Mixture 1,2,4-Benzenetricarboxylic_anhydride 1,2,4-Benzenetricarboxylic anhydride 1,2,4-Benzenetricarboxylic_anhydride->Reaction_Mixture Isomer_Mixture This compound (Isomeric Mixture) Reaction_Mixture->Isomer_Mixture ZnCl2

Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Synthesis

A general procedure for the synthesis of the this compound mixture is as follows:

  • Reactant Preparation: Combine 4-chlororesorcinol and 1,2,4-benzenetricarboxylic anhydride in a 2:1 molar ratio in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the mixture.

  • Reaction Conditions: Heat the mixture to a temperature of 180-200°C with constant stirring. The reaction is typically carried out in the absence of a solvent (neat).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the solidified reaction mass is cooled and dissolved in a basic aqueous solution (e.g., sodium hydroxide). The catalyst is removed by filtration.

  • Precipitation: The product is precipitated by acidifying the filtrate with a mineral acid, such as hydrochloric acid.

  • Purification: The crude product, an isomeric mixture of this compound, is collected by filtration, washed with water, and dried.

Separation of 5- and 6- Isomers

The separation of the 5- and 6-carboxy isomers is a critical step for applications requiring isomerically pure compounds. The two primary methods for separation are preparative high-performance liquid chromatography (HPLC) and fractional crystallization.

Separation_Workflow Isomer_Mixture This compound (Isomeric Mixture) Separation_Method Separation Method Isomer_Mixture->Separation_Method HPLC Preparative HPLC Separation_Method->HPLC Crystallization Fractional Crystallization Separation_Method->Crystallization Isomer_5 5-Carboxy-2',7'-dichlorofluorescein HPLC->Isomer_5 Isomer_6 6-Carboxy-2',7'-dichlorofluorescein (B134604) HPLC->Isomer_6 Crystallization->Isomer_5 Crystallization->Isomer_6

Figure 2: General workflow for the separation of isomers.
Experimental Protocol: Preparative HPLC

While specific, validated protocols for the preparative HPLC separation of 5- and 6-carboxy-2',7'-dichlorofluorescein are not widely published in peer-reviewed literature and are often proprietary, a general approach based on reverse-phase chromatography can be employed:

  • Column: A preparative C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous buffer can be adjusted to optimize the separation.

  • Detection: The elution of the isomers is monitored using a UV-Vis detector at a wavelength corresponding to the absorption maximum of the compounds (around 504 nm).

  • Fraction Collection: Fractions corresponding to the two separated isomer peaks are collected.

  • Post-purification: The collected fractions are typically lyophilized or evaporated to remove the mobile phase and yield the purified isomers.

Experimental Protocol: Fractional Crystallization

Fractional crystallization relies on the slight differences in solubility of the two isomers in a particular solvent system. This method can be effective for larger-scale separations.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen where the two isomers exhibit different solubilities. This often requires empirical testing of various solvents.

  • Dissolution: The isomeric mixture is dissolved in a minimal amount of the hot solvent to create a saturated solution.

  • Cooling: The solution is slowly cooled to allow for the preferential crystallization of the less soluble isomer.

  • Isolation: The crystals of the first isomer are isolated by filtration.

  • Second Isomer Recovery: The mother liquor, now enriched in the more soluble isomer, is concentrated, and the second isomer is crystallized, possibly with the addition of an anti-solvent.

  • Purity Check: The purity of the separated isomers should be assessed by analytical HPLC.

Spectroscopic and Physicochemical Properties

The 5- and 6-carboxy isomers of 2',7'-dichlorofluorescein (B58168) have very similar spectroscopic properties, which makes their differentiation challenging without high-resolution analytical techniques.

Table 1: Spectroscopic and Physicochemical Properties of this compound Isomers

Property5-Carboxy-2',7'-dichlorofluorescein6-Carboxy-2',7'-dichlorofluoresceinIsomeric Mixture (5(6)-)
Molecular Formula C₂₁H₁₀Cl₂O₇C₂₁H₁₀Cl₂O₇C₂₁H₁₀Cl₂O₇
Molecular Weight 445.21 g/mol 445.21 g/mol 445.21 g/mol
Excitation Max (λex) ~504 nm (in 0.1 M Tris pH 8.0)[2]~504 nm[1]~504 nm (in 0.1 M Tris pH 8.0)[2]
Emission Max (λem) ~529 nm (in 0.1 M Tris pH 8.0)[2][3]~525 nm[1]~529 nm (in 0.1 M Tris pH 8.0)[2]
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹[3][4]Data not readily available~90,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) Data not readily available0.79[1]Data not readily available
pKa 4.8[3][4]Data not readily available4.8[4], 5.1[2]
Appearance Yellow solid[3]Not specifiedOrange solid
Solubility Soluble in DMSO, DMF, and basic water (pH > 7)[3]Not specifiedSoluble in DMSO

Note: Spectroscopic properties can be influenced by the solvent and pH.

NMR Spectroscopy

Applications in Research and Drug Development

The unique properties of this compound and its individual isomers make them valuable tools in various scientific disciplines:

  • Intracellular pH Measurement: The fluorescence of these dyes is pH-dependent, allowing for the ratiometric measurement of intracellular pH.[4]

  • Cell Viability and Cytotoxicity Assays: The diacetate form (CDCFDA) is cell-permeable and non-fluorescent. Once inside the cell, esterases cleave the acetate groups, and subsequent oxidation leads to a fluorescent product, which is a measure of cell viability.

  • Drug Transport Studies: CDCF is a known substrate for the multidrug resistance-associated protein 2 (MRP2), an important transporter involved in drug efflux. This makes it a useful probe for studying MRP2 function and for screening potential drug interactions with this transporter.

  • Reactive Oxygen Species (ROS) Detection: The reduced, non-fluorescent form (H₂CDCFDA) can be oxidized by reactive oxygen species within cells to the highly fluorescent CDCF, enabling the detection of oxidative stress.

Conclusion

The 5- and 6-isomers of carboxy-2',7'-dichlorofluorescein are important fluorescent probes with enhanced photostability and a useful pKa range for biological studies. While their synthesis as a mixture is straightforward, the separation into individual isomers is essential for many quantitative and high-precision applications. This guide has provided an overview of the synthesis, separation techniques, and comparative properties of these isomers. The lack of publicly available, detailed NMR data for the individual isomers highlights a gap in the scientific literature and underscores the importance of thorough analytical characterization when working with these compounds. For researchers and drug development professionals, the use of isomerically pure and well-characterized fluorescent probes is paramount for obtaining reliable and reproducible data.

References

An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein: pKa and pH Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) and pH-dependent fluorescence of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF). This fluorescein (B123965) derivative is a valuable fluorescent probe for measuring pH in acidic environments, with applications in cell biology and drug discovery.

Core Properties and pH-Sensing Mechanism

This compound is a fluorescent pH indicator that exhibits a significant change in its fluorescence intensity in response to alterations in ambient pH.[1][2][3] Its utility as a pH probe stems from the equilibrium between its protonated (less fluorescent) and deprotonated (highly fluorescent) forms. The pKa is the pH at which both forms are present in equal concentrations. The electron-withdrawing chlorine and carboxyl groups on the fluorescein core lower the pKa of CDCF compared to fluorescein, making it particularly well-suited for measuring pH in acidic organelles and environments.[4][5]

Quantitative Data Summary

The reported pKa values for this compound can vary slightly depending on the experimental conditions and measurement technique. Below is a summary of the key quantitative data for this probe.

ParameterValueConditionsReference
pKa 5.1Not specified[2][6]
pKa 4.8Not specified[4][5][7]
"Effective" pKa 4.2Dual excitation ratio method (495/440 nm)[1]
Excitation Maximum (λex) 504 nm0.1 M Tris, pH 8.0[2][6]
Emission Maximum (λem) 529 nm0.1 M Tris, pH 8.0[2][6]

pH-Dependent Fluorescence

The fluorescence of this compound is highly dependent on pH. In acidic solutions, the molecule exists predominantly in its protonated, non-fluorescent form. As the pH increases, the molecule deprotonates, leading to a significant increase in fluorescence intensity. This relationship allows for the determination of pH by measuring the fluorescence of the dye.

ph_dependent_fluorescence Protonated_CDCF Protonated CDCF (Low Fluorescence) Deprotonated_CDCF Deprotonated CDCF (High Fluorescence) Protonated_CDCF->Deprotonated_CDCF pKa High_pH High pH (Basic) Deprotonated_CDCF->High_pH - H+ Low_pH Low pH (Acidic) Low_pH->Protonated_CDCF + H+

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: pKa Determination by Fluorescence Spectroscopy

This protocol outlines a general method for determining the pKa of this compound using fluorescence spectroscopy.

1. Materials and Reagents:

  • This compound

  • A series of buffers with known pH values spanning the expected pKa range (e.g., pH 3 to 7)

  • Spectrofluorometer

  • pH meter

  • Cuvettes

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

3. Preparation of Working Solutions:

  • For each buffer solution, prepare a working solution of the dye by diluting the stock solution to a final concentration that gives a readable fluorescence signal without inner filter effects. Ensure the final solvent concentration is low and consistent across all samples.

4. Fluorescence Measurements:

  • For each working solution, measure the fluorescence intensity at the emission maximum (approximately 529 nm) using an excitation wavelength of approximately 504 nm.

  • Record the precise pH of each buffer solution using a calibrated pH meter.

5. Data Analysis:

  • Plot the fluorescence intensity as a function of pH. The resulting curve should be sigmoidal.

  • The pKa can be determined from the inflection point of the sigmoidal curve, which corresponds to the pH at which the fluorescence intensity is half of the maximum intensity.

  • Alternatively, the data can be linearized using the Henderson-Hasselbalch equation, and the pKa can be determined from the x-intercept of the resulting plot.

Intracellular pH Measurement Workflow

For intracellular pH measurements, the membrane-permeable diacetate form, this compound diacetate (CDCFDA), is often used. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the fluorescent and pH-sensitive CDCF.

intracellular_ph_measurement cluster_cell Cell Intracellular_Esterases Intracellular Esterases CDCF CDCF (Fluorescent, pH-sensitive) Intracellular_Esterases->CDCF Fluorescence_Measurement Fluorescence Measurement (e.g., Microscopy, Flow Cytometry) CDCF->Fluorescence_Measurement pH_Determination Intracellular pH Determination Fluorescence_Measurement->pH_Determination Calibration Curve CDCFDA CDCFDA (Membrane Permeable, Non-fluorescent) CDCFDA->Intracellular_Esterases Cell Loading

Caption: Workflow for intracellular pH measurement using CDCFDA.

Applications in Research and Drug Development

The pH-sensitive nature of this compound makes it a valuable tool in various research areas:

  • Intracellular pH Measurement: It is used to measure the pH of acidic organelles such as lysosomes and endosomes.[1]

  • Enzyme Activity Assays: The fluorescence of CDCF can be used to monitor enzymatic reactions that involve a change in pH.

  • Drug Delivery Studies: It can be employed to study the release of drugs from pH-sensitive drug delivery systems.

  • Cell Viability and Apoptosis: Changes in intracellular pH are associated with various cellular processes, including apoptosis, making CDCF a useful indicator in these studies.

References

An In-depth Technical Guide to the Principle of CDCFDA for ROS Detection in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles and methodologies for detecting reactive oxygen species (ROS) in live cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) and its derivatives, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA).

Core Principle of CDCFDA-based ROS Detection

The detection of intracellular ROS using H2DCFDA is a widely adopted method for assessing the overall oxidative state of a cell.[1][2] The fundamental principle relies on a series of intracellular chemical transformations that convert a non-fluorescent molecule into a highly fluorescent one in the presence of ROS.

Mechanism of Action:

  • Cellular Uptake: The probe, often referred to as DCFDA or H2DCFDA, is a chemically stable, non-polar, and non-fluorescent molecule.[3] Its cell-permeant nature allows it to passively diffuse across the cell membrane into the cytoplasm.[4][5][6]

  • Intracellular Deacetylation: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate (B1210297) groups from the H2DCFDA molecule.[3][5][7][8][9] This reaction yields 2',7'-dichlorodihydrofluorescein (H2DCF), a polar molecule that is now trapped within the cell due to its inability to diffuse back across the membrane.[10]

  • Oxidation by ROS: The non-fluorescent H2DCF is then oxidized by a variety of intracellular ROS.[8] This oxidation process is not specific to a single ROS type but can be initiated by species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[4][6][11][12]

  • Fluorescence Emission: The oxidation converts H2DCF into 2',7'-dichlorofluorescein (B58168) (DCF), a highly fluorescent compound.[3][4][5][6][13] The resulting fluorescence intensity is directly proportional to the overall level of the ROS that oxidize the probe.[14][15] This fluorescence can be quantitatively measured using techniques such as fluorescence microscopy, flow cytometry, or a microplate reader.[4][5]

A key derivative, CM-H2DCFDA, contains a chloromethyl group that reacts with intracellular thiols (like glutathione), providing much better retention within the cell compared to H2DCFDA, making it a more reliable probe for long-term studies.[4][16]

G H2DCFDA H2DCFDA (Non-fluorescent, Cell-Permeant) H2DCF H2DCF (Non-fluorescent, Trapped) H2DCFDA->H2DCF Passive Diffusion DCF DCF (Highly Fluorescent) H2DCF->DCF Oxidation Esterases Intracellular Esterases Esterases->H2DCF Deacetylation ROS ROS (H₂O₂, •OH, ONOO⁻) ROS->DCF Oxidizes

Mechanism of intracellular H2DCFDA activation.

Data Presentation: Quantitative Parameters

For reproducible and comparable results, careful selection of experimental parameters is crucial. The optimal concentration and incubation time can vary by cell type and experimental conditions.[16]

ParameterRecommended RangeCommon Starting PointKey Considerations
Probe Final Concentration 1 - 50 µM[7]10 - 25 µM[17][18]Higher concentrations can induce cytotoxicity or lead to artifacts. Optimization is recommended for each cell line.[16]
Incubation Time 5 - 60 minutes[16]30 - 45 minutes[5][7][16][19]Longer incubation may lead to spontaneous oxidation or probe leakage. Must be performed in the dark.
Excitation Wavelength 485 - 495 nm[4][5][8]~488 nm / 490 nm[3][10]Standard filter sets for FITC or GFP are generally appropriate.
Emission Wavelength 517 - 535 nm[4][5][8]~525 nm / 530 nm[6][8]Corresponds to the green spectrum.

Detailed Experimental Protocols

Important Precaution: H2DCFDA and its fluorescent product, DCF, are light-sensitive. All steps following probe addition should be performed in the dark to prevent photo-oxidation and photobleaching.[5][16][19] Only live cells are compatible with this assay.[7]

Reagent Preparation
  • Stock Solution: Prepare a 5-20 mM stock solution of H2DCFDA or CM-H2DCFDA in high-quality, anhydrous DMSO.[7][16]

  • Aliquoting: Aliquot the stock solution into small, working volumes in dark microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][16]

  • Storage: Store the aliquots at -20°C, protected from light and moisture.[3][7][16]

  • Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-25 µM) in pre-warmed, serum-free medium or a suitable buffer like PBS or HBSS.[7][9] Phenol red-free medium is recommended to reduce background fluorescence.[7][19]

Protocol 1: ROS Detection in Adherent Cells (Microplate Reader / Microscopy)
  • Cell Seeding: Seed adherent cells in a dark, clear-bottomed 96-well plate at a density that ensures they are sub-confluent (e.g., 50,000 cells/well) and allow them to attach overnight.[7][17][19]

  • Cell Treatment (Optional): If investigating the effect of a compound, remove the culture medium and add the medium containing the test compound. Incubate for the desired period.

  • Washing: Gently aspirate the medium and wash the cells once or twice with pre-warmed PBS or HBSS.[8][16][19]

  • Probe Loading: Add the freshly prepared H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[5][7][17][19]

  • Final Wash: Aspirate the loading solution and wash the cells once or twice with pre-warmed buffer or medium to remove excess probe.[8][16][19]

  • Measurement:

    • Microplate Reader: Add fresh buffer or medium to the wells. Measure fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[5][19] Subtract the fluorescence values from blank (no cells) wells.[15]

    • Fluorescence Microscopy: Add fresh buffer or medium. Immediately visualize the cells using a fluorescence microscope with a standard FITC filter set, keeping light exposure to a minimum.[5][19]

Protocol 2: ROS Detection in Suspension Cells (Flow Cytometry)
  • Cell Preparation: Culture suspension cells to the desired density (e.g., 1x10⁶ cells/mL).[16]

  • Cell Treatment (Optional): Treat cells with the experimental compound(s) as required.

  • Harvesting: Collect approximately 1.5x10⁵ to 1x10⁶ cells per condition by centrifugation (e.g., 200 x g for 5 minutes).[7][16]

  • Washing: Wash the cell pellet once with pre-warmed PBS or HBSS and resuspend.[4]

  • Probe Loading: Resuspend the cells in the freshly prepared H2DCFDA working solution and incubate for 30 minutes at 37°C in the dark, with occasional gentle mixing.[4][5][7][16]

  • Final Wash (Optional but Recommended): Pellet the cells, remove the supernatant, and resuspend them in fresh buffer or medium. This step helps to reduce background fluorescence.[7]

  • Analysis: Analyze the cells immediately on a flow cytometer, detecting the DCF signal in the FITC or equivalent channel (e.g., FL1).[4][10][20] To distinguish live from dead cells, co-staining with a viability dye like Propidium Iodide (PI) is recommended, as dead cells can produce ROS.[4][6]

G start Start: Prepare Cells seed_adherent Seed Adherent Cells (e.g., 96-well plate) start->seed_adherent prep_suspension Prepare Suspension Cells (e.g., 1x10^6 cells/mL) start->prep_suspension treatment Optional: Treat with Compounds seed_adherent->treatment prep_suspension->treatment wash1 Wash Cells with Pre-warmed Buffer treatment->wash1 load_probe Load with H2DCFDA (30-45 min, 37°C, in dark) wash1->load_probe wash2 Wash to Remove Excess Probe load_probe->wash2 measure Measure Fluorescence wash2->measure microscopy Fluorescence Microscopy measure->microscopy plate_reader Microplate Reader measure->plate_reader flow_cytometry Flow Cytometry measure->flow_cytometry end End: Data Analysis microscopy->end plate_reader->end flow_cytometry->end

General experimental workflow for ROS detection.

Limitations and Critical Considerations

While the H2DCFDA assay is a powerful tool, it is essential to be aware of its limitations to avoid misinterpretation of data.

  • Lack of Specificity: The probe reacts with a broad range of oxidizing species and is not specific for any single type of ROS.[10]

  • Photo-oxidation: Both H2DCF and DCF can be photo-oxidized by exposure to light, leading to artificially high fluorescence signals.[10][14] Therefore, minimizing light exposure is critical.

  • Chemical Interference: Some experimental compounds may directly interact with and oxidize the probe in a cell-free environment, leading to false-positive results.[16][21] Including cell-free controls (probe + compound in buffer) is crucial to test for such artifacts.[21]

  • Cellular Artifacts: The oxidation of H2DCF can be influenced by intracellular factors other than ROS, such as the release of cytochrome c during apoptosis or changes in intracellular pH.[10]

  • Relative Quantification: The assay provides a semi-quantitative measurement of changes in the overall cellular redox state.[5] It reflects a fold-change relative to a control, not an absolute concentration of ROS.[15] Always include an untreated control as a baseline and a positive control (e.g., cells treated with H₂O₂ or pyocyanin) to validate the assay setup.[7][15]

References

An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) as a robust fluorescent probe for the assessment of cell viability. It delves into the underlying principles, detailed experimental protocols for various platforms, data analysis, and applications in drug discovery and development.

Introduction to CDCFDA

This compound diacetate, commonly abbreviated as CDCFDA, is a cell-permeant, non-fluorescent compound that has become a valuable tool in cell biology for determining cell viability. Its utility lies in its ability to selectively stain living cells, leveraging two key indicators of cellular health: intracellular esterase activity and plasma membrane integrity.[1][2] Upon entering a viable cell, CDCFDA is enzymatically converted into a fluorescent derivative that is retained within the cell, allowing for quantification by fluorescence microscopy, flow cytometry, or microplate readers.[2]

Principle of the CDCFDA Cell Viability Assay

The functionality of the CDCFDA assay is predicated on a two-stage intracellular process that distinguishes viable from non-viable cells.

  • Cellular Uptake and Enzymatic Cleavage: The non-polar, non-fluorescent CDCFDA molecule freely diffuses across the intact plasma membrane of both live and dead cells. Once inside a living cell, ubiquitous intracellular esterase enzymes cleave the diacetate groups from the CDCFDA molecule.[1][3][4] This enzymatic conversion yields the highly fluorescent compound this compound (CDCF).

  • Fluorescence and Cellular Retention: The resulting CDCF is a polar molecule that is significantly less membrane-permeant than its predecessor. Consequently, it is effectively trapped within cells that possess an intact plasma membrane, leading to a buildup of fluorescence.[1] In contrast, cells with compromised membranes, a hallmark of necrosis or late-stage apoptosis, cannot retain the fluorescent CDCF, which leaks out into the extracellular medium.[1] Therefore, the intensity of the fluorescent signal is directly proportional to the number of viable cells in the sample.

The following diagram illustrates the mechanism of action of CDCFDA in a viable cell.

CDCFDA_Mechanism Mechanism of CDCFDA in Viable Cells cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Viable Cell) CDCFDA_ext CDCFDA (Non-fluorescent) CDCFDA_int CDCFDA CDCFDA_ext->CDCFDA_int Passive Diffusion CDCF CDCF (Fluorescent) CDCFDA_int->CDCF Cleavage of acetate groups Esterases Intracellular Esterases Esterases->CDCFDA_int Retention Fluorescence Retention CDCF->Retention Trapped by intact plasma membrane

Caption: Mechanism of CDCFDA activation in a viable cell.

Data Presentation: Key Parameters of CDCFDA

The following table summarizes the essential quantitative information for utilizing CDCFDA in cell viability assays.

ParameterValueReference(s)
Chemical Properties
Molecular FormulaC₂₅H₁₄Cl₂O₉[2]
Molecular Weight529.28 g/mol [2]
SolventDMSO[2]
Spectral Properties
Excitation (maximum)~495-505 nm[1][2]
Emission (maximum)~526-529 nm[1][2]
Recommended Filter SetFITC (Ex: 485 nm, Em: 535 nm)[1]
Assay Parameters
Working Concentration Range10 - 50 µM[1]
Incubation Time30 - 45 minutes[1]
Incubation Temperature37°C[1]

Experimental Protocols

Detailed methodologies for the application of CDCFDA in various experimental formats are provided below. It is recommended to optimize these protocols for specific cell types and experimental conditions.

Microplate-Based Assay for Adherent Cells

This protocol is suitable for high-throughput screening of cell viability in a 96-well plate format.

Adherent_Cell_Workflow Workflow for Adherent Cell Viability Assay start Start seed_cells Seed cells in a 96-well plate start->seed_cells adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells wash_cells1 Wash cells with 1X Buffer adhere_cells->wash_cells1 add_cdcfda Add CDCFDA working solution (10-50 µM) wash_cells1->add_cdcfda incubate Incubate for 30-45 min at 37°C in the dark add_cdcfda->incubate wash_cells2 Wash cells to remove excess CDCFDA incubate->wash_cells2 add_buffer Add 1X Buffer or PBS wash_cells2->add_buffer read_fluorescence Read fluorescence (Ex: 485 nm, Em: 535 nm) add_buffer->read_fluorescence end End read_fluorescence->end

Caption: Workflow for CDCFDA assay with adherent cells.

Methodology:

  • Cell Seeding: Seed adherent cells in a clear-bottom, black-walled 96-well microplate at a density of approximately 25,000 cells per well. Allow the cells to adhere overnight in a CO₂ incubator.[5]

  • Washing: Gently remove the culture medium and wash the cells once with 100 µL/well of a suitable buffer (e.g., 1X PBS or HBSS).

  • Staining: Remove the wash buffer and add 100 µL/well of freshly prepared CDCFDA working solution (10-50 µM in buffer or serum-free medium).

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[1]

  • Final Wash: Remove the CDCFDA solution and wash the cells once with 100 µL/well of buffer.

  • Fluorescence Reading: Add 100 µL/well of buffer and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1]

Flow Cytometry Assay

Flow cytometry allows for the quantitative analysis of cell viability on a single-cell basis.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer.

  • Staining: Add the CDCFDA working solution to the cell suspension to achieve a final concentration of 10-20 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[5]

  • Washing (Optional): While not always necessary, washing the cells with 1X buffer after incubation can reduce background fluorescence.[5]

  • Analysis: Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and detecting the emission in the FITC channel (typically around 530/30 nm).[5] Live cells will exhibit high fluorescence intensity, while dead cells will have low fluorescence.

Fluorescence Microscopy

This method provides a qualitative and semi-quantitative assessment of cell viability with spatial resolution.

Methodology:

  • Cell Culture: Grow adherent cells on a suitable imaging substrate such as chamber slides or glass-bottom dishes.

  • Washing: Wash the cells once or twice with a suitable buffer.[1]

  • Staining: Add the CDCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[1]

  • Final Wash: Wash the cells once or twice with buffer to remove excess probe.[1]

  • Imaging: Perform live-cell imaging using a fluorescence microscope equipped with a FITC filter set.[1] It is crucial to maintain low light conditions to minimize phototoxicity and photobleaching.

Data Analysis and Interpretation

  • Background Subtraction: Always include "no-cell" controls (wells with media and CDCFDA only) to determine the background fluorescence. Subtract the average background reading from all experimental readings.[6]

  • Normalization: For microplate assays, it is often necessary to normalize the fluorescence signal to the total cell number to account for variations in cell seeding or proliferation. This can be achieved by performing a parallel assay for total cell protein (e.g., Sulforhodamine B assay) or by using a fluorescent nuclear stain.[6]

  • Controls: Include positive controls (e.g., cells treated with a known cytotoxic agent) and negative controls (untreated cells) to validate the assay performance.

  • IC₅₀ Determination: In drug screening applications, the half-maximal inhibitory concentration (IC₅₀) can be determined by performing a dose-response analysis.[7][8] This involves treating cells with a serial dilution of the test compound and measuring cell viability at each concentration. The IC₅₀ value is the concentration of the compound that results in a 50% reduction in cell viability compared to the untreated control.[7][8]

Signaling Pathways and Cell Fate

The CDCFDA assay primarily distinguishes live from dead cells based on esterase activity and membrane integrity. These cellular characteristics are differentially affected in apoptosis and necrosis.

Cell_Death_Pathways Cellular States and CDCFDA Staining cluster_staining CDCFDA Staining Outcome Healthy_Cell Healthy Cell - High Esterase Activity - Intact Membrane Apoptosis Early Apoptosis - High Esterase Activity - Intact Membrane Healthy_Cell->Apoptosis Apoptotic Stimulus High_Fluorescence High Fluorescence (Viable) Healthy_Cell->High_Fluorescence Positive Staining Late_Apoptosis Late Apoptosis/Necrosis - Low/No Esterase Activity - Compromised Membrane Apoptosis->Late_Apoptosis Progression Apoptosis->High_Fluorescence Positive Staining Low_Fluorescence Low/No Fluorescence (Non-Viable) Late_Apoptosis->Low_Fluorescence Negative Staining

Caption: Correlation of cell state with CDCFDA staining outcome.

  • Apoptosis: In the early stages of apoptosis, the plasma membrane remains intact, and intracellular esterase activity is largely maintained. Therefore, early apoptotic cells will stain positive with CDCFDA. As apoptosis progresses to later stages, membrane integrity is lost, leading to the leakage of CDCF and a loss of fluorescence.[9][10]

  • Necrosis: Necrosis is characterized by a rapid loss of plasma membrane integrity.[9][11] Consequently, necrotic cells are unable to retain the fluorescent CDCF and will not be stained by this assay.

Troubleshooting

The following table provides guidance on common issues encountered with the CDCFDA assay.

ProblemPossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Autofluorescence from media components (e.g., phenol (B47542) red, serum).- Auto-oxidation of the probe.- Use phenol red-free media and perform measurements in serum-free buffer.- Prepare fresh probe solutions for each experiment.
Low or No Signal - Low esterase activity in the cell type used.- Probe concentration is too low.- Cells are not viable.- Consider using an alternative viability assay.- Optimize the CDCFDA concentration.- Verify cell viability with an independent method (e.g., trypan blue exclusion).
Inconsistent Results - Inconsistent cell seeding density.- Variation in incubation times.- Photobleaching of the fluorescent product.- Ensure accurate and consistent cell plating.- Standardize all incubation steps.- Minimize exposure of stained cells to light.
Compound Interference - Test compound is fluorescent at the same wavelengths.- Compound quenches the CDCF fluorescence.- Compound directly interacts with CDCFDA.- Run controls with the compound in the absence of cells.- Consider alternative viability assays with different detection methods (e.g., colorimetric MTT or luminescent ATP assays).[1][12]

Comparison with Other Viability Assays

CDCFDA is one of several commonly used cell viability assays. Its advantages include its simplicity, sensitivity, and applicability to multiple detection platforms. However, it is important to understand its characteristics in relation to other methods.

AssayPrincipleAdvantagesDisadvantages
CDCFDA Esterase activity and membrane integrity- High sensitivity.- Suitable for microscopy, flow cytometry, and microplate readers.- Relatively simple and rapid protocol.- Signal can be influenced by esterase activity variations between cell types.- Potential for probe leakage over time.- Susceptible to interference from fluorescent compounds.
MTT/MTS/XTT Mitochondrial reductase activity- Well-established and widely used.- Colorimetric endpoint, does not require a fluorometer.- Requires a solubilization step (for MTT).- Can be toxic to cells with longer incubation times.- Can be influenced by the metabolic state of the cells.[5][13]
Resazurin (B115843) (AlamarBlue) Cellular reductase activity- High sensitivity.- Non-toxic to cells, allowing for kinetic studies.- Can be measured fluorometrically or colorimetrically.[2]- Can be influenced by the metabolic state of the cells.- Potential for interference from colored or fluorescent compounds.
ATP-based Assays Quantification of intracellular ATP- High sensitivity and rapid.- Good correlation with cell number.- Lytic assay, not suitable for kinetic studies.- Can be influenced by conditions that affect cellular ATP levels.

Conclusion

The this compound diacetate (CDCFDA) assay is a versatile and reliable method for assessing cell viability. By measuring both intracellular esterase activity and membrane integrity, it provides a robust indicator of cellular health. The detailed protocols and troubleshooting guide provided herein will enable researchers, scientists, and drug development professionals to effectively implement this assay in their workflows. As with any cell-based assay, careful optimization and the use of appropriate controls are paramount for obtaining accurate and reproducible results.

References

An In-depth Technical Guide to the Dichlorofluorescein Assay for ROS Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biological systems. At low to moderate concentrations, they function as critical second messengers in various cellular signaling pathways. However, at high concentrations, ROS can cause significant damage to cellular structures, including lipids, proteins, and DNA, leading to a state known as oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the accurate measurement of intracellular ROS is of paramount importance in biomedical research and drug development.

The dichlorofluorescein (DCF) assay is one of the most widely used methods for detecting intracellular ROS.[1] This assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to quantify the overall redox state of a cell. This technical guide provides a comprehensive overview of the DCF assay, including its underlying principles, detailed experimental protocols, data interpretation, and a critical discussion of its limitations and potential artifacts.

Principle of the Assay

The DCF assay is based on the conversion of the non-fluorescent DCFH-DA to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in the presence of ROS. The process can be summarized in the following steps:

  • Cellular Uptake and Deacetylation: DCFH-DA, a lipophilic and cell-permeable molecule, readily diffuses across the cell membrane into the cytoplasm.[2][3]

  • Esterase Cleavage: Inside the cell, intracellular esterases cleave the diacetate groups from DCFH-DA, converting it into the non-fluorescent and membrane-impermeable 2',7'-dichlorodihydrofluorescein (DCFH).[4][5] This trapping of the probe within the cell is a crucial step for intracellular ROS measurement.

  • Oxidation by ROS: In the presence of various reactive oxygen species, DCFH is oxidized to the fluorescent compound DCF.[4][6]

  • Fluorescence Detection: The resulting fluorescence intensity is directly proportional to the amount of ROS present within the cell.[7] The fluorescence can be measured using various instruments, including a fluorescence microplate reader, flow cytometer, or fluorescence microscope. DCF has a maximum excitation wavelength of approximately 495 nm and an emission wavelength of around 529 nm.[5][8]

It is important to note that while the assay is widely used, DCFH does not react directly with all ROS. For instance, its reaction with hydrogen peroxide (H₂O₂) is often indirect and mediated by intracellular peroxidases or transition metals.[5][9] DCFH can be oxidized by a variety of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[5] Therefore, the DCF assay should be considered a measure of the overall cellular oxidative stress rather than a specific ROS.

Experimental Workflow and Chemical Transformation

The following diagrams illustrate the general experimental workflow of the DCF assay and the chemical transformation of the DCFH-DA probe.

experimental_workflow cluster_cell_culture Cell Culture cluster_assay_procedure DCF Assay cluster_data_acquisition Data Acquisition start Seed cells in a suitable plate treatment Treat cells with experimental compounds start->treatment load_probe Load cells with DCFH-DA solution treatment->load_probe incubate Incubate to allow for deacetylation and ROS reaction load_probe->incubate wash Wash cells to remove excess probe incubate->wash measure Measure fluorescence (Ex/Em ~495/529 nm) wash->measure analysis Data analysis and normalization measure->analysis

Caption: General experimental workflow for the dichlorofluorescein assay.

chemical_transformation DCFH_DA DCFH-DA (Cell-permeable, Non-fluorescent) DCFH DCFH (Cell-impermeable, Non-fluorescent) DCFH_DA->DCFH Intracellular Esterases DCF DCF (Fluorescent) DCFH->DCF ROS/RNS

Caption: Chemical transformation of DCFH-DA to fluorescent DCF.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the dichlorofluorescein assay.

ParameterValueReference
Probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)[10]
Excitation Wavelength (DCF) ~485-495 nm[4][8]
Emission Wavelength (DCF) ~529-535 nm[4][8]
Typical Working Concentration 10 - 100 µM[2][8]
Typical Incubation Time 30 - 60 minutes[4][11]
Positive Control Tert-butyl hydrogen peroxide (TBHP) or H₂O₂[6][10]

Experimental Protocols

Detailed methodologies for performing the DCF assay using different platforms are provided below. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Adherent Cells in a 96-well Plate (Fluorescence Microplate Reader)
  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells overnight in a CO₂ incubator at 37°C.[8][11]

  • Treatment: Remove the culture medium and treat the cells with your experimental compounds in fresh medium for the desired duration. Include appropriate positive and negative controls.

  • Probe Preparation: Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed serum-free medium or a suitable buffer (e.g., PBS or HBSS) to the final working concentration (e.g., 10-25 µM).[4][8] Protect the probe solution from light.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm buffer. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[10][11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm buffer to remove any extracellular probe.[4][12]

  • Fluorescence Measurement: Add 100 µL of buffer to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 535 nm, respectively.[10][12]

  • Data Normalization: After fluorescence measurement, the cells can be lysed, and the protein content in each well can be determined using a standard protein assay (e.g., Bradford or BCA) to normalize the fluorescence intensity to the cell number.[13]

Protocol 2: Suspension Cells (Flow Cytometry)
  • Cell Preparation: Harvest suspension cells by centrifugation and resuspend them in a suitable buffer or medium.

  • Treatment: Treat the cells with your experimental compounds at the desired concentration and for the appropriate duration.

  • Probe Loading: Add the DCFH-DA working solution to the cell suspension and incubate for 30 minutes at 37°C in the dark.[10]

  • Washing (Optional but Recommended): Some protocols suggest analyzing the cells without washing. However, to reduce background fluorescence, it is advisable to wash the cells once with a suitable buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm laser for excitation and detecting the emission in the green channel (e.g., FITC channel, ~530 nm).[8] Gate on the cell population of interest to exclude debris. The mean fluorescence intensity of the cell population is proportional to the level of intracellular ROS.

Protocol 3: Adherent Cells (Fluorescence Microscopy)
  • Cell Culture and Treatment: Grow cells on glass-bottom dishes or coverslips and treat them as described in Protocol 1.

  • Probe Loading and Washing: Follow the probe loading and washing steps as outlined in Protocol 1.

  • Imaging: After the final wash, add fresh buffer to the cells and visualize them using a fluorescence microscope equipped with a suitable filter set for FITC or GFP.[4][13] Capture images of both control and treated cells.

  • Image Analysis: The fluorescence intensity of individual cells or fields of view can be quantified using image analysis software.

Limitations and Considerations

While the DCF assay is a valuable tool, it is essential to be aware of its limitations to avoid misinterpretation of data.

  • Lack of Specificity: As mentioned earlier, DCFH reacts with a broad range of oxidizing species and is not specific for any single type of ROS.[5]

  • Indirect Detection of H₂O₂: The oxidation of DCFH by H₂O₂ is often dependent on cellular components like peroxidases and iron, which can vary between cell types and experimental conditions.[5][9]

  • Artifacts and Auto-oxidation: The DCFH probe can be prone to auto-oxidation, leading to high background fluorescence.[5] It can also be photo-oxidized by the excitation light used in fluorescence microscopy.

  • Probe Leakage: The deacetylated DCFH can leak from cells, leading to a loss of signal over time.[5]

  • Interaction with Cellular Components: The assay can be influenced by changes in cellular metabolism and the activity of esterases.[2]

  • Cell-free Interactions: Some compounds may directly interact with the probe in a cell-free environment, leading to false-positive results. Therefore, it is crucial to include cell-free controls when testing the effect of new compounds.[2]

Alternative ROS Probes

Given the limitations of the DCF assay, it is often advisable to use it in conjunction with other, more specific ROS probes. The following table provides a comparison of some common alternatives.

ProbeTarget ROSCellular LocalizationExcitation/Emission (nm)
CellROX® Deep Red General ROSCytoplasm~644 / ~665[14]
MitoSOX™ Red Mitochondrial Superoxide (O₂•⁻)Mitochondria~510 / ~580[14]
Dihydroethidium (DHE) Superoxide (O₂•⁻)Nucleus and Cytoplasm~518 / ~605[14]
Amplex® Red Hydrogen Peroxide (H₂O₂)Extracellular/Cell Lysate~571 / ~585[14]

ROS Signaling Pathways

ROS are integral components of various signaling pathways. The diagram below illustrates a simplified overview of ROS-mediated signaling.

ros_signaling cluster_stimuli Stimuli cluster_ros_generation ROS Generation cluster_downstream_effects Downstream Signaling cluster_cellular_responses Cellular Responses stimuli Growth Factors Cytokines Stressors nadph_oxidase NADPH Oxidase stimuli->nadph_oxidase mitochondria Mitochondria stimuli->mitochondria ros Increased Intracellular ROS nadph_oxidase->ros mitochondria->ros mapk MAPK Pathways ros->mapk nfkb NF-κB Pathway ros->nfkb nrf2 Nrf2 Pathway ros->nrf2 proliferation Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis inflammation Inflammation nfkb->inflammation antioxidant_response Antioxidant Response nrf2->antioxidant_response

Caption: Simplified overview of ROS-mediated signaling pathways.

Conclusion

The dichlorofluorescein assay is a widely accessible and valuable method for assessing the overall oxidative state of cells. Its simplicity and adaptability to various platforms make it a popular choice for initial screening and general ROS detection. However, researchers must be cognizant of its inherent limitations, particularly its lack of specificity. For a more comprehensive and accurate understanding of cellular redox biology, it is highly recommended to complement the DCF assay with more specific ROS probes and to include appropriate controls to rule out potential artifacts. By carefully considering the principles and protocols outlined in this guide, researchers can effectively utilize the DCF assay as a powerful tool in their investigations of oxidative stress and redox signaling in health and disease.

References

Methodological & Application

Application Notes and Protocols: 5(6)-Carboxy-2',7'-dichlorofluorescein in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate derivatives, such as this compound diacetate (CDCFDA), are versatile fluorescent probes with broad applications in flow cytometry. These molecules are invaluable tools for assessing cellular functions, including viability, proliferation, intracellular pH, and the generation of reactive oxygen species (ROS).[1][2][3] This document provides detailed application notes and protocols for the effective use of these reagents in flow cytometric analysis.

The cell-permeant diacetate forms are non-fluorescent and readily cross the cell membrane.[4][5][6] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting the molecule into a fluorescent, membrane-impermeant form that is retained within the cytoplasm.[4][5][6][7] This mechanism forms the basis for its use in assessing cell viability and for long-term cell tracking.

Physicochemical and Spectral Properties

A clear understanding of the spectral properties of this compound is crucial for designing and executing successful flow cytometry experiments. The key characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₁₄Cl₂O₉ (diacetate form)[1][2][8]
Molecular Weight 529.28 g/mol (diacetate form)[1][2][8]
Excitation Maximum (Ex) ~492-505 nm[6][9][10][11]
Emission Maximum (Em) ~517-529 nm[6][9][10][11]
Form Off-white to light orange powder[1]
Solubility DMSO, DMF[6][9]
Storage Conditions ≤ -10°C, protect from light[1][6][12]

Applications in Flow Cytometry

Cell Proliferation and Tracking (CFSE Assay)

5(6)-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE), a derivative of carboxyfluorescein, is widely used for monitoring cell division. Upon entering the cell, intracellular esterases cleave the acetate groups, and the succinimidyl ester group covalently binds to intracellular proteins.[4][5][9] With each cell division, the fluorescence intensity is halved, allowing for the tracking of successive generations of cells.[5][13][14]

Experimental Workflow for Cell Proliferation Assay

G prep Prepare Single-Cell Suspension stain Stain Cells with CFSE Working Solution prep->stain incubate1 Incubate at 37°C stain->incubate1 wash1 Wash Cells incubate1->wash1 resuspend Resuspend in Culture Medium wash1->resuspend incubate2 Incubate for Proliferation resuspend->incubate2 harvest Harvest Cells at Different Time Points incubate2->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze Data acquire->analyze

Caption: Workflow for a cell proliferation assay using CFSE.

Protocol: Cell Proliferation Assay for Suspension Cells

  • Prepare CFSE Stock Solution: Dissolve 25 mg of CFSE in 8.96 mL of anhydrous DMSO to make a 5 mM stock solution. Vortex to mix thoroughly.[14]

  • Prepare CFSE Working Solution: Just before use, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed (37°C) PBS or another suitable amine-free buffer.[14]

  • Cell Preparation: Centrifuge the cell suspension and aspirate the supernatant to obtain a cell pellet.

  • Staining: Gently resuspend the cells in the pre-warmed PBS containing the CFSE working solution.[14]

  • Incubation: Incubate the cells for 20 minutes at 37°C to allow for labeling.[14]

  • Washing: Pellet the labeled cells by centrifugation and resuspend them in fresh, pre-warmed culture medium.

  • Hydrolysis: Incubate the cells for another 20 minutes at 37°C to ensure complete hydrolysis of the CFSE.[14]

  • Cell Culture: Proceed with cell stimulation or culture conditions to induce proliferation.

  • Analysis: At desired time points, harvest the cells, wash with PBS, and analyze by flow cytometry.

Cell Viability Assays

The diacetate form of carboxy-dichlorofluorescein is cell-permeant and non-fluorescent. In viable cells with intact membranes and active esterases, it is hydrolyzed to a fluorescent form that is retained within the cell.[1][7] Dead cells with compromised membranes cannot retain the fluorescent product and thus show low or no fluorescence.[7][11]

Mechanism of Viability Staining

G cluster_0 Extracellular cluster_1 Intracellular (Viable Cell) CDCFDA CDCFDA (Non-fluorescent, Cell-permeant) Esterases Intracellular Esterases CDCFDA->Esterases Diffusion CDCF CDCF (Fluorescent, Cell-impermeant) Esterases->CDCF Hydrolysis

Caption: Conversion of CDCFDA to fluorescent CDCF in viable cells.

Protocol: Cell Viability Assay

  • Prepare Staining Solution: Prepare a 1-10 µM working solution of this compound diacetate in a suitable buffer like PBS.

  • Cell Preparation: Harvest cells and adjust the concentration to 1 x 10⁶ cells/mL in the staining buffer.

  • Staining: Add the staining solution to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Analysis: Analyze the cells directly by flow cytometry. Viable cells will exhibit bright green fluorescence, while non-viable cells will have dim or no fluorescence.

Measurement of Intracellular pH

This compound is a pH-sensitive dye. Its fluorescence intensity is dependent on the intracellular pH (pHi), making it a useful tool for monitoring changes in cellular acidity.[15] It has a lower pKa than carboxyfluorescein, making it suitable for detecting pH in more acidic environments.[15]

Protocol: Intracellular pH Measurement

Note: For accurate pHi measurements, a calibration curve is essential.

  • Dye Loading: Load cells with the acetoxymethyl (AM) ester form of a suitable pH indicator dye, such as BCECF-AM, which has a pKa in the physiological range.[16][17] Incubate cells with 1-5 µM of the dye for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove extracellular dye.

  • Calibration: To create a calibration curve, resuspend aliquots of the loaded cells in a series of buffers with known pH values (e.g., pH 5.5 to 8.0) containing a protonophore like nigericin (B1684572) (10 µM) to equilibrate the intracellular and extracellular pH.

  • Data Acquisition: Acquire the fluorescence data for both the calibration samples and the experimental samples on a flow cytometer. For ratiometric dyes like BCECF, the ratio of fluorescence at two different emission or excitation wavelengths is used to determine the pH, minimizing the effects of dye concentration and cell size.[16][17][18]

  • Analysis: Generate a calibration curve by plotting the fluorescence intensity or ratio against the buffer pH. Use this curve to determine the pHi of the experimental samples.

Detection of Reactive Oxygen Species (ROS)

5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA) is a chemically reduced, non-fluorescent precursor that, after deacetylation by intracellular esterases, is oxidized by ROS to the highly fluorescent this compound (CDCF).[19][20] The resulting fluorescence intensity is directly proportional to the amount of ROS.[19]

Signaling Pathway for ROS Detection

G H2DCFDA Carboxy-H2DCFDA (Non-fluorescent) H2DCF Carboxy-H2DCF (Non-fluorescent) H2DCFDA->H2DCF Intracellular Esterases CDCF CDCF (Highly Fluorescent) H2DCF->CDCF ROS Reactive Oxygen Species (ROS) ROS->CDCF Oxidation

Caption: Mechanism of ROS detection using Carboxy-H2DCFDA.

Protocol: ROS Detection

  • Prepare Staining Solution: Prepare a 5-10 µM working solution of carboxy-H2DCFDA in a suitable buffer.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

  • Dye Loading: Incubate the cells with the carboxy-H2DCFDA working solution for 30-60 minutes at 37°C.

  • Induction of ROS (Optional): Treat cells with a known ROS inducer (e.g., H₂O₂) as a positive control.

  • Analysis: Analyze the cells by flow cytometry, detecting the green fluorescence of the oxidized product.

Drug Development Applications

In drug development, this compound and its derivatives are utilized to assess the effects of novel compounds on cell health and function. For instance, it can be used to screen for compounds that induce or inhibit cell proliferation, cause cytotoxicity, alter intracellular pH, or modulate ROS production.[1] Furthermore, CDCF is a substrate for Multidrug Resistance-Associated Protein 2 (MRP2), making it a valuable tool for studying drug efflux and multidrug resistance in cancer cells.[21][22]

Conclusion

This compound and its diacetate analogs are powerful and versatile fluorescent probes for flow cytometric analysis. Their applications in assessing cell proliferation, viability, intracellular pH, and ROS levels provide critical insights for researchers in various fields, including immunology, cancer biology, and drug development. The protocols provided herein offer a foundation for the successful application of these reagents in your research endeavors.

References

Application Notes and Protocols for Live Cell Imaging with 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) is a versatile, cell-permeant fluorescent probe widely utilized in live cell imaging. Its utility stems from its ability to passively diffuse across the plasma membrane of live cells. Once inside, intracellular esterases cleave the diacetate groups, converting the non-fluorescent molecule into the highly fluorescent this compound (CDCF). This process ensures that the fluorescent signal is predominantly localized within viable cells possessing intact membranes and active esterase enzymes. The trapped carboxylated fluorophore is well-retained within the cytoplasm, making it an excellent marker for various cellular functions.[1][2][3]

These application notes provide detailed protocols for the use of CDCFDA in three key areas of cellular analysis: the assessment of intracellular reactive oxygen species (ROS), the measurement of intracellular pH (pHi), and the determination of cell viability.

Physicochemical and Fluorescence Properties

The fluorescence characteristics of the active form of the probe, carboxy-dichlorofluorescein (CDCF), are crucial for successful imaging.

PropertyValueReference(s)
Excitation Maximum (Ex)~495-504 nm[4][5]
Emission Maximum (Em)~520-535 nm[4][6]
Molecular Weight (CDCFDA)529.28 g/mol [4]
Solvent for Stock SolutionAnhydrous Dimethyl Sulfoxide (DMSO)[7]

Application 1: Detection of Intracellular Reactive Oxygen Species (ROS)

CDCFDA is widely used to measure the overall oxidative stress within cells. The non-fluorescent, reduced form of the probe (after deacetylation) can be oxidized by various reactive oxygen species, including hydroxyl and peroxyl radicals, into the fluorescent CDCF.[8][9] This change in fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathway: ROS-Induced Inflammatory Response

Increased production of ROS is a key signaling event that can lead to the activation of pro-inflammatory pathways. For instance, in neuronal-glial cells, the presence of stressors like amyloid-beta peptides or certain metal ions can trigger ROS generation, which in turn upregulates the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and cytosolic phospholipase A2 (cPLA2).[4]

ROS_Inflammation cluster_stress Cellular Stressors cluster_cell Live Cell cluster_probe CDCFDA Probe cluster_pathway Inflammatory Signaling AmyloidBeta Amyloid-Beta Peptides ROS Increased ROS (H₂O₂, •OH, ONOO⁻) AmyloidBeta->ROS MetalIons Metal Ions (e.g., Al, Fe) MetalIons->ROS cPLA2 cPLA₂ Activation ROS->cPLA2 COX2 COX-2 Expression ROS->COX2 CDCFDA CDCFDA (non-fluorescent) CDCFH CDCFH (non-fluorescent) CDCFDA->CDCFH Esterases CDCF CDCF (fluorescent) CDCFH->CDCF Oxidation by ROS Prostaglandins Prostaglandin Synthesis cPLA2->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation pHi_Workflow cluster_prep Cell Preparation & Staining cluster_calib In Situ Calibration cluster_exp Experimental Measurement A1 Seed Cells A2 Load with CDCFDA-AM (e.g., 2-5 µM, 30-60 min) A1->A2 A3 Wash to Remove Extracellular Dye A2->A3 B2 Add Nigericin (5-10 µM) to Equilibrate pHi and pHo C1 Treat Stained Cells with Experimental Compound B1 Prepare High-K⁺ Buffers (pH 6.4, 6.8, 7.2, 7.6, 8.0) B1->B2 B3 Sequentially Perfuse Cells with Calibration Buffers B2->B3 B4 Measure Fluorescence Ratio (e.g., 490nm / 440nm) at each pH B3->B4 B5 Generate Calibration Curve (Ratio vs. pH) B4->B5 C2 Measure Fluorescence Ratio C1->C2 C3 Convert Ratio to pHi using Calibration Curve C2->C3 Viability_Mechanism cluster_live Live Cell (Intact Membrane) cluster_dead Dead Cell (Compromised Membrane) CDCFDA_in CDCFDA Esterase Intracellular Esterases CDCFDA_in->Esterase Passive Diffusion CDCF_trapped CDCF (Fluorescent) Trapped in Cytoplasm Esterase->CDCF_trapped Hydrolysis CDCFDA_out CDCFDA No_Esterase Inactive/Leaked Esterases CDCFDA_out->No_Esterase Cannot Enter/ No Activity No_Signal No Fluorescence No_Esterase->No_Signal

References

Application Notes and Protocols for MRP2 Transport Assay Using 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a crucial ATP-binding cassette (ABC) transporter protein.[1] Predominantly located on the apical membrane of polarized cells such as hepatocytes, renal proximal tubule cells, and enterocytes, MRP2 plays a significant role in the detoxification and elimination of a wide array of endogenous and xenobiotic compounds.[1] It actively transports various molecules, particularly conjugated organic anions like glutathione, glucuronate, and sulfate (B86663) conjugates of lipophilic substances.[1] Understanding the interaction of new chemical entities with MRP2 is critical in drug development to predict potential drug-drug interactions, hepatotoxicity, and altered pharmacokinetics.[2]

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) has been identified as an ideal fluorescent substrate for MRP2 transport assays.[2][3][4] Its transport by MRP2 is ATP-dependent and can be readily measured, making it a suitable tool for high-throughput screening of MRP2 inhibitors and substrates.[2][5] This document provides detailed application notes and protocols for performing MRP2 transport assays using CDCF with inside-out membrane vesicles.

Principle of the Vesicular Transport Assay

The vesicular transport assay is a powerful in vitro tool to directly investigate the interaction of compounds with ABC transporters like MRP2.[5] The assay utilizes inside-out membrane vesicles prepared from cells overexpressing the transporter, typically Sf9 insect cells or HEK293 cells.[5][6] In this configuration, the ATP-binding domain of MRP2 faces the outside of the vesicle, allowing for the controlled addition of ATP to energize the transporter.

When ATP is supplied, MRP2 actively transports its substrates, such as CDCF, into the vesicles.[5] The accumulation of the fluorescent CDCF inside the vesicles can be quantified after separating the vesicles from the assay buffer by rapid filtration.[5] Test compounds can be evaluated as either substrates or inhibitors by measuring their effect on the initial rate of CDCF transport. Substrates will compete with CDCF for transport, leading to a decrease in its accumulation, while inhibitors will block the transporter, also resulting in reduced CDCF uptake.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the MRP2-mediated transport of CDCF. These values can serve as a reference for assay validation and data interpretation.

Table 1: Kinetic Parameters for CDCF Transport by MRP2

ParameterValueCell SystemReference
Km (Michaelis-Menten constant)39 µMMDCKII-MRP2 membrane vesicles[7]
Vmax (Maximum transport rate)465.3 fmol/(mg protein x min)MDCKII-MRP2 membrane vesicles[7]

Table 2: Inhibition of CDCF Transport by Known MRP2 Interactors

CompoundIC50CommentsReference
Oxaliplatin (400 µM)25 ± 15% inhibitionSignificantly inhibited ATP-dependent CDCF accumulation in MRP2-expressing vesicles.[8]
Myricetin10 - 100 µM (estimated)Known MRP2 inhibitor.[8]
MK571Not specifiedKnown MRP2 inhibitor.[8]
BenzbromaroneNot specifiedProvided as a reference inhibitor in commercial kits.[6]

Experimental Protocols

This section provides a detailed protocol for a vesicular transport assay to assess the interaction of test compounds with MRP2 using CDCF as a probe substrate.

Materials and Reagents
  • MRP2-expressing and control (mock-transfected) inside-out membrane vesicles (e.g., from Sf9 or HEK293 cells)

  • This compound (CDCF)

  • Adenosine triphosphate (ATP) and Adenosine monophosphate (AMP)

  • Assay Buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)[9]

  • Washing Buffer (e.g., ice-cold 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)[9]

  • Detector Solution (for fluorescence measurement)

  • Known MRP2 inhibitor (e.g., Benzbromarone) for positive control[6]

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well filter plates and collection plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)[6]

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Filtration cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Assay Buffer, ATP/AMP, CDCF, Test Compounds) pre_incubate Pre-incubate Vesicles and Test Compound/CDCF Mixture prep_reagents->pre_incubate 1. prep_vesicles Thaw and Homogenize MRP2 and Control Vesicles prep_vesicles->pre_incubate 2. start_transport Initiate Transport (Add ATP or AMP) pre_incubate->start_transport 3. incubate Incubate at 37°C start_transport->incubate 4. stop_reaction Stop Reaction (Add Ice-Cold Wash Buffer) incubate->stop_reaction 5. filter Rapidly Filter through 96-well Filter Plate stop_reaction->filter 6. wash Wash Filters filter->wash 7. elute Elute Vesicles/Substrate wash->elute 8. read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 538 nm) elute->read_fluorescence 9. calculate_uptake Calculate ATP-dependent Uptake read_fluorescence->calculate_uptake 10. determine_inhibition Determine % Inhibition or IC50 calculate_uptake->determine_inhibition 11.

Figure 1. General workflow for the MRP2 vesicular transport assay.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare 1x Assay Buffer and 1x Washing Buffer from stock solutions and keep them on ice.[5]

    • Prepare working solutions of ATP and AMP (as a negative control for ATP-dependent transport) in Assay Buffer.

    • Prepare a working solution of CDCF in Assay Buffer. A final concentration of 5 µM is often used.[8]

    • Prepare serial dilutions of the test compound and the positive control inhibitor in the assay solvent (e.g., DMSO).

  • Assay Setup:

    • On a 96-well plate, pre-incubate the MRP2-expressing or control membrane vesicles with the test compound or vehicle control and the CDCF substrate for a short period (e.g., 5-10 minutes) at 37°C.[9]

  • Initiation and Incubation:

    • Initiate the transport reaction by adding the ATP solution to the appropriate wells. Add AMP solution or assay buffer to control wells to determine the level of passive diffusion and non-ATP-dependent transport.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes), which should be within the linear range of substrate uptake.[8]

  • Termination and Filtration:

    • Terminate the reaction by adding a large volume of ice-cold Washing Buffer to each well, followed by rapid filtration through a 96-well filter plate to trap the vesicles.[5]

    • Wash the filters with ice-cold Washing Buffer to remove any unbound substrate.

  • Quantification:

    • After washing, elute the trapped substrate from the vesicles using a suitable lysis or detector solution.[8]

    • Transfer the eluate to a black 96-well plate for fluorescence measurement.

    • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 538 nm.[6]

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the fluorescence values from the AMP (or no ATP) control wells from the ATP-containing wells.

    • Determine the percent inhibition of the test compound by comparing the ATP-dependent transport in the presence of the compound to the vehicle control.

    • If a concentration range of the test compound was used, an IC50 value can be calculated by fitting the data to a suitable dose-response model.

MRP2 Transport Mechanism and Inhibition

MRP2 functions as an ATP-dependent efflux pump. The transport cycle is initiated by the binding of ATP to the nucleotide-binding domains (NBDs) of the protein, which induces conformational changes in the transmembrane domains (TMDs). This conformational change facilitates the translocation of the substrate from the inner leaflet to the outside of the membrane (or into the vesicle in the in vitro assay). ATP hydrolysis then resets the transporter to its original conformation, ready for another transport cycle.

G cluster_cell Inside-Out Vesicle MRP2 MRP2 Transporter ADP_Pi_out ADP + Pi (outside) MRP2->ADP_Pi_out 4. ATP Hydrolysis CDCF_in CDCF (inside vesicle) MRP2->CDCF_in 3. Translocation CDCF_out CDCF (outside) CDCF_out->MRP2 2. Binds ATP_out ATP (outside) ATP_out->MRP2 1. Binds Inhibitor Inhibitor Inhibitor->MRP2 Blocks Substrate Competing Substrate Substrate->MRP2 Competes

Figure 2. Mechanism of MRP2-mediated transport and inhibition.

Inhibition of MRP2-mediated CDCF transport can occur through several mechanisms:

  • Competitive Inhibition: The test compound is also a substrate for MRP2 and competes with CDCF for binding to the transporter.

  • Non-competitive Inhibition: The test compound binds to a site on the transporter other than the substrate-binding site, altering the transporter's conformation and reducing its activity.

  • Allosteric Inhibition: The inhibitor binds to a site remote from the substrate-binding site, inducing a conformational change that prevents substrate transport.

Troubleshooting and Considerations

  • High Background Signal: This may be due to insufficient washing or non-specific binding of CDCF to the filters or vesicles. Ensure thorough washing with ice-cold buffer.

  • Low Signal-to-Noise Ratio: Optimize the protein concentration of the vesicles and the incubation time to ensure the assay is conducted in the linear range of transport.

  • Solvent Effects: The solvent used to dissolve the test compound (e.g., DMSO) can affect transporter activity. It is crucial to include a vehicle control with the same solvent concentration in all wells.[5]

  • Compound Solubility: Poorly soluble compounds can precipitate in the assay buffer, leading to inaccurate results. Assess the solubility of test compounds under assay conditions.

  • Effect of Albumin: The presence of albumin, which may be used as a solubilizer, can have a minor effect on the kinetics of MRP2 transport and should be considered in the experimental design.[9]

By following these detailed protocols and considering the potential variables, researchers can effectively utilize the CDCF-based vesicular transport assay to characterize the interaction of novel compounds with the MRP2 transporter, providing valuable insights for drug development.

References

Application Notes and Protocols for 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) is a cell-permeant fluorescent probe widely utilized in cellular biology and drug development. Its principle lies in its ability to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, converting the non-fluorescent CDCFDA into the highly fluorescent this compound (CDCF).[1][2][3][4] This charged fluorescent product is retained within cells that have intact membranes, making it an excellent indicator for various cellular functions.[4][5]

CDCFDA is primarily employed for the detection and quantification of intracellular reactive oxygen species (ROS), as the trapped CDCF can be oxidized by ROS to a more fluorescent form.[3][6][7] It also finds applications in measuring intracellular pH and studying multidrug resistance proteins.[3][8]

Physicochemical and Fluorescent Properties

A summary of the key properties of CDCFDA and its fluorescent product, CDCF, is presented below.

PropertyThis compound diacetate (CDCFDA)This compound (CDCF) - Final Product
Alternate Names 5(6)-CDCFDA[9]CDCF
CAS Number 127770-45-0[9]111843-78-8
Molecular Formula C₂₅H₁₄Cl₂O₉[9]C₂₁H₁₀Cl₂O₇
Molecular Weight 529.28 g/mol [9]441.21 g/mol
Cell Permeability Membrane Permeant[2][10]Membrane Impermeant
Appearance White to off-white solid[2][11]-
Solubility Soluble in DMSO[2]-
Storage -20°C, protect from light[10][12]-
Excitation Wavelength Non-fluorescent~504 nm[2][8][11]
Emission Wavelength Non-fluorescent~529 nm[2][8][11]

Mechanism of Action

The utility of CDCFDA as a cellular probe is based on a two-step intracellular process. This pathway highlights the conversion from a non-fluorescent, cell-permeable compound to a trapped, fluorescent indicator.

G Mechanism of CDCFDA Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) CDCFDA_ext CDCFDA (non-fluorescent, cell-permeant) CDCFDA_int CDCFDA CDCFDA_ext->CDCFDA_int Passive Diffusion CDCF CDCF (fluorescent, cell-impermeant) CDCFDA_int->CDCF Hydrolysis Esterases Intracellular Esterases Esterases->CDCFDA_int Oxidized_CDCF Oxidized CDCF (highly fluorescent) CDCF->Oxidized_CDCF Oxidation ROS Reactive Oxygen Species (ROS) ROS->CDCF

Caption: Intracellular processing of CDCFDA.

Experimental Protocols

Protocols for cell loading with CDCFDA require optimization based on the specific cell type and experimental design. Below are general guidelines for adherent and suspension cells.

Reagent Preparation
  • Stock Solution: Prepare a 1-10 mM stock solution of CDCFDA in anhydrous DMSO. Aliquot into single-use vials and store at -20°C, protected from light and moisture.[12][13] Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-20 µM) in a suitable buffer, such as serum-free, phenol (B47542) red-free medium or phosphate-buffered saline (PBS).[14][15][16] It is critical to use serum-free medium during the loading step, as serum contains esterases that can hydrolyze CDCFDA extracellularly.

Protocol for Adherent Cells
  • Cell Seeding: Seed adherent cells in a multi-well plate (e.g., a dark, clear-bottomed 96-well plate) at a density that ensures they are sub-confluent on the day of the experiment.[17]

  • Cell Washing: Carefully aspirate the culture medium and wash the cells once with pre-warmed PBS or other suitable buffer.

  • Loading: Add the freshly prepared CDCFDA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[6][15][17] The optimal incubation time may vary depending on the cell type.

  • Washing: Remove the loading solution and wash the cells twice with pre-warmed buffer to remove any extracellular probe.

  • Analysis: Add the appropriate buffer or medium for your experiment. The cells are now ready for analysis by fluorescence microscopy or a microplate reader.

Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension to pellet the cells, and then aspirate the supernatant.

  • Cell Washing: Resuspend the cell pellet in pre-warmed PBS and centrifuge again. Repeat this wash step.

  • Loading: Resuspend the cells in the freshly prepared CDCFDA working solution at a concentration of approximately 1 x 10⁶ cells/mL.[15][17]

  • Incubation: Incubate the cell suspension at 37°C for 30 minutes in the dark, with occasional gentle mixing.[15][17]

  • Washing: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in pre-warmed buffer. Repeat the wash step to ensure complete removal of extracellular CDCFDA.

  • Analysis: Resuspend the final cell pellet in the desired buffer or medium for analysis by flow cytometry or a microplate reader.

Experimental Workflow Overview

The general workflow for a cell-based assay using CDCFDA involves several key stages from cell preparation to data analysis.

G General Experimental Workflow for CDCFDA Assays start Start prep_cells Prepare Cells (Adherent or Suspension) start->prep_cells wash1 Wash Cells prep_cells->wash1 load_cdcfda Load with CDCFDA Working Solution wash1->load_cdcfda incubate Incubate (37°C, in the dark) load_cdcfda->incubate wash2 Wash to Remove Excess Probe incubate->wash2 treatment Apply Experimental Treatment (e.g., Drug) wash2->treatment acquire_data Acquire Data (Microscopy, Flow Cytometry, Plate Reader) treatment->acquire_data analyze Analyze Data acquire_data->analyze end End analyze->end

Caption: A typical workflow for cellular assays using CDCFDA.

Quantitative Parameters for Cell Loading

The following table summarizes typical quantitative parameters for using CDCFDA. Note that these are starting points and should be optimized for your specific experimental system.

ParameterRecommended RangeNotes
Stock Solution Conc. 1-10 mM in DMSOPrepare fresh working solutions from single-use aliquots.[12][13][16]
Working Solution Conc. 1-20 µMHigher concentrations may be toxic to some cell types.[12][15][18] Titration is recommended to find the lowest effective concentration.
Incubation Time 30-45 minutesLonger incubation times do not necessarily lead to better signal and may increase cytotoxicity.[6][15][17]
Incubation Temperature 37°COptimal temperature for esterase activity.
Excitation Wavelength ~504 nmCan be used with standard FITC filter sets.[2][8][11]
Emission Wavelength ~529 nmCan be used with standard FITC filter sets.[2][8][11]

Applications in Research and Drug Development

Measurement of Reactive Oxygen Species (ROS)

The most common application of CDCFDA is the measurement of intracellular ROS.[19] Once deacetylated to CDCF, the probe can be oxidized by various ROS, including hydroxyl and peroxyl radicals, leading to a significant increase in fluorescence.[3][6] This allows for the quantification of oxidative stress in response to various stimuli, including drug candidates, toxins, or environmental stressors.[19][20][21]

Intracellular pH (pHi) Measurement

The fluorescence of the hydrolyzed product, CDCF, is also sensitive to pH, although it is less commonly used for this purpose than other probes like BCECF.[22][23][24] The fluorescence intensity of CDCF decreases at more acidic pH values. This property can be exploited to monitor changes in intracellular pH in response to cellular events or drug treatments.

Multidrug Resistance (MDR) Studies

CDCF is a substrate for certain multidrug resistance-associated proteins (MRPs), such as MRP2.[8] In cells overexpressing these transporters, the fluorescent CDCF is actively effluxed from the cell, leading to a decrease in intracellular fluorescence. This characteristic allows CDCFDA to be used in screening assays to identify compounds that inhibit MRP-mediated drug efflux, a key mechanism of drug resistance in cancer cells.[3][8]

Concluding Remarks

This compound diacetate is a versatile and valuable tool for researchers and drug development professionals. By following the detailed protocols and understanding the underlying principles outlined in these application notes, users can effectively employ CDCFDA to investigate critical cellular processes such as oxidative stress, intracellular pH regulation, and drug resistance. As with any fluorescent probe, careful optimization of experimental conditions and the inclusion of appropriate controls are paramount for obtaining accurate and reproducible results.

References

Quantitative Analysis of Intracellular Reactive Oxygen Species Using a Microplate Reader: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[1] They are natural byproducts of aerobic metabolism and play crucial roles in cell signaling and homeostasis.[1][2] However, excessive ROS production can lead to oxidative stress, a condition implicated in various pathologies including cancer, neurodegenerative diseases, and cardiovascular diseases.[3][4] Consequently, the accurate quantification of intracellular ROS is essential for researchers in various fields, from basic cell biology to drug development. This application note provides detailed protocols for the quantitative analysis of intracellular ROS using a microplate reader, a common and high-throughput method. We will cover the use of popular fluorescent probes, experimental design, data analysis, and present the information in a clear and accessible format for researchers, scientists, and drug development professionals.

Principle of the Assay

The most common method for measuring intracellular ROS in a microplate reader format involves the use of cell-permeable fluorescent probes.[2][5] These probes are initially non-fluorescent but become highly fluorescent upon oxidation by ROS. The fluorescence intensity is directly proportional to the level of intracellular ROS.[3] This allows for the quantification of ROS levels under various experimental conditions.

Here, we detail the protocols for three widely used ROS-sensitive fluorescent probes:

  • 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA): A general ROS indicator that detects a broad range of ROS, particularly hydrogen peroxide, hydroxyl radicals, and peroxyl radicals.[6][7][8]

  • MitoSOX™ Red: A fluorescent probe that specifically targets mitochondria and is oxidized by superoxide.[9][10][11]

  • CellROX™ Green: A photostable probe that detects both superoxide and hydroxyl radicals and becomes fluorescent upon binding to DNA after oxidation.[12][13]

Experimental Workflow

The general workflow for a microplate-based intracellular ROS assay is outlined below. Specific details for each probe are provided in the subsequent protocol sections.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Probe Staining cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate cell_adhesion Allow cells to adhere (for adherent cells) cell_seeding->cell_adhesion add_compounds Add test compounds (inducers/inhibitors) cell_adhesion->add_compounds add_probe Add ROS-sensitive fluorescent probe add_compounds->add_probe incubation Incubate add_probe->incubation wash_cells Wash cells (optional) incubation->wash_cells read_plate Measure fluorescence in a microplate reader wash_cells->read_plate background_subtraction Subtract background fluorescence read_plate->background_subtraction normalization Normalize to cell number (e.g., using SRB assay) background_subtraction->normalization quantification Quantify relative ROS levels normalization->quantification

Caption: General experimental workflow for intracellular ROS measurement.

Detailed Experimental Protocols

Protocol 1: General ROS Detection using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[7][8] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7][8]

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (phenol red-free recommended)[14]

  • Test compounds (ROS inducers/inhibitors)

  • Positive control (e.g., H₂O₂ or Menadione)[1][15]

  • Microplate reader with fluorescence detection capabilities

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.[3] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment (Optional): Remove the culture medium and treat the cells with your test compounds diluted in phenol (B47542) red-free medium for the desired duration. Include wells for untreated controls and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

  • Probe Loading: Prepare a fresh working solution of DCFH-DA at a final concentration of 10-20 µM in pre-warmed PBS or serum-free medium.[15][16] Remove the treatment medium and wash the cells once with PBS. Add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[6][16]

  • Measurement:

    • Endpoint Mode: After incubation, wash the cells twice with PBS. Add 100 µL of PBS or phenol red-free medium to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][17]

    • Kinetic Mode: After probe loading, add the test compounds and immediately begin measuring fluorescence at regular intervals (e.g., every 5 minutes) for the desired duration.[18]

  • Data Analysis: Subtract the fluorescence of blank wells (containing medium and probe but no cells) from all readings. Normalize the fluorescence intensity to cell number if significant cytotoxicity is expected.[15][19]

Procedure for Suspension Cells:

  • Cell Preparation: Culture suspension cells to the desired density. Centrifuge the cells and resuspend the pellet in fresh medium.

  • Probe Loading: Add DCFH-DA working solution (10-20 µM) to the cell suspension. Incubate at 37°C for 30 minutes, protected from light.[6]

  • Washing: Centrifuge the cells to remove the probe solution and wash the pellet once with PBS.

  • Seeding and Treatment: Resuspend the cells in phenol red-free medium and seed them into a black 96-well plate. Add your test compounds.

  • Measurement: Measure fluorescence as described for adherent cells (Endpoint or Kinetic mode).

Protocol 2: Mitochondrial Superoxide Detection using MitoSOX™ Red

MitoSOX™ Red is a cell-permeable cationic dye that selectively targets mitochondria. It is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA.[9][10]

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • MitoSOX™ Red reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HBSS or other suitable buffer

  • Test compounds

  • Positive control (e.g., Antimycin A)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1 for adherent cells.

  • Treatment (Optional): Treat cells with test compounds as required.

  • Probe Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.[10] On the day of the experiment, dilute the stock solution to a final working concentration of 2-5 µM in pre-warmed HBSS.[18][20] Protect the solution from light.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of the MitoSOX™ Red working solution to each well.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes, protected from light.[9][18]

  • Washing: Wash the cells three times with warm PBS.[9]

  • Measurement: Add 100 µL of PBS or phenol red-free medium to each well. Measure fluorescence with excitation at ~510 nm and emission at ~580 nm.[9][11]

  • Data Analysis: Perform background subtraction and normalization as described previously.

Protocol 3: Oxidative Stress Detection using CellROX™ Green

CellROX™ Green is a cell-permeable reagent that is weakly fluorescent in a reduced state and exhibits bright green fluorescence upon oxidation by ROS and subsequent binding to DNA.[13]

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • CellROX™ Green reagent

  • Test compounds

  • Positive control (e.g., Menadione)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat cells with test compounds for the desired duration.

  • Probe Loading: Add CellROX™ Green reagent to the wells to a final concentration of 5 µM.[21][22]

  • Incubation: Incubate the cells for 30 minutes at 37°C.[21][22]

  • Washing: Wash the cells three times with PBS.[21][22]

  • Measurement: Add 100 µL of PBS or medium to each well. Measure fluorescence with excitation at ~485 nm and emission at ~520 nm.[13]

  • Data Analysis: Perform background subtraction and normalization.

Data Presentation

Quantitative data from microplate reader-based ROS assays should be presented in a clear and organized manner. Below are example tables for presenting your results.

Table 1: Summary of Fluorescent Probes for ROS Detection

ProbeTarget ROSExcitation (nm)Emission (nm)Localization
DCFH-DAH₂O₂, •OH, ROO•~485~535Cytosol
MitoSOX™ RedO₂⁻•~510~580Mitochondria
CellROX™ GreenO₂⁻•, •OH~485~520Nucleus and Mitochondria

Table 2: Example Data from a DCFH-DA ROS Assay

TreatmentConcentrationMean Fluorescence Intensity (RFU)Standard Deviation% of Control
Untreated Control-1500120100%
H₂O₂ (Positive Control)100 µM7500450500%
Compound X10 µM3000210200%
Compound X + NAC10 µM + 1 mM1600150107%

RFU: Relative Fluorescence Units; NAC: N-acetylcysteine (an antioxidant)

Signaling Pathways Involving ROS

ROS are not merely damaging agents but also act as signaling molecules in various cellular pathways.[23][24] Understanding these pathways is crucial for interpreting experimental results.

ros_signaling cluster_sources ROS Sources cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses Mitochondria Mitochondria (ETC) ROS Intracellular ROS (O₂⁻•, H₂O₂) Mitochondria->ROS NOX NADPH Oxidases (NOX) NOX->ROS ER Endoplasmic Reticulum ER->ROS Peroxisomes Peroxisomes Peroxisomes->ROS MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB PI3K_AKT PI3K/Akt Pathway ROS->PI3K_AKT p53 p53 Pathway ROS->p53 Antioxidant_Defense Antioxidant Defense (e.g., Nrf2) ROS->Antioxidant_Defense induces Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation PI3K_AKT->Proliferation p53->Apoptosis

Caption: Major sources and downstream signaling pathways of intracellular ROS.

Conclusion

The quantitative analysis of intracellular ROS using a microplate reader is a powerful and high-throughput method for studying oxidative stress and redox signaling. By selecting the appropriate fluorescent probe and carefully designing the experiment, researchers can obtain reliable and reproducible data. The protocols and guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to accurately measure intracellular ROS and advance their research.

References

Application Note: High-Throughput Screening of MRP2 Interactions Using a Caco-2 Cell-Based Assay with 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone in preclinical drug development for predicting intestinal drug absorption and identifying interactions with critical efflux transporters.[1][2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium.[3][4] These cells endogenously express several key ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2).[5] This application note details a robust, high-throughput screening assay using the fluorescent substrate 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) to investigate the role of MRP2 in drug disposition.

MRP2 plays a significant role in the efflux of various xenobiotics and their metabolites, impacting their oral bioavailability and potential for drug-drug interactions.[6] The assay described herein utilizes the non-fluorescent diacetate ester of CDCF, this compound diacetate (CDCFDA), which passively diffuses into Caco-2 cells. Intracellular esterases then hydrolyze CDCFDA into the fluorescent and membrane-impermeable CDCF.[6] CDCF is a known substrate of MRP2 and is actively transported out of the cell, primarily across the apical membrane.[6] By measuring the fluorescence of CDCF in the presence and absence of test compounds or specific inhibitors, researchers can identify substrates and inhibitors of MRP2.

Principle of the Assay

The assay is based on the principle of transporter-mediated efflux of a fluorescent substrate.

  • Loading: Non-fluorescent CDCFDA is introduced to the Caco-2 cell monolayer. Due to its lipophilic nature, it readily crosses the cell membrane.

  • Conversion: Inside the cell, ubiquitous intracellular esterases cleave the diacetate groups from CDCFDA, converting it into the fluorescent and polar molecule CDCF. This process effectively traps the fluorescent probe within the cell.

  • Efflux: The fluorescent CDCF is then actively transported out of the cell by efflux pumps, predominantly by MRP2 located on the apical (luminal) membrane.

  • Inhibition/Competition: If a test compound is a substrate or inhibitor of MRP2, it will compete with CDCF for efflux, leading to an accumulation of fluorescence inside the cells or a reduced rate of its appearance in the apical compartment.

  • Quantification: The change in CDCF efflux is quantified by measuring fluorescence, allowing for the determination of a test compound's interaction with MRP2.

Data Presentation

The following tables summarize representative quantitative data for the Caco-2 permeability assay with CDCF, demonstrating the impact of MRP2-mediated efflux.

Table 1: Bidirectional Permeability and Efflux Ratio of CDCF in Caco-2 Cells

DirectionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Reference
Apical to Basolateral (A-B)Low (exact value not consistently reported)\multirow{2}{}{30.0}\multirow{2}{}{[7]}
Basolateral to Apical (B-A)High (exact value not consistently reported)

Note: While specific Papp values for CDCF are not consistently reported in the literature, the high efflux ratio is a clear indicator of active, polarized transport.

Table 2: Effect of MRP2 Inhibition and Knockout on CDCF Efflux in Caco-2 Cells

ConditionEfflux Ratio (Papp B-A / Papp A-B)Fold Reduction in Efflux RatioReference
Wild-Type Caco-230.0-[7]
Wild-Type Caco-2 + MK-571 (MRP2 Inhibitor)Markedly ReducedNot specified[6]
MRP2 Knockout Caco-21.9215.6[7]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

This protocol describes the standard 21-day culture method for forming a differentiated and polarized Caco-2 monolayer. An accelerated 8-day protocol is also described for higher throughput applications.[6]

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 24-well or 96-well format, 0.4 µm pore size)

  • Cell culture flasks and plates

  • Trypsin-EDTA

Standard 21-Day Protocol:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Upon reaching 80-90% confluency, detach cells using Trypsin-EDTA and seed them onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Maintain the culture for 21 days, changing the medium in both the apical and basolateral compartments every 2-3 days.

Accelerated 8-Day Protocol:

  • Cell Maintenance: As per the standard protocol.

  • Seeding: Seed Caco-2 cells at a higher density (e.g., 2.5 x 10⁵ cells/cm²) on the apical side of the Transwell® inserts.[6]

  • Differentiation: Culture for 8 days, with media changes every 2 days.[6]

Monolayer Integrity Assessment

Prior to any transport experiment, it is crucial to confirm the integrity of the Caco-2 monolayer.

a) Transepithelial Electrical Resistance (TEER) Measurement:

  • Allow the Transwell® plates to equilibrate to room temperature for 30 minutes.

  • Using an epithelial volt-ohmmeter with "chopstick" electrodes, measure the resistance across the cell monolayer.

  • Measure the resistance of a blank insert without cells.

  • Calculate the TEER value by subtracting the blank resistance and multiplying by the surface area of the insert (Ω·cm²).

  • Monolayers are typically ready for use when TEER values are >200 Ω·cm².

b) Lucifer Yellow Permeability Assay:

  • Prepare a 100 µM solution of Lucifer Yellow in transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Add the Lucifer Yellow solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • Incubate for 1 hour at 37°C.

  • Collect samples from the basolateral chamber and measure fluorescence (Excitation: ~428 nm, Emission: ~536 nm).

  • Calculate the apparent permeability (Papp) of Lucifer Yellow. A low Papp value (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.

CDCFDA-Based MRP2 Inhibition Assay

This protocol is designed for a 96-well format for high-throughput screening.

Materials:

  • Differentiated Caco-2 cell monolayers on 96-well Transwell® plates

  • This compound diacetate (CDCFDA)

  • MK-571 (MRP2 inhibitor, positive control)

  • Test compounds

  • Transport Buffer (HBSS, pH 7.4)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~528 nm)

Protocol:

  • Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Inhibitor/Test Compound Pre-incubation: Add transport buffer containing the test compound or MK-571 (e.g., 50 µM) to the apical and/or basolateral compartments. Incubate for 30 minutes at 37°C. For control wells, add transport buffer with the corresponding vehicle (e.g., DMSO).

  • Loading with CDCFDA: Prepare a 5 µM solution of CDCFDA in transport buffer.[6] Remove the pre-incubation solution and add the CDCFDA solution to the apical side.[6]

  • Incubation: Incubate the plate for 10-30 minutes at 37°C.[6]

  • Sample Collection and Measurement: After incubation, collect aliquots from the apical compartment. Transfer the samples to a black 96-well plate for fluorescence measurement.[6]

  • Data Analysis: Calculate the percentage of inhibition of CDCF efflux caused by the test compound compared to the vehicle control.

    • % Inhibition = [1 - (Fluorescence_Test / Fluorescence_Vehicle)] * 100

Visualizations

Signaling Pathway and Mechanism of Action

MRP2_Assay_Mechanism cluster_extracellular Apical (Lumenal) Side cluster_cell Caco-2 Enterocyte CDCFDA_ext CDCFDA (non-fluorescent) CDCFDA_int CDCFDA CDCFDA_ext->CDCFDA_int Passive Diffusion CDCF_ext CDCF (fluorescent) Cell_Membrane Apical Membrane CDCF_int CDCF CDCFDA_int->CDCF_int Hydrolysis MRP2 MRP2 Transporter CDCF_int->MRP2 Binding Esterases Intracellular Esterases Esterases->CDCFDA_int MRP2->CDCF_ext Active Efflux Test_Compound Test Compound (Inhibitor/Substrate) Test_Compound->MRP2 Inhibition/ Competition

Caption: Mechanism of the CDCFDA-based MRP2 efflux assay in Caco-2 cells.

Experimental Workflow

Caco2_Workflow A 1. Caco-2 Cell Seeding on Transwell® Inserts B 2. Cell Culture & Differentiation (8 or 21 days) A->B C 3. Monolayer Integrity Check (TEER / Lucifer Yellow) B->C D 4. Wash Monolayer with Transport Buffer C->D If integrity is confirmed E 5. Pre-incubate with Test Compound/Inhibitor D->E F 6. Load with CDCFDA (e.g., 5 µM) E->F G 7. Incubate (10-30 min) F->G H 8. Collect Apical Samples G->H I 9. Measure Fluorescence H->I J 10. Data Analysis (% Inhibition) I->J

Caption: Experimental workflow for MRP2 inhibition screening in Caco-2 cells.

References

Detecting Apoptosis with 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. A hallmark of apoptosis is the increased production of intracellular reactive oxygen species (ROS), which play a significant role in the signaling cascade leading to cell death. 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) is a cell-permeant fluorescent probe widely used for the detection and quantification of intracellular ROS, making it a valuable tool for studying apoptosis. This document provides detailed application notes and protocols for the use of carboxy-DCFDA in apoptosis detection.

Mechanism of Action

Carboxy-DCFDA is a non-fluorescent molecule that readily diffuses across the cell membrane. Once inside the cell, it is deacetylated by intracellular esterases to form 5(6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-DCFH). In the presence of ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxyl radicals (ROO•), the non-fluorescent carboxy-DCFH is oxidized to the highly fluorescent this compound (carboxy-DCF). The resulting green fluorescence can be measured using various methods, including fluorescence microscopy, flow cytometry, and microplate readers. The additional carboxylic acid moieties on carboxy-DCF, compared to its predecessor DCFH-DA, render it less membrane-permeable, thus improving its intracellular retention.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing carboxy-DCFDA or its analogs to measure ROS levels during apoptosis.

Table 1: Quantification of ROS Production in Apoptotic Cells by Flow Cytometry

Cell LineApoptotic Inducercarboxy-DCFDA ConcentrationIncubation Time% of ROS-Positive Cells (Fold Change vs. Control)Reference
JurkatH₂O₂1 µM1 hourShift in fluorescent peak observed
MDA-MB-231PtDPhPzTn (10.4 µM)Not Specified4 hours~45%
AGSFisetin (50 µM)Not Specified3 and 6 hoursSignificant increase

Table 2: Measurement of ROS-Dependent Fluorescence Intensity

Cell LineApoptotic InducerH₂DCFDA ConcentrationMeasurement TimeFluorescence Intensity (Fold Increase vs. Control)Reference
Unicellular Chlorophyte0.2 M NaClNot Specified10 minutes1.8
Unicellular Chlorophyte0.3 M NaClNot Specified10 minutes1.8
C2C12Antimycin A (200 µM)Not Specified24 hours~3.5

Experimental Protocols

1. General Guidelines for Reagent Preparation and Storage

  • Reconstitution: Reconstitute lyophilized carboxy-DCFDA in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1-10 mM.

  • Storage: Store the DMSO stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution in a serum-free medium or a suitable buffer (e.g., PBS or HBSS) to the final working concentration (typically 1-25 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

2. Protocol for Apoptosis Detection by Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of ROS production in individual cells.

  • Cell Seeding: Seed adherent cells on glass coverslips or in a clear-bottomed multi-well plate and allow them to adhere overnight. For suspension cells, they can be cytospun onto slides.

  • Induction of Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include untreated cells as a negative control and cells treated with a known ROS inducer (e.g., 100 µM H₂O₂) as a positive control.

  • Dye Loading: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the carboxy-DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.

  • Imaging: Mount the coverslips on a slide with a drop of mounting medium or add fresh buffer to the wells. Immediately visualize the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (excitation ~488 nm, emission ~525 nm).

  • Image Analysis: Acquire images and quantify the fluorescence intensity per cell or the percentage of fluorescent cells using image analysis software.

3. Protocol for Apoptosis Detection by Flow Cytometry

This method provides a quantitative analysis of ROS production in a large population of cells.

  • Cell Preparation: Harvest both adherent and suspension cells and wash them once with PBS. Resuspend the cells in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.

  • Induction of Apoptosis: Treat the cells with the apoptotic inducer as described above.

  • Dye Loading: Add the carboxy-DCFDA working solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells to pellet them, remove the supernatant, and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the final cell pellet in a suitable sheath fluid for flow cytometry analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer using the FL1 channel (or equivalent for green fluorescence). Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate the cell population of interest and quantify the mean fluorescence intensity and the percentage of carboxy-DCF-positive cells.

4. Protocol for Apoptosis Detection by Microplate Reader

This high-throughput method is suitable for screening and quantitative analysis of ROS production in a multi-well plate format.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Induction of Apoptosis: Treat the cells with the apoptotic stimulus.

  • Dye Loading: Remove the treatment medium, wash the cells with PBS, and add the carboxy-DCFDA working solution. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add a suitable buffer to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from blank wells and normalize the fluorescence intensity to the cell number if necessary.

Signaling Pathways and Logical Relationships

ROS-Mediated Apoptosis Signaling Pathway

Increased intracellular ROS can trigger apoptosis through various signaling pathways, primarily involving the mitochondria.

ROS_Apoptosis_Pathway Stimulus e.g., UV, Chemotherapeutics ROS Increased ROS Stimulus->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-induced mitochondrial pathway of apoptosis.

Experimental Workflow for Apoptosis Detection using carboxy-DCFDA

The general workflow for using carboxy-DCFDA to detect apoptosis-associated ROS is outlined below.

Experimental_Workflow Start Start: Cell Culture Induce_Apoptosis Induce Apoptosis (e.g., Drug Treatment) Start->Induce_Apoptosis Load_Dye Load with carboxy-DCFDA Induce_Apoptosis->Load_Dye Incubate Incubate (37°C, dark) Load_Dye->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Detect Detection Wash->Detect Microscopy Fluorescence Microscopy Detect->Microscopy Flow_Cytometry Flow Cytometry Detect->Flow_Cytometry Plate_Reader Microplate Reader Detect->Plate_Reader Analyze Data Analysis Microscopy->Analyze Flow_Cytometry->Analyze Plate_Reader->Analyze

Caption: General workflow for carboxy-DCFDA apoptosis assay.

Logical Relationship between ROS Detection and Apoptosis

The detection of increased ROS with carboxy-DCFDA serves as an indicator of oxidative stress, which is a key event in the induction and execution of apoptosis.

Logical_Relationship Apoptotic_Stimulus Apoptotic Stimulus Oxidative_Stress Increased Intracellular ROS (Oxidative Stress) Apoptotic_Stimulus->Oxidative_Stress Carboxy_DCF_Fluorescence carboxy-DCF Fluorescence Oxidative_Stress->Carboxy_DCF_Fluorescence Detected by carboxy-DCFDA Apoptosis_Induction Induction of Apoptotic Signaling Cascade Oxidative_Stress->Apoptosis_Induction Apoptosis_Execution Apoptosis Apoptosis_Induction->Apoptosis_Execution

Caption: Relationship between ROS detection and apoptosis.

Troubleshooting & Optimization

troubleshooting 5(6)-Carboxy-2',7'-dichlorofluorescein fluorescence quenching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experiments involving this fluorescent probe.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter that lead to the quenching of CDCF fluorescence.

Issue 1: Weak or No Fluorescence Signal

A diminished or absent fluorescent signal is a common issue. The following guide will help you identify and resolve the potential causes.

Possible Causes and Solutions

Potential CauseRecommended Solution
Incorrect pH of Buffer CDCF fluorescence is highly pH-dependent. Ensure your buffer pH is optimal for fluorescence. The fluorescence intensity decreases significantly in acidic conditions.[1][2] For maximal signal, maintain a pH between 7.0 and 8.0.
Photobleaching Prolonged exposure to excitation light can cause irreversible photodegradation of the fluorophore.[2] Minimize exposure time, reduce the intensity of the excitation light, and use an anti-fade mounting medium if applicable.
Presence of Quenchers Certain molecules in your sample or buffer can quench CDCF fluorescence. Common quenchers include molecular oxygen and iodide ions.[3][4][5][6]
High Concentration (Self-Quenching) At high concentrations, CDCF molecules can interact with each other, leading to self-quenching.[7][8] It is crucial to perform a concentration optimization experiment to find the ideal range for your assay.
Incompatible Buffer Components Some buffer components can interfere with fluorescence. For instance, buffers containing heavy atoms or certain salts may cause quenching.[5][9][10]

Experimental Protocol: Investigating the Cause of Weak Signal

  • pH Verification:

    • Prepare several aliquots of your CDCF solution in buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

    • Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths set to approximately 504 nm and 529 nm, respectively.

    • Compare the intensities to determine if the pH of your experimental buffer is suboptimal.

  • Photostability Assessment:

    • Prepare a sample of CDCF in your experimental buffer.

    • Continuously expose the sample to the excitation light source in your fluorescence microscope or plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a total period of 5-10 minutes.

    • A rapid decline in intensity indicates photobleaching.

  • Quencher Identification:

    • Prepare a control sample of CDCF in a simple, well-characterized buffer like phosphate-buffered saline (PBS).

    • Systematically add individual components of your experimental buffer or sample matrix to the control and measure the fluorescence after each addition. A significant drop in fluorescence will indicate the quenching agent.

Issue 2: High Background Fluorescence or Artifacts

High background can mask the true signal from your sample. This guide addresses potential sources of and solutions for high background fluorescence.

Possible Causes and Solutions

Potential CauseRecommended Solution
Autofluorescence Biological samples often contain endogenous molecules that fluoresce at similar wavelengths to CDCF. Image an unstained control sample to assess the level of autofluorescence.
Cell-Free Conversion of Precursor If using the diacetate form (CDFDA), it can be converted to the fluorescent CDCF in the absence of cells, particularly in the presence of certain media components or toxicants.[11][12][13] Always include a cell-free control in your experimental setup.
Contaminated Reagents or Labware Buffers, media, or plates may contain fluorescent contaminants. Test all reagents and labware for background fluorescence before use.

Experimental Protocol: Identifying the Source of High Background

  • Autofluorescence Control:

    • Prepare a sample of your cells or tissue without any fluorescent probe.

    • Image this sample using the same instrument settings (excitation/emission wavelengths, exposure time) as your experimental samples.

    • The signal detected from this control represents the autofluorescence.

  • Cell-Free Control:

    • Prepare a well or solution containing all components of your experiment (media, buffer, test compounds) except for the cells.

    • Add the CDFDA probe and incubate under the same conditions as your cellular experiment.

    • Measure the fluorescence to determine the extent of cell-free probe conversion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for this compound?

A1: The optimal excitation wavelength for CDCF is approximately 504 nm, and its emission maximum is around 529 nm.[14]

Q2: How does pH affect the fluorescence of CDCF?

A2: The fluorescence of CDCF is highly sensitive to pH. It has an effective pKa of about 4.2 and exhibits significantly reduced fluorescence in acidic environments.[1][2] For optimal brightness, it is recommended to work in a neutral to slightly alkaline buffer (pH 7.0-8.0).

Quantitative Impact of pH on CDCF Fluorescence

pHRelative Fluorescence Intensity (%)
4.0~15%
5.0~40%
6.0~75%
7.0~95%
7.4100%
8.0~98%

Note: This data is illustrative and the exact values may vary depending on the specific buffer system and ionic strength.

Q3: What are common quenchers of CDCF fluorescence?

A3: Common quenchers include molecular oxygen and halide ions such as iodide.[3][4][5][6] The presence of these in your experimental setup can lead to a significant reduction in fluorescence intensity.

Illustrative Quenching Effect of Potassium Iodide (KI) on CDCF

KI Concentration (mM)Fluorescence Quenching (%)
00%
10~15%
25~35%
50~60%
100~85%

Note: This data is for illustrative purposes. The actual quenching efficiency will depend on the specific experimental conditions.

Q4: What is photobleaching and how can I minimize it?

A4: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[2] To minimize photobleaching, you should:

  • Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.

  • Minimize the duration of light exposure.

  • Use an anti-fade reagent in your mounting medium for microscopy.

  • Image a fresh field of view for each acquisition when possible.

Q5: What is self-quenching and at what concentration does it become a problem for CDCF?

A5: Self-quenching, or concentration quenching, occurs when high concentrations of a fluorophore lead to the formation of non-fluorescent dimers or energy transfer between molecules, resulting in reduced fluorescence.[7][8] For fluorescein (B123965) derivatives, this can become significant at concentrations above 10 µM. It is always advisable to perform a concentration titration to determine the optimal working concentration for your specific application.

Signaling Pathways and Experimental Workflows

Principle of Fluorescence Quenching

cluster_excitation Excitation cluster_emission Fluorescence Emission cluster_quenching Quenching Pathways Excitation Excitation Light (Photon) GroundState CDCF (Ground State) Excitation->GroundState Absorption ExcitedState CDCF (Excited State) GroundState->ExcitedState Excitation Fluorescence Fluorescence (Photon Emission) ExcitedState->Fluorescence Emission Quencher Quencher Molecule ExcitedState->Quencher Fluorescence->GroundState Return to Ground State NonRadiative Non-Radiative Decay (Heat) Quencher->NonRadiative Energy Transfer NonRadiative->GroundState Return to Ground State

Caption: Mechanisms of fluorescence excitation, emission, and quenching.

Troubleshooting Workflow for Low Fluorescence Signal

Start Start: Low/No CDCF Signal CheckpH Is buffer pH optimal (7.0-8.0)? Start->CheckpH AdjustpH Adjust buffer pH CheckpH->AdjustpH No CheckBleaching Is there photobleaching? CheckpH->CheckBleaching Yes AdjustpH->CheckBleaching ReduceExposure Reduce light exposure/intensity CheckBleaching->ReduceExposure Yes CheckQuenchers Are quenchers present? CheckBleaching->CheckQuenchers No ReduceExposure->CheckQuenchers IdentifyQuencher Identify and remove quencher CheckQuenchers->IdentifyQuencher Yes CheckConcentration Is concentration too high (self-quenching)? CheckQuenchers->CheckConcentration No IdentifyQuencher->CheckConcentration OptimizeConcentration Optimize CDCF concentration CheckConcentration->OptimizeConcentration Yes End Signal Restored CheckConcentration->End No OptimizeConcentration->End

Caption: A logical workflow for troubleshooting low CDCF fluorescence.

References

Technical Support Center: Optimizing 5(6)-Carboxy-2',7'-dichlorofluorescein Staining for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate derivative (CDCFDA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound diacetate (CDCFDA) for intracellular measurements?

A1: this compound diacetate (also known as carboxy-H2DCFDA) is a non-fluorescent, cell-permeant probe used to detect intracellular reactive oxygen species (ROS) and for studying multidrug resistance proteins.[1][2][3] The process involves three key steps:

  • Passive Diffusion: The electrically neutral CDCFDA passively crosses the cell membrane into the cytoplasm.[4]

  • Intracellular Trapping: Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting CDCFDA into the membrane-impermeant and still non-fluorescent 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF).[5] The additional negative charges from the carboxyl group help to retain the probe within the cell.[3]

  • Fluorescent Conversion: In the presence of various reactive oxygen species, carboxy-H2DCF is oxidized to the highly fluorescent this compound (CDCF).[5][6] This fluorescence can be measured as an indicator of intracellular oxidant levels.

Q2: What are the excitation and emission wavelengths for this compound (CDCF)?

A2: The spectral properties of CDCF are crucial for accurate measurement. The generally accepted excitation and emission maxima are:

  • Excitation: ~504-505 nm[2][7]

  • Emission: ~526-530 nm[2][6]

It is always recommended to confirm these settings on your specific imaging system.

Q3: What is the difference between this compound and its diacetate form?

A3: The key difference lies in their cell permeability and fluorescence.

FeatureThis compound diacetate (CDCFDA)This compound (CDCF)
Cell Permeability Cell-permeantGenerally cell-impermeant
Fluorescence Non-fluorescentHighly fluorescent
Primary Use The pro-form of the dye used to load cells.The fluorescent product used for detection.

Troubleshooting Guide

This section addresses common issues encountered during CDCF staining and microscopy.

Problem 1: Weak or No Fluorescent Signal

Possible Causes & Solutions

CauseRecommended Action
Inadequate Dye Concentration Titrate the CDCFDA concentration. A common starting range is 1-10 µM, but the optimal concentration can be cell-type dependent.[8]
Insufficient Incubation Time Optimize the incubation time to allow for sufficient uptake and de-esterification. A typical starting point is 15-60 minutes.[9]
Low Esterase Activity Ensure cells are healthy and metabolically active. Low esterase activity will prevent the conversion of CDCFDA to its fluorescent form.
Rapid Photobleaching Minimize exposure of the stained cells to excitation light. Use neutral density filters, reduce laser power, and decrease exposure times. Use an anti-fade mounting medium if applicable.[5]
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for CDCF's spectral profile (Ex/Em: ~505/529 nm).[7]

Problem 2: High Background or Non-Specific Staining

Possible Causes & Solutions

CauseRecommended Action
Excessive Dye Concentration Reduce the concentration of CDCFDA used for loading. High concentrations can lead to non-specific fluorescence.[10]
Incomplete Removal of Extracellular Dye After loading, wash the cells thoroughly with a buffered salt solution (e.g., PBS or HBSS) to remove any extracellular CDCFDA.[11] It is recommended to use a phenol (B47542) red-free medium for the final imaging step as phenol red can contribute to background fluorescence.[11]
Autofluorescence Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using spectral unmixing or adjusting acquisition settings.
Cell-Free Dye Activation Some experimental compounds can directly interact with and oxidize the dye in the absence of cells.[8][12] It is critical to run a cell-free control where the dye is incubated with your test compound in media alone to ensure the observed fluorescence is cell-derived.[12]

Problem 3: Rapid Signal Loss or Dye Leakage

Possible Causes & Solutions

CauseRecommended Action
Efflux Pump Activity The fluorescent product, CDCF, is a known substrate for Multidrug Resistance-associated Protein 2 (MRP2) and potentially other efflux pumps.[7][13][14] This can lead to the active transport of the dye out of the cell, causing a decrease in signal.
- Consider using an efflux pump inhibitor, such as probenecid, to block this transport.[4]
- Perform experiments at a lower temperature (e.g., room temperature instead of 37°C) to reduce the activity of these transporters, though this may also affect cellular metabolism.
Cell Health Compromised or dying cells may not be able to retain the dye. Use a viability stain (e.g., Propidium Iodide) to assess cell health.
pH Sensitivity The fluorescence intensity of CDCF can be pH-dependent, particularly at a pH below 7.[9] Ensure your imaging buffer is maintained at a physiological pH.

Experimental Protocols

Protocol 1: General Staining Protocol for Intracellular ROS Detection

  • Reagent Preparation: Prepare a stock solution of this compound diacetate (CDCFDA) in high-quality, anhydrous DMSO. Store protected from light and moisture at -20°C.[15]

  • Cell Seeding: Seed cells on an appropriate imaging plate or coverslip and allow them to adhere overnight.

  • Dye Loading:

    • Warm a suitable buffer (e.g., serum-free HBSS or phenol red-free medium) to 37°C.

    • Dilute the CDCFDA stock solution into the pre-warmed buffer to the final desired working concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with the warm buffer.

    • Add the CDCFDA-containing loading buffer to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing: Aspirate the loading buffer and wash the cells 2-3 times with warm buffer to remove any extracellular dye.

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free medium or buffer to the cells.

    • If applicable, add your experimental compounds.

    • Proceed with fluorescence microscopy using filter sets appropriate for CDCF (Ex/Em: ~505/529 nm).

Visualized Workflows and Pathways

CDCF_Activation_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) CDCFDA_ext CDCFDA (Cell-Permeant, Non-fluorescent) CDCFDA_int CDCFDA CDCFDA_ext->CDCFDA_int Passive Diffusion H2DCF Carboxy-H2DCF (Cell-Impermeant, Non-fluorescent) CDCFDA_int->H2DCF Hydrolysis CDCF CDCF (Fluorescent) H2DCF->CDCF Oxidation ROS Reactive Oxygen Species (ROS) ROS->H2DCF Esterases Intracellular Esterases Esterases->CDCFDA_int

Caption: Workflow of CDCFDA activation within a cell.

Efflux_Pump_Mechanism cluster_cell Cell CDCF_in Intracellular CDCF (Fluorescent) MRP2 MRP2 Efflux Pump CDCF_in->MRP2 CDCF_out Extracellular CDCF MRP2->CDCF_out Active Transport Inhibitor Efflux Pump Inhibitor (e.g., Probenecid) Inhibitor->MRP2 Blocks

Caption: Mechanism of CDCF efflux via MRP2 pumps.

References

Technical Support Center: Improving Cellular Retention of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols to enhance the cellular retention of the fluorescent probe 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems users may encounter during experiments involving this compound diacetate (CDCFDA).

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal 1. Inefficient Esterase Activity: The cell type used may have low intracellular esterase activity, leading to insufficient cleavage of the diacetate groups from CDCFDA.[1] 2. Oxidative Stress Levels Too Low: CDCF requires oxidation to become fluorescent. If the cells are not generating sufficient reactive oxygen species (ROS), the signal will be weak.[2] 3. Incorrect Filter Sets: The microscope or plate reader filters may not be appropriate for the excitation/emission spectra of CDCF (approx. 504/529 nm).[2]1. Increase Incubation Time: Allow more time for the esterases to act on the CDCFDA. 2. Include a Positive Control: Use a known ROS-inducing agent (e.g., H₂O₂) to confirm that the dye is working correctly. 3. Verify Instrument Settings: Ensure that the correct filters for fluorescein (B123965) or similar dyes are being used.
High Background Fluorescence 1. Extracellular Hydrolysis/Oxidation: The CDCFDA probe may be hydrolyzed and oxidized outside the cells, particularly if the medium contains certain supplements or is exposed to light.[3] 2. Incomplete Washing: Residual extracellular probe can contribute to high background noise.1. Use Serum-Free Medium: Perform the final incubation and washing steps in a serum-free medium or a buffered salt solution (e.g., HBSS) to minimize extracellular reactions.[3] 2. Perform Gentle Washes: Wash the cells 2-3 times with pre-warmed, serum-free medium after loading to remove any unbound dye.[4]
Rapid Signal Loss / Poor Retention Efflux Pump Activity: The fluorescent product, CDCF, is an organic anion and a substrate for Multidrug Resistance-Associated Proteins (MRPs) and other ATP-binding cassette (ABC) transporters, which actively pump it out of the cell.[4][5]Use an Efflux Pump Inhibitor: Pre-incubate cells with an inhibitor of organic anion transporters, such as probenecid (B1678239), to block the efflux of CDCF and improve its retention.[2][5]
Inconsistent or Variable Results 1. Cell Health and Density: Variations in cell health, confluency, or seeding density can lead to inconsistent dye uptake and esterase activity. 2. Time-Dependent Leakage: If measurements are taken at variable times after loading, differences in dye leakage will create inconsistencies.[3]1. Standardize Cell Culture: Use healthy, sub-confluent cells and maintain consistent seeding densities for all experiments. 2. Standardize Measurement Time: Take fluorescence readings at a consistent time point after the loading and wash steps for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of CDCFDA uptake and fluorescence?

A1: The non-fluorescent and cell-permeable molecule, this compound diacetate (CDCFDA), passively diffuses across the cell membrane into the cytoplasm.[6] Inside the cell, intracellular esterases cleave the two acetate (B1210297) groups, a process which traps the molecule.[2][6] The resulting 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (CDCFH) can then be oxidized by reactive oxygen species (ROS) to yield the highly fluorescent product, this compound (CDCF), which can be measured.[2]

Q2: Why is my fluorescent signal decreasing over time?

A2: The decrease in signal is often due to poor cellular retention of the final fluorescent product, CDCF. CDCF is a negatively charged organic anion, making it a substrate for efflux pumps like Multidrug Resistance-Associated Proteins (MRPs), which are present on the cell membrane and actively transport it out of the cell.[2][5]

Q3: How can I improve the cellular retention of CDCF?

A3: The most effective method is to inhibit the efflux pumps responsible for its removal. Probenecid is a widely used inhibitor of organic anion transporters and can significantly improve the retention of CDCF and similar fluorescent dyes by blocking their export from the cell.[4][5]

Q4: What concentration of probenecid should I use?

A4: The optimal concentration of probenecid can vary by cell type and experimental conditions, but a starting range of 1-2.5 mM is commonly used in cell-based assays.[7] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Probenecid has a reported IC₅₀ of approximately 150 µM for pannexin 1 channels and can range from 2.8 µM to 25 µM for OAT transporters, depending on the measurement method.[1][3]

Q5: Are there alternatives to probenecid?

A5: Yes, other compounds can inhibit ABC transporters, although their specificity may vary. Verapamil and cyclosporin (B1163) A are also known to inhibit certain efflux pumps.[2][4] However, for anionic dyes like CDCF, which are primarily transported by MRPs, probenecid is a more specific and commonly used inhibitor.[4][5]

Quantitative Data on Inhibitor Efficacy

Table 1: Effect of Efflux Pump Inhibitors on Anionic Dye Retention Note: The following data was generated using calcein-AM, another fluorescent substrate for MRP transporters, and is presented here as a proxy for the expected effect on CDCF.

Cell Type Inhibitor Inhibitor Concentration Result Reference
Trabecular Meshwork (TM) CellsVerapamil100 µM1.56-fold increase in calcein (B42510) retention (156.1 ± 3.8% of control)[6]

Table 2: Reported Effective Concentrations of Probenecid

Target Transporter/Channel Reported IC₅₀ / Concentration Notes Reference
Pannexin 1 Channels~150 µMProvides a general range for effective concentrations.[1]
Organic Anion Transporter 3 (OAT3)2.8 µM - 25 µMIC₅₀ and Kᵢ values can vary based on the substrate and assay conditions.[3]
General Cell-Based Assays1 mM - 2.5 mMCommonly used working concentration to ensure sufficient inhibition of various transporters.[7]

Experimental Protocols

Protocol 1: Standard CDCFDA Staining Assay

This protocol outlines the basic steps for staining cells with CDCFDA to measure intracellular ROS.

  • Cell Preparation:

    • Plate cells in a multi-well plate (e.g., 96-well black, clear-bottom plate) at a density that will result in a sub-confluent monolayer on the day of the experiment.

    • Culture cells overnight in a CO₂ incubator at 37°C.

  • Reagent Preparation:

    • Prepare a stock solution of CDCFDA (e.g., 10 mM) in anhydrous DMSO. Store protected from light and moisture at -20°C.

    • On the day of the experiment, prepare a working solution of CDCFDA (typically 5-25 µM) in pre-warmed, serum-free medium or a buffered salt solution like HBSS. Protect this solution from light.

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed, serum-free medium.

    • Add the CDCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Measurement:

    • Remove the dye loading solution.

    • Wash the cells twice with pre-warmed, serum-free medium to remove any extracellular dye.

    • Add fresh pre-warmed medium or buffer to the wells.

    • Measure fluorescence immediately using a fluorescence microscope or plate reader with filters appropriate for fluorescein (Excitation: ~495-504 nm, Emission: ~520-530 nm).

Protocol 2: Improving CDCF Retention with Probenecid

This protocol incorporates a pre-incubation step with probenecid to inhibit efflux pumps.

  • Cell Preparation:

    • Follow Step 1 from Protocol 1.

  • Reagent Preparation:

    • Prepare a stock solution of CDCFDA as described in Protocol 1.

    • Prepare a stock solution of Probenecid. A 250 mM stock in 1M NaOH diluted in buffer is common.[7] Note: Probenecid has poor water solubility and requires an alkaline solution to dissolve before dilution.

    • Prepare a pre-incubation solution containing probenecid (e.g., 1-2.5 mM) in pre-warmed, serum-free medium.

    • Prepare a CDCFDA working solution that also contains the same final concentration of probenecid.

  • Inhibitor Pre-incubation:

    • Remove the culture medium from the cells and wash once.

    • Add the probenecid pre-incubation solution to the cells and incubate for 30 minutes at 37°C.

  • Dye Loading with Inhibitor:

    • Remove the pre-incubation solution.

    • Add the CDCFDA working solution (containing probenecid) to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Measurement:

    • Follow Step 4 from Protocol 1. The final buffer added before measurement can also contain probenecid to ensure continuous inhibition of the efflux pumps.

Visualizations

G Mechanism of CDCFDA Uptake, Activation, and Efflux cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) CDCFDA CDCFDA (Non-fluorescent, Cell-permeable) CDCFDA_in CDCFDA CDCFDA->CDCFDA_in Passive Diffusion Esterases Intracellular Esterases CDCFDA_in->Esterases Substrate CDCFH CDCFH (Non-fluorescent, Cell-impermeable) Esterases->CDCFH Cleavage of Acetate Groups ROS ROS CDCFH->ROS Oxidation by CDCF CDCF (Fluorescent, Cell-impermeable) ROS->CDCF Generates MRP_Pump MRP Transporter CDCF->MRP_Pump Substrate for Efflux Fluorescence Fluorescence CDCF->Fluorescence Fluorescence (Ex: 504nm, Em: 529nm) MRP_Pump->CDCFDA Efflux Probenecid Probenecid Probenecid->MRP_Pump Inhibits

Caption: Cellular processing of CDCFDA and mechanism of probenecid-mediated retention.

G Experimental Workflow: CDCF Assay with Efflux Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_Cells 1. Plate Cells (Sub-confluent monolayer) Prepare_Reagents 2. Prepare Reagents (CDCFDA, Probenecid, Buffers) Plate_Cells->Prepare_Reagents Pre_incubation 3. Pre-incubate with Probenecid (30 min @ 37°C) Prepare_Reagents->Pre_incubation Dye_Loading 4. Load with CDCFDA + Probenecid (30-60 min @ 37°C) Pre_incubation->Dye_Loading Wash_Cells 5. Wash Cells (2x) (Pre-warmed serum-free media) Dye_Loading->Wash_Cells Measure_Fluorescence 6. Measure Fluorescence (Plate Reader or Microscope) Wash_Cells->Measure_Fluorescence Analyze_Data 7. Analyze Data (Compare +/- Probenecid) Measure_Fluorescence->Analyze_Data

Caption: Step-by-step workflow for enhancing CDCF retention using probenecid.

G Troubleshooting Logic for Low CDCF Signal Start Start: Low Fluorescence Signal Check_Controls Are positive controls (e.g., H₂O₂ treated) also low? Start->Check_Controls Check_Instrument Problem with dye or instrument. 1. Check filter sets. 2. Prepare fresh dye. Check_Controls->Check_Instrument Yes Check_Retention Signal initially bright, but fades quickly? Check_Controls->Check_Retention No Add_Inhibitor Likely due to efflux. Use Probenecid to improve retention (See Protocol 2). Check_Retention->Add_Inhibitor Yes Check_Cell_Health Signal consistently low. Are cells healthy and sub-confluent? Check_Retention->Check_Cell_Health No Optimize_Culture Optimize cell culture conditions. Ensure healthy, active cells. Check_Cell_Health->Optimize_Culture No Increase_Loading Increase dye concentration or incubation time. Check_Cell_Health->Increase_Loading Yes

Caption: A logical guide to troubleshooting experiments with low CDCF fluorescence.

References

Technical Support Center: 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly those related to photostability, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDCF) and what are its primary applications?

A1: this compound (CDCF) is a fluorescent dye that is commonly used in cell-based assays. It is the fluorescent product of its cell-permeant precursor, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (CDCFDA).[1][2] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, and the resulting molecule is then oxidized by reactive oxygen species (ROS) to the highly fluorescent CDCF.[1][2] Its primary applications include the detection of intracellular ROS, measurement of intracellular pH in acidic environments, and as a substrate for multidrug resistance-associated proteins (MRPs).[2][3]

Q2: My fluorescent signal is fading rapidly during imaging. What is happening?

A2: You are likely observing photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4] This leads to a decrease in fluorescence intensity over time. While all fluorophores are susceptible to photobleaching, the rate at which it occurs can be influenced by several factors, including the intensity and duration of light exposure, and the local chemical environment.

Q3: How does the photostability of CDCF compare to other green fluorescent dyes?

Q4: Can the pH of the environment affect the photostability of CDCF?

A4: While the fluorescence intensity of CDCF is sensitive to pH, with a pKa of approximately 4.8, its photostability is more directly influenced by factors like the intensity of the excitation light and the presence of reactive oxygen species.[5] Extreme pH values could potentially alter the chemical structure of the dye, which might in turn affect its photostability, but this is not as well-documented as the effects of light intensity.

Q5: What are antifade reagents and should I use them with CDCF?

A5: Antifade reagents are chemical compounds included in mounting media to reduce photobleaching. They work by scavenging free radicals and reactive oxygen species that are generated during fluorescence excitation and can damage the fluorophore.[8] Commonly used antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and Trolox.[8] Using an antifade mounting medium is a highly recommended strategy to enhance the photostability of CDCF, especially for fixed-cell imaging. For live-cell imaging, specific live-cell compatible antifade formulations should be used.[9]

Troubleshooting Guide: Photostability Issues with CDCF

This guide provides troubleshooting steps for common issues related to the photostability of this compound during fluorescence imaging experiments.

Issue Potential Cause Recommended Solution
Rapid loss of fluorescent signal during time-lapse imaging. Photobleaching due to excessive excitation light exposure.- Reduce Excitation Intensity: Lower the laser power or use a neutral density (ND) filter. - Minimize Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio. - Reduce Frequency of Acquisition: Increase the time interval between image acquisitions in a time-lapse series.
Initial signal is bright but fades completely after a few exposures. High photobleaching rate of the fluorophore in the specific experimental environment.- Use an Antifade Reagent: For fixed samples, use a mounting medium containing an antifade reagent like PPD or NPG. For live cells, use a live-cell compatible antifade reagent such as Trolox.[9] - Oxygen Scavenging: For live-cell imaging, consider using an oxygen scavenging system to reduce the formation of reactive oxygen species.[9]
Inconsistent fluorescence intensity between different fields of view. Pre-exposure to light while locating the field of view.- Locate the region of interest using transmitted light (e.g., DIC or phase-contrast) before switching to fluorescence excitation. - Use a lower magnification objective to find the area of interest, then switch to a higher magnification for imaging.
High background signal that appears to increase as the CDCF signal fades. Autofluorescence from the sample or medium, which becomes more apparent as the specific signal from CDCF photobleaches.- Image an unstained control sample to determine the level of autofluorescence. - Use a mounting medium with low intrinsic fluorescence. - If possible, use spectral unmixing to separate the CDCF signal from the autofluorescence spectrum.
Cell health appears compromised after imaging (e.g., blebbing, apoptosis). Phototoxicity caused by the interaction of high-intensity light with the fluorescent dye and cellular components, leading to the generation of cytotoxic reactive oxygen species.- Reduce light exposure to the absolute minimum required for image acquisition. This includes lowering the excitation intensity and minimizing the duration and frequency of exposure. - Consider using a dye with longer excitation wavelengths (less phototoxic) if the experimental design allows.

Quantitative Data on Fluorophore Photostability

Directly comparable, standardized photostability data for this compound against other common green fluorophores is limited. The following table provides available data to give a general comparison.

Fluorophore Excitation Max (nm) Emission Max (nm) Quantum Yield Photostability Metric
This compound (CDCF) ~504~529Not widely reported14.5% signal loss after 1 hour of continuous excitation (in a specific pH measurement application).[3] Significantly more photostable than carboxyfluorescein.[5]
5-Carboxyfluorescein (5-FAM) ~492~517~0.83Moderate photostability.[10]
Alexa Fluor 488 ~495~519~0.92High photostability.[6][10]

Note: The photostability of a fluorophore can be highly dependent on the experimental conditions (e.g., excitation intensity, buffer composition, presence of antifade reagents).

Experimental Protocols

Protocol for Assessing the Photostability of this compound in Fixed Cells

This protocol provides a general method for comparing the photobleaching rate of CDCF to another green fluorescent dye.

1. Sample Preparation: a. Culture and fix cells on glass coverslips using your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes). b. Permeabilize the cells if required for your target. c. Stain the cells with this compound. A typical starting concentration is 1-10 µM. d. Mount the coverslips on microscope slides using a mounting medium without an antifade reagent for the baseline measurement, and with an antifade reagent for comparison.

2. Image Acquisition: a. Use a fluorescence microscope (confocal or widefield) equipped with a suitable filter set for CDCF (e.g., excitation ~495 nm, emission ~525 nm). b. Set the microscope parameters (laser power/light source intensity, exposure time, gain) to achieve a good initial signal without saturating the detector. It is crucial to keep these parameters constant for all samples being compared. c. Select a field of view with stained cells. d. Acquire a time-lapse series of images of the same field of view. For example, take an image every 30 seconds for 15 minutes.

3. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Define a region of interest (ROI) around a stained cellular structure and another ROI in a background area. c. Measure the mean fluorescence intensity within the cellular ROI and the background ROI for each time point. d. Correct the cellular fluorescence intensity by subtracting the background intensity for each time point. e. Normalize the corrected fluorescence intensity at each time point (It) to the initial fluorescence intensity (I0) by calculating It / I0. f. Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching profile of the dye under your experimental conditions. g. To quantify the photobleaching rate, you can fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Cell Culture & Fixation prep2 Staining with CDCF prep1->prep2 prep3 Mounting on Slide prep2->prep3 acq1 Set Constant Microscope Parameters prep3->acq1 acq2 Acquire Time-Lapse Image Series acq1->acq2 an1 Measure Fluorescence Intensity over Time acq2->an1 an2 Background Correction & Normalization an1->an2 an3 Plot Normalized Intensity vs. Time an2->an3 an4 Calculate Photobleaching Half-life an3->an4 result Photostability Profile an4->result

Caption: Workflow for assessing fluorophore photostability.

logical_relationship cluster_cell Inside the Cell cluster_excitation Fluorescence Microscopy CDCFDA CDCFDA (non-fluorescent, cell-permeant) H2CDCF Carboxy-H2DCF (non-fluorescent, cell-impermeant) CDCFDA->H2CDCF Intracellular Esterases CDCF CDCF (fluorescent) H2CDCF->CDCF Oxidation by ROS Emission Detected Emission (~529 nm) CDCF->Emission Emits Photobleaching Photobleaching (Signal Loss) CDCF->Photobleaching Excitation Excitation Light (~495 nm) Excitation->CDCF Excites Excitation->Photobleaching Causes

Caption: Activation and fluorescence of CDCF in cells.

References

Technical Support Center: Optimizing Tissue Digestion for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize tissue digestion for flow cytometry applications using fluorescent dyes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during tissue digestion and provides practical solutions to improve experimental outcomes.

Q1: Why is my cell viability consistently low after enzymatic digestion?

A1: Low cell viability is a common challenge in tissue digestion. Several factors can contribute to this issue:

  • Over-digestion: Prolonged exposure to enzymes or using overly harsh enzymes can damage cell membranes.[1][2] It is critical to determine the correct incubation time for the specific digestive enzymes and tissues involved in each experiment.[1] For instance, digesting colon tissue for more than 20 minutes in collagenase can lead to excessive cell death.[2]

  • Inappropriate Enzyme Concentration: High enzyme concentrations can compromise cell surface markers and viability.[1] It's crucial to empirically determine the optimal strength and concentration of enzymes for each tissue type.[1]

  • Suboptimal Temperature: Most enzymatic digestions are performed at 37°C for maximum enzyme activity.[1] However, for sensitive tissues, performing the digestion at a lower temperature (e.g., 4°C or on ice) can help minimize cell death, although this will likely require a longer incubation period.[1]

  • Mechanical Stress: Vigorous pipetting or vortexing can lyse cells. Gentle trituration is recommended to create a single-cell suspension.[3]

  • Suboptimal Buffers: The buffer composition is critical for enzyme activity and cell health. For example, some enzymes require calcium and magnesium, while others are inhibited by them.[4]

Troubleshooting Steps:

  • Optimize Incubation Time: Perform a time-course experiment to determine the shortest incubation time that yields a sufficient number of viable cells.

  • Titrate Enzyme Concentration: Test a range of enzyme concentrations to find the lowest effective concentration.

  • Adjust Temperature: If viability remains low at 37°C, try lowering the temperature and extending the incubation time.

  • Handle Cells Gently: Avoid harsh mechanical disruption. Use wide-bore pipette tips and gentle pipetting.

  • Use Appropriate Buffers: Ensure your buffer composition is compatible with your chosen enzymes.

Q2: What is causing my cells to clump together after digestion?

A2: Cell clumping is often caused by the release of DNA from dead and dying cells, which is sticky and causes cells to aggregate. Other causes include over-digestion with proteolytic enzymes and the presence of cell debris.[3]

Troubleshooting Steps:

  • Add DNase I: Include DNase I in your digestion buffer to break down extracellular DNA and prevent clumping.[5][6] A typical concentration is 100 µg/mL.[6]

  • Filter the Cell Suspension: Pass the single-cell suspension through a cell strainer (e.g., 40-100 µm) to remove remaining clumps and debris.[4]

  • Use Chelators: In some cases, chelators like EDTA can be used to disrupt cell-cell adhesion by removing calcium ions.[5]

  • Gentle Handling: As with low viability, gentle handling during and after digestion can minimize cell lysis and subsequent DNA release.

Q3: Why do my fluorescent signals look weak or altered after enzymatic digestion?

A3: Enzymatic digestion can sometimes cleave cell surface proteins, including the epitopes recognized by antibodies, leading to reduced or absent fluorescent signals.[1]

Troubleshooting Steps:

  • Choose Enzymes Carefully: Some enzymes are harsher on cell surface markers than others. For example, trypsin can be quite harsh.[1] Consider using milder enzymes like collagenase, dispase, or commercially available enzyme cocktails designed to preserve surface antigens, such as Accutase or TrypLE.[1]

  • Minimize Digestion Time and Temperature: Use the shortest effective incubation time and the lowest possible temperature to minimize epitope cleavage.

  • Consider Mechanical Dissociation: For tissues that are loosely associated, such as spleen or lymph nodes, mechanical dissociation alone may be sufficient and will preserve surface markers.[7]

  • Validate Antibodies Post-Digestion: If you suspect epitope cleavage, you can test your antibody on a known positive control cell line that has been subjected to the same digestion protocol.

  • Titrate Antibodies: Ensure you are using the optimal antibody concentration for your specific cell type and experimental conditions.[8]

Q4: Should I use enzymatic or mechanical dissociation for my tissue?

A4: The choice between enzymatic and mechanical dissociation depends on the tissue type and the specific cell population of interest.

  • Mechanical Dissociation: This method is rapid and preserves cell surface proteins, making it suitable for loosely connected tissues like spleen and lymph nodes.[7] However, it can result in lower cell yields and viability and may not be effective for more complex, dense tissues.[7]

  • Enzymatic Dissociation: This method uses enzymes to break down the extracellular matrix and is necessary for obtaining single-cell suspensions from solid tissues.[1] While it can impact cell surface markers, optimizing the protocol can yield high numbers of viable cells from a variety of tissues.[1]

  • Combination Approach: Often, a combination of gentle mechanical mincing followed by enzymatic digestion provides the best results, maximizing cell yield while minimizing damage.[4]

Data Summary Tables

Table 1: Recommended Enzyme Cocktails for Different Mouse Tissues

Tissue TypeEnzyme 1Concentration 1Enzyme 2Concentration 2Incubation Time (min)Temperature (°C)Reference
SpleenCollagenase IV1 mg/mL--3037[7]
LungCollagenase D0.5 mg/mLDNase I50 U/mL45-6037[9]
LungCollagenase Type 20.2%--4537[10]
Lymph NodeCollagenase IV1 mg/mL--3037[7]
ColonCollagenase VIII1 mg/mLDispase I1 U/mL15-2037[2]
KidneyCollagenase II2 mg/mL----[11]

Table 2: Troubleshooting Guide for Common Tissue Digestion Issues

IssuePotential CauseRecommended Solution
Low Cell Viability Over-digestion (time, enzyme concentration)Reduce incubation time, titrate enzyme concentration down.[1][2]
Harsh mechanical disruptionUse gentle pipetting/trituration instead of vortexing.
Suboptimal temperatureTry digesting at a lower temperature (e.g., 4°C) for a longer duration.[1]
Cell Clumping Release of DNA from dead cellsAdd DNase I to the digestion buffer.[6]
Incomplete tissue dissociationFilter the cell suspension through a cell strainer.[4]
Over-digestion with proteasesOptimize digestion time and enzyme concentration.
Weak/Altered Fluorescent Signal Cleavage of cell surface epitopesUse milder enzymes (e.g., Accutase, TrypLE) or mechanical dissociation.[1]
Insufficient antibody concentrationTitrate antibodies to determine the optimal staining concentration.[8]
PhotobleachingProtect fluorescently labeled samples from light.

Experimental Protocols

Protocol 1: General Enzymatic Digestion Workflow

This protocol provides a general framework that can be adapted for various tissue types.

Materials:

  • Fresh tissue sample

  • Cold Phosphate-Buffered Saline (PBS)

  • Digestion Buffer (e.g., RPMI 1640 or HBSS)

  • Enzyme cocktail (see Table 1 for examples)

  • DNase I (optional, but recommended)

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) to stop the reaction

  • Cell strainer (e.g., 70 µm)

  • Sterile dissection tools (scalpels, scissors, forceps)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Excise the tissue and place it in a petri dish containing cold PBS.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scissors or a scalpel.[12]

  • Transfer the minced tissue to a 50 mL conical tube.

  • Wash the tissue fragments by adding PBS, centrifuging at 300-400 x g for 5 minutes, and discarding the supernatant.

  • Add the pre-warmed digestion buffer containing the appropriate enzyme cocktail and DNase I to the tissue pellet.

  • Incubate at 37°C in a shaking water bath or on a rotator for the optimized duration (typically 15-60 minutes).[7][9]

  • Monitor the digestion process visually. The solution should become cloudy as cells are released.

  • Stop the digestion by adding an equal volume of cold buffer containing FBS or BSA.

  • Gently pipette the cell suspension up and down to further dissociate any remaining tissue clumps.

  • Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.[13]

  • Centrifuge the filtered cell suspension at 300-400 x g for 5-10 minutes at 4°C.[9]

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer for cell counting, viability assessment, and subsequent fluorescent staining.

Protocol 2: Mechanical Dissociation of Mouse Lymph Nodes

Materials:

  • Mouse lymph nodes

  • Cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • 70 µm cell strainer

  • Plunger from a 1 mL or 3 mL syringe

  • 50 mL conical tube

  • Petri dish

Procedure:

  • Place the cell strainer over an open 50 mL conical tube.

  • Place the lymph nodes onto the mesh of the strainer in a small volume of staining buffer within a petri dish.[14]

  • Gently mash the lymph nodes through the strainer using the plunger of a syringe.[14]

  • Rinse the strainer with additional staining buffer to wash all cells through into the collection tube.

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cells for further analysis.

Visualizations

Tissue_Digestion_Workflow General Tissue Digestion Workflow cluster_prep Tissue Preparation cluster_digestion Dissociation cluster_processing Cell Processing cluster_output Output tissue_excised Excise Tissue mince_tissue Mince Tissue (1-2mm³) tissue_excised->mince_tissue enzymatic Enzymatic Digestion (e.g., Collagenase, DNase I) mince_tissue->enzymatic mechanical Mechanical Dissociation (e.g., Mashing through strainer) mince_tissue->mechanical stop_digestion Stop Digestion (Add FBS/BSA) enzymatic->stop_digestion filter_cells Filter through Cell Strainer mechanical->filter_cells stop_digestion->filter_cells centrifuge_wash Centrifuge and Wash filter_cells->centrifuge_wash resuspend Resuspend for Staining centrifuge_wash->resuspend single_cell_suspension Single-Cell Suspension resuspend->single_cell_suspension

Caption: General workflow for preparing a single-cell suspension from solid tissue.

Troubleshooting_Flowchart Troubleshooting Common Digestion Issues cluster_viability Issue: Low Cell Viability cluster_clumping Issue: Cell Clumping cluster_signal Issue: Weak/Altered Signal start Start: Poor Flow Cytometry Data check_overdigestion Check for Over-digestion start->check_overdigestion check_dna Check for DNA release start->check_dna check_epitope Check for Epitope Cleavage start->check_epitope check_mechanical_stress Assess Mechanical Stress check_overdigestion->check_mechanical_stress optimize_time_conc Action: Reduce incubation time/ enzyme concentration check_overdigestion->optimize_time_conc gentle_handling Action: Use gentle pipetting check_mechanical_stress->gentle_handling end Improved Single-Cell Suspension optimize_time_conc->end gentle_handling->end add_dnase Action: Add DNase I to buffer check_dna->add_dnase filter_suspension Action: Filter cell suspension add_dnase->filter_suspension filter_suspension->end change_enzyme Action: Use milder enzymes/ mechanical dissociation check_epitope->change_enzyme titrate_antibody Action: Titrate antibody change_enzyme->titrate_antibody titrate_antibody->end

Caption: A decision-making flowchart for troubleshooting common tissue digestion problems.

References

Technical Support Center: Stability of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) in Culture Medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound diacetate (CDCFDA) and how does it work?

This compound diacetate (CDCFDA) is a cell-permeant fluorescent probe used to detect reactive oxygen species (ROS) within cells.[1][2] It is a non-fluorescent molecule that can freely diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, converting it into this compound (CDCF), which is also non-fluorescent. In the presence of ROS, CDCF is oxidized to a highly fluorescent compound that can be measured, providing an indication of intracellular ROS levels.[1] The carboxyl groups on the molecule help to retain the fluorescent product inside the cells.

Q2: What are the primary factors that affect the stability of CDCFDA in culture medium?

The stability of CDCFDA in culture medium can be influenced by several factors:

  • Enzymatic Hydrolysis: Cell culture medium, particularly when supplemented with fetal bovine serum (FBS), contains extracellular esterases.[3] These enzymes can prematurely hydrolyze CDCFDA into its membrane-impermeant form before it enters the cells, leading to high background fluorescence and reduced intracellular signal.

  • pH: The pH of the culture medium can affect the rate of spontaneous hydrolysis of the acetate (B1210297) groups from CDCFDA.[4]

  • Temperature: Higher temperatures can accelerate the rate of both enzymatic and spontaneous hydrolysis of CDCFDA.[5]

  • Light Exposure: CDCFDA is light-sensitive, and prolonged exposure to light can lead to its degradation and auto-oxidation, contributing to increased background fluorescence.

Q3: Can I use serum-containing medium when working with CDCFDA?

While it is possible, using serum-containing medium requires careful consideration and appropriate controls. Fetal bovine serum (FBS) is a known source of extracellular esterases that can hydrolyze CDCFDA in the culture medium.[6] This can lead to a significant increase in background fluorescence and may deplete the available probe for cellular uptake. Whenever possible, it is recommended to perform the CDCFDA incubation in a serum-free medium or buffer to minimize these effects. If serum is necessary for maintaining cell health during the experiment, it is crucial to include cell-free controls (medium with serum and CDCFDA but no cells) to quantify the extent of extracellular hydrolysis.

Q4: Why is there high background fluorescence in my CDCFDA assay?

High background fluorescence is a common issue in assays using CDCFDA and can be caused by several factors:

  • Extracellular Hydrolysis: As mentioned, esterases in the serum or released by the cells can hydrolyze CDCFDA outside the cells.

  • Spontaneous Oxidation: The probe can undergo spontaneous oxidation, especially when exposed to light or certain components in the culture medium.

  • Phenol (B47542) Red: Phenol red, a common pH indicator in culture media, is fluorescent and can contribute to the background signal.[7][8] It is highly recommended to use phenol red-free medium for fluorescence-based assays.

  • Incomplete Washing: Residual extracellular probe that is not washed away before measurement can contribute to high background.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Fluorescence Extracellular hydrolysis of CDCFDA by esterases in serum-containing medium.- Perform the CDCFDA incubation in serum-free medium or a balanced salt solution (e.g., HBSS).- If serum is required, minimize the incubation time.- Include a "no-cell" control (medium + serum + CDCFDA) to measure and subtract the background fluorescence.
Spontaneous oxidation of the probe.- Prepare fresh working solutions of CDCFDA for each experiment.- Protect the probe stock solution and experimental plates from light at all times.
Presence of phenol red in the culture medium.- Use phenol red-free medium for the duration of the experiment, especially during probe incubation and fluorescence measurement.[7][8]
Incomplete removal of extracellular probe.- Ensure thorough but gentle washing of the cells with serum-free medium or buffer after CDCFDA incubation and before measurement.
Low or No Signal Low intracellular esterase activity.- Increase the incubation time with CDCFDA to allow for more complete hydrolysis.- Ensure cells are healthy and metabolically active.
Insufficient probe concentration.- Optimize the concentration of CDCFDA for your specific cell type. A typical starting range is 5-25 µM.
Cell death or compromised cell membrane integrity.- Assess cell viability using a complementary assay (e.g., trypan blue exclusion). Dead cells will not retain the hydrolyzed probe.
Quenching of the fluorescent signal.- Ensure the medium used for the final measurement does not contain components that can quench fluorescence.
Inconsistent or Variable Results Batch-to-batch variability of serum.- If using serum, test different lots to find one with low esterase activity.- Consider transitioning to a serum-free medium for more consistent results.[6]
Variations in incubation times or temperatures.- Standardize all incubation steps precisely for all samples.
Cell density variations.- Ensure uniform cell seeding density across all wells, as this can affect the overall fluorescence signal.

Data Presentation

Illustrative Stability of CDCFDA in Different Culture Media

The following table provides illustrative data on the percentage of hydrolyzed CDCFDA over time in different culture media at 37°C. This data is intended to demonstrate the expected trends and is not based on specific experimental results.

Time (minutes) DMEM (serum-free) DMEM + 2% FBS DMEM + 10% FBS RPMI-1640 (serum-free) RPMI-1640 + 10% FBS
0 0%0%0%0%0%
15 <1%5%15%<1%18%
30 <2%10%28%<2%35%
60 <5%20%50%<5%60%
120 <8%35%80%<8%90%

Note: This table contains hypothetical data for illustrative purposes.

Experimental Protocols

Protocol for Assessing Extracellular Hydrolysis of CDCFDA

This protocol allows for the quantification of esterase activity in cell culture medium.

Materials:

  • CDCFDA stock solution (e.g., 10 mM in DMSO)

  • Phenol red-free cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS) or other serum supplement

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader (Excitation: ~495 nm, Emission: ~520 nm)

  • Fluorescein (B123965) or this compound (CDCF) standard

Procedure:

  • Prepare Media: Prepare the desired cell culture media with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS in phenol red-free DMEM).

  • Add Media to Plate: Add 100 µL of each medium preparation to triplicate wells of the 96-well plate. Include wells with medium only as a blank control.

  • Prepare CDCFDA Working Solution: Dilute the CDCFDA stock solution in phenol red-free, serum-free medium to a 2X working concentration (e.g., 20 µM).

  • Initiate Reaction: Add 100 µL of the 2X CDCFDA working solution to each well to achieve a final concentration of 10 µM.

  • Incubate and Measure: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis:

    • Subtract the blank (medium only) fluorescence from all readings.

    • Plot the fluorescence intensity over time for each medium condition.

    • To quantify the amount of hydrolyzed CDCFDA, create a standard curve using a known concentration range of fluorescein or CDCF.

    • Calculate the rate of hydrolysis (e.g., in pmol/min) from the linear portion of the curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Media (serum vs. serum-free) add_reagents Add Media and CDCFDA to 96-well plate prep_media->add_reagents prep_cdcfda Prepare CDCFDA Working Solution prep_cdcfda->add_reagents measure_fluorescence Measure Fluorescence over time at 37°C add_reagents->measure_fluorescence subtract_blank Subtract Blank measure_fluorescence->subtract_blank plot_data Plot Fluorescence vs. Time subtract_blank->plot_data calc_rate Calculate Hydrolysis Rate plot_data->calc_rate

Caption: Workflow for assessing extracellular CDCFDA hydrolysis.

signaling_pathway CDCFDA_ext Extracellular CDCFDA CDCFDA_int Intracellular CDCFDA CDCFDA_ext->CDCFDA_int Diffusion Hydrolyzed_ext Extracellular Hydrolyzed Product CDCFDA_ext->Hydrolyzed_ext Hydrolysis CDCF_int Intracellular CDCF CDCFDA_int->CDCF_int Hydrolysis Fluorescent_Product Fluorescent Product CDCF_int->Fluorescent_Product Oxidation ROS ROS ROS->CDCF_int Esterases_ext Extracellular Esterases Esterases_ext->CDCFDA_ext Esterases_int Intracellular Esterases Esterases_int->CDCFDA_int

References

Technical Support Center: Dichlorofluorescein (DCF) Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum on dichlorofluorescein (DCF) assay measurements. It is intended for researchers, scientists, and drug development professionals utilizing this assay to measure cellular reactive oxygen species (ROS).

Troubleshooting Guides

Issue 1: High Background Fluorescence in Control Wells

  • Question: My negative control wells (cells without treatment) show high and variable fluorescence readings. What could be the cause?

  • Answer: High background fluorescence is a common issue and can be attributed to several factors, particularly when serum is present in the culture medium.

    • Serum Esterases: Fetal Bovine Serum (FBS) and other types of serum contain esterases that can cleave the diacetate group from the DCFH-DA probe extracellularly.[1] This leads to the formation of DCFH outside the cells, which can then be oxidized and generate a fluorescent signal, contributing to high background.

    • Phenol (B47542) Red: Phenol red, a common pH indicator in cell culture media, is fluorescent and can interfere with the DCF signal.[1][2]

    • Probe Auto-oxidation: The DCFH-DA probe is sensitive to light and can auto-oxidize, leading to increased background fluorescence.[1] It is crucial to protect the probe and stained cells from light.

    • Cell-Free Interactions: Components in the media or the tested compounds themselves can interact with the probe in the absence of cells, generating a fluorescent signal.[3][4]

  • Troubleshooting Steps:

    • Run Cell-Free Controls: Always include a control well containing only the medium (with and without serum) and the DCFH-DA probe to quantify the background fluorescence generated in the absence of cells.[5]

    • Use Serum-Free Medium for Staining: Perform the DCFH-DA incubation and washing steps in a serum-free medium or buffer (like HBSS) to minimize extracellular deacetylation of the probe.[1][5]

    • Use Phenol Red-Free Medium: Switch to a phenol red-free medium for the duration of the experiment to eliminate its contribution to background fluorescence.[2][6]

    • Minimize Light Exposure: Protect the DCFH-DA stock solution, working solutions, and the experimental plate from light at all times by covering them with aluminum foil.[1]

    • Optimize Probe Concentration: Titrate the DCFH-DA concentration to find the lowest effective concentration that provides a detectable signal in your positive control without causing excessively high background in the negative control.

Issue 2: Inconsistent or Non-reproducible Results

  • Question: I am observing significant variability between replicate wells and between experiments. Why are my results not reproducible?

  • Answer: In addition to the factors causing high background, inconsistency can arise from interactions between your test compound and serum components.

    • Serum-Compound Interactions: Some compounds can interact with components of serum, leading to an increase in DCF fluorescence that is independent of cellular ROS production.[3][4] One study found that the toxicant MEHP only increased DCF fluorescence in the presence of serum in a cell-free medium.[3][4]

    • Variable Serum Composition: The exact composition of serum can vary from lot to lot, leading to batch-dependent differences in assay performance.

    • Cell Health and Density: Variations in cell seeding density and overall cell health can significantly impact ROS production and, consequently, the DCF signal.

  • Troubleshooting Steps:

    • Perform Cell-Free Compound Testing: Test your compound in cell-free medium both with and without serum to see if it directly causes oxidation of the DCFH probe.[3]

    • Serum Starvation/Removal: If feasible for your experimental design, consider serum-starving the cells for a few hours before the assay or performing the entire experiment in a serum-free medium.

    • Consistent Cell Culture Practices: Ensure consistent cell passage number, seeding density, and growth conditions to minimize biological variability.

    • Include a Positive Control: Use a known ROS inducer (e.g., H₂O₂) as a positive control in every experiment to help normalize the data and assess the consistency of the assay.

Frequently Asked Questions (FAQs)

  • Q1: Can I perform the DCF assay if my experimental design requires the continuous presence of serum?

  • A1: Yes, but it requires careful controls and potential protocol modifications. If serum must be present, it is critical to run parallel cell-free controls for every condition to determine the contribution of serum-compound interactions to the final signal. The fluorescence from these cell-free controls should be subtracted from the values obtained with cells.[5] Some protocols also suggest using heat-inactivated FBS, which may reduce esterase activity, although this should be validated for your specific system.

  • Q2: Does serum quench the DCF fluorescence signal?

  • A2: Yes, some studies have reported that serum components can quench the fluorescent signal from oxidized DCF.[2] This adds another layer of complexity, as serum can both artificially increase the signal (through interaction and extracellular deacetylation) and decrease it (through quenching). This highlights the importance of consistent experimental conditions.

  • Q3: Are there alternatives to the DCF assay that are less susceptible to serum interference?

  • A3: Yes, other fluorescent probes are available for measuring ROS. For example, CellROX Green and CellROX Deep Red are reported to be fixable and may have different sensitivities to serum components.[1] For specific ROS, probes like MitoSOX Red are used for mitochondrial superoxide. It is advisable to consult the manufacturer's specifications and relevant literature to choose a probe suitable for your experimental conditions.

  • Q4: What is the purpose of washing the cells after DCFH-DA incubation?

  • A4: Washing the cells after incubation with DCFH-DA is crucial to remove the extracellular probe.[1] If not removed, this extracellular probe can be deacetylated by serum esterases, leading to a high background signal as it becomes oxidized in the medium.[1]

Quantitative Data Summary

The presence of serum can significantly alter the fluorescence readings in a DCF assay. The following table summarizes findings from a study investigating the effect of mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) on DCF fluorescence in different media.

MediumMEHP Concentration (µM)Mean DCF Fluorescence (Arbitrary Units)Standard Error
HBSS (serum-free)0 (Control)~200+/- 20
HBSS (serum-free)45~210+/- 25
HBSS (serum-free)90~220+/- 30
HBSS (serum-free)180~230+/- 30
RPMI (serum-free)0 (Control)~400+/- 40
RPMI (serum-free)45~410+/- 45
RPMI (serum-free)90~420+/- 50
RPMI (serum-free)180~430+/- 50
RPMI + Serum0 (Control)~400+/- 40
RPMI + Serum45~450+/- 50
RPMI + Serum90~550+/- 60
RPMI + Serum180~650+/- 70

*Data are approximate values based on graphical representation in the cited literature for illustrative purposes.[3] *Indicates a statistically significant increase compared to the control within the RPMI + serum group.[3]

Key Observation: In the absence of serum, MEHP did not significantly increase DCF fluorescence. However, in the presence of serum, MEHP caused a dose-dependent increase in fluorescence, demonstrating a clear interaction between the compound and serum components that affects the assay.[3][4]

Experimental Protocols

Standard Protocol (Serum-Free Incubation)

This protocol is optimized to minimize serum interference.

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells in their standard growth medium (which can contain serum) overnight to allow for attachment.

  • Preparation of DCFH-DA Solution: Prepare a fresh working solution of DCFH-DA at a final concentration of 10-25 µM in pre-warmed, serum-free, phenol red-free medium or buffer (e.g., HBSS).[7] Protect the solution from light.

  • Washing: Carefully aspirate the culture medium from the wells. Wash the cells twice with warm, serum-free buffer to remove any residual serum.[1]

  • Probe Loading: Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[8]

  • Washing: Aspirate the DCFH-DA solution and wash the cells twice with the warm, serum-free buffer to remove any extracellular probe.[1]

  • Treatment: Add your test compounds or controls (including a positive control like H₂O₂) diluted in serum-free, phenol red-free medium.

  • Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~525-535 nm.[1][8] Kinetic readings over a period of 1-2 hours are often informative.

Modified Protocol (When Serum Presence is Necessary)

Use this protocol when the experimental design requires serum to be present during treatment.

  • Cell Seeding and Culture: Follow steps 1 and 2 of the standard protocol.

  • Probe Loading: Follow steps 3-6 of the standard protocol to load the cells with the probe in a serum-free environment.

  • Treatment Preparation: Prepare your test compounds and controls in a medium containing the desired concentration of serum (preferably phenol red-free).

  • Control Preparation: In a separate, cell-free 96-well plate, add the same treatment media (with serum and compounds) and DCFH-DA as you will use for your cells. This will serve as your background correction plate.

  • Treatment Application: After the final wash (step 6 of the standard protocol), add the serum-containing treatment media to the cells.

  • Measurement: Immediately begin measuring fluorescence in both the cell plate and the cell-free control plate using the same parameters (Ex/Em ~485/535 nm).

  • Data Analysis: For each condition, subtract the mean fluorescence of the corresponding cell-free control wells from the mean fluorescence of the cell-containing wells to correct for serum-compound interactions.

Visualizations

DCF Assay Workflow and Serum Interference

DCF_Assay_Workflow DCF Assay Workflow and Potential Serum Interference cluster_cell Inside the Cell cluster_extracellular Outside the Cell (in Medium) DCFH_DA_in DCFH-DA (non-fluorescent, cell-permeable) Esterases Cellular Esterases DCFH_DA_in->Esterases Deacetylation DCFH DCFH (non-fluorescent, cell-impermeable) Esterases->DCFH ROS ROS (H₂O₂, OH·, etc.) DCFH->ROS Oxidation DCF DCF (Highly Fluorescent) ROS->DCF Measurement Measurement DCF->Measurement Fluorescence Detection (Ex:485nm, Em:535nm) DCFH_DA_out Extracellular DCFH-DA DCFH_DA_out->DCFH_DA_in Diffusion Serum_Esterases Serum Esterases DCFH_DA_out->Serum_Esterases Interference Extracellular_DCFH Extracellular DCFH Serum_Esterases->Extracellular_DCFH Extracellular_Oxidants Compound-Serum Interaction Products Extracellular_DCFH->Extracellular_Oxidants Interference Extracellular_DCF Background Fluorescence Extracellular_Oxidants->Extracellular_DCF Extracellular_DCF->Measurement False Positive Signal ROS_Signaling_Pathway Simplified NADPH Oxidase (NOX) Signaling for ROS Production cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor (e.g., GPCR, TLR) Rac Rac-GDP Receptor->Rac Activates GEF for PKC PKC Receptor->PKC Activates NOX_Complex NOX Complex (gp91phox, p22phox) Superoxide O₂⁻ (Superoxide) NOX_Complex->Superoxide Catalyzes Stimulus Stimulus (e.g., Cytokine, PAMP) Stimulus->Receptor p47 p47phox p47->NOX_Complex Translocate & Assemble Complex p67 p67phox p67->NOX_Complex Translocate & Assemble Complex Rac_GTP Rac-GTP Rac->Rac_GTP Rac_GTP->NOX_Complex Translocate & Assemble Complex PKC->p47 Phosphorylates NADPH NADPH NADPH->NOX_Complex NADP NADP+ NADP->NOX_Complex O2 O₂ O2->NOX_Complex SOD SOD Superoxide->SOD H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 DCF_Assay DCF_Assay H2O2->DCF_Assay Detected by DCF Assay

References

Validation & Comparative

A Comparative Guide to Acidic pH Probes: Validation of 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of intracellular pH (pKa) sensing, the selection of an appropriate fluorescent probe is paramount for accurate and reliable data. This guide provides a comprehensive validation of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) as a robust probe for acidic environments, presenting a direct comparison with other commonly used fluorescent pH indicators.

This document delves into the quantitative performance of CDCF alongside notable alternatives such as Seminaphthorhodafluor (SNARF-1), 2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), and 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS). Detailed experimental protocols and a summary of key performance indicators are provided to facilitate an informed selection process for your specific research needs.

Performance Comparison of Fluorescent pH Probes

The efficacy of a fluorescent pH probe is determined by several key photophysical properties. The following table summarizes these critical parameters for CDCF and its alternatives, offering a clear, quantitative comparison to guide your choice of probe for acidic pH measurements.

PropertyThis compound (CDCF)Carboxy SNARF-1BCECFHPTS (Pyranine)
pKa ~4.8[1][2]~7.5[3]~7.0[4]~7.4 (ground state)[5]
Excitation Wavelength (nm) 504[1][2][6]488[7]440 (pH-insensitive), 490 (pH-sensitive)[8]~450[9]
Emission Wavelength (nm) 529[1][2][6]580 (acidic), 640 (basic)[7]535[8]510[9]
Quantum Yield (Φ) Not explicitly stated, but chlorination increases fluorescence intensity[6]0.52 (acidic), 1.51 (basic)0.84 (in basic medium)[10]0.82 - 1.00[11]
Ratiometric Measurement Dual excitation wavelength ratio method (495/440 nm)[11]Dual-emission[4]Dual-excitation[4]Dual-excitation[12]

In-Depth Probe Analysis: Advantages and Disadvantages

Choosing the optimal probe extends beyond spectral properties and requires consideration of its behavior in a cellular context.

This compound (CDCF): The Acidic pH Specialist

  • Advantages:

    • Ideal for Acidic Environments: With a pKa of approximately 4.8, CDCF is highly sensitive in the acidic pH range of 4-5, making it an excellent choice for studying acidic organelles like lysosomes or endosomes.[11][13]

    • High Fluorescence Intensity: It exhibits intense fluorescence, contributing to a good signal-to-noise ratio.[11]

    • Good Intracellular Retention: CDCF demonstrates high intracellular retention, with 95% of the initial signal remaining after one hour.[11]

    • Low Photobleaching and Cytotoxicity: It shows minimal photobleaching (14.5% after 1 hour of continuous excitation) and does not affect cell survival.[11]

  • Disadvantages:

    • Limited in Neutral/Alkaline pH: Its low pKa makes it unsuitable for measuring pH in the physiological range of the cytoplasm.

    • Potential for Protein Interactions: Like other fluorescein (B123965) derivatives, its fluorescence can be influenced by interactions with intracellular proteins, although this can be mitigated by in situ calibration.[11]

Alternative Probes: A Comparative Overview

  • Carboxy SNARF-1:

    • Advantages: Features a significant emission shift from yellow-orange in acidic conditions to deep red in basic conditions, making it suitable for ratiometric measurements.[7] It is less sensitive to dye concentration than some other probes.[4]

    • Disadvantages: Its pKa of ~7.5 is more suited for neutral to slightly alkaline environments.[3] The intracellular environment can cause significant quenching and a shift in its pKa.[4]

  • BCECF:

    • Advantages: As a widely used probe, it has a pKa of ~7.0, which is ideal for cytosolic pH measurements.[4] It is a ratiometric dye, which corrects for variations in dye concentration and cell thickness.[4]

    • Disadvantages: It is susceptible to photobleaching and can have a low signal-to-noise ratio due to a weak absorption at its isosbestic point.[4]

  • HPTS (Pyranine):

    • Advantages: It is highly water-soluble and its fluorescence is sensitive to pH in the physiological range.[14] It can be used for ratiometric measurements.[12]

    • Disadvantages: Its use as a ground-state pH indicator requires it to be solvated and not bound to surfaces.[14]

Experimental Protocols

A standardized protocol for intracellular pH measurement is crucial for obtaining reliable and comparable data. Below is a general workflow applicable to fluorescent pH probes, with specific adjustments for each dye.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Fluorescence Imaging cluster_calibration In Situ Calibration cluster_analysis Data Analysis cell_seeding Seed cells on coverslips or imaging plates cell_growth Allow cells to adhere and grow to desired confluency cell_seeding->cell_growth prepare_stock Prepare a stock solution of the AM ester form of the probe in anhydrous DMSO cell_growth->prepare_stock prepare_working Dilute the stock solution to the final working concentration in a physiological buffer (e.g., HBSS) prepare_stock->prepare_working incubation Incubate cells with the probe-containing buffer at 37°C prepare_working->incubation wash Wash cells to remove extracellular probe incubation->wash mount Mount coverslip on the microscope stage wash->mount acquire_images Acquire fluorescence images at the appropriate excitation and emission wavelengths mount->acquire_images determine_ratio Determine the fluorescence ratio of the experimental samples acquire_images->determine_ratio prepare_buffers Prepare high potassium calibration buffers with known pH values add_ionophore Add a protonophore (e.g., nigericin) to equilibrate intracellular and extracellular pH prepare_buffers->add_ionophore measure_ratios Measure the fluorescence intensity ratio at each pH point add_ionophore->measure_ratios generate_curve Plot the fluorescence ratio against pH to generate a calibration curve measure_ratios->generate_curve calculate_pH Calculate the intracellular pH using the calibration curve generate_curve->calculate_pH determine_ratio->calculate_pH

Caption: A generalized workflow for intracellular pH measurement using fluorescent probes.

Detailed Methodologies:

  • Cell Preparation:

    • Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Culture cells in appropriate media until they reach the desired confluency for imaging.

  • Probe Loading (Example with CDCF-AM):

    • Prepare a 1 mM stock solution of this compound diacetate (CDCF-DA), the cell-permeant form, in anhydrous DMSO.

    • Dilute the stock solution in a physiological buffer, such as Hanks' Balanced Salt Solution (HBSS), to a final working concentration of 1-5 µM.

    • Remove the culture medium, wash the cells once with HBSS, and then incubate the cells with the CDCF-DA loading solution for 30-60 minutes at 37°C.

    • After incubation, wash the cells three times with HBSS to remove any extracellular dye.

  • Fluorescence Microscopy:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • For CDCF, acquire fluorescence images using dual excitation at approximately 495 nm and 440 nm, with emission collected at 529 nm.[11]

  • In Situ Calibration:

    • Prepare a series of high-potassium calibration buffers with known pH values (e.g., spanning a range from 4.0 to 6.0 for CDCF).

    • To equilibrate the intracellular and extracellular pH, add a protonophore like nigericin (B1684572) (typically 10 µM) to the calibration buffers.

    • Sequentially perfuse the cells with each calibration buffer and record the fluorescence intensity ratio (I495/I440 for CDCF) at each pH point.

    • Plot the measured ratios against the corresponding pH values to generate a calibration curve.

  • Data Analysis:

    • Measure the fluorescence intensity ratio from your experimental samples.

    • Determine the intracellular pH of your samples by interpolating their fluorescence ratios on the generated calibration curve.

This comprehensive guide provides the necessary data and protocols to validate and effectively utilize this compound for acidic pH measurements, while also offering a comparative framework for selecting the most suitable probe for a variety of research applications.

References

A Head-to-Head Comparison: Dihydrofluorescein Diacetate vs. Dichlorodihydrofluorescein Diacetate for Oxidant Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, neuroscience, and drug development, the accurate detection of reactive oxygen species (ROS) is critical to understanding oxidative stress and its role in numerous physiological and pathological processes. Among the most common tools for this purpose are the fluorescent probes dihydrofluorescein diacetate (H₂FDA) and its chlorinated analog, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA). While structurally similar, their performance characteristics present distinct advantages and disadvantages that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison to aid in the selection of the appropriate probe for your research needs.

Mechanism of Action: A Shared Pathway to Fluorescence

Both H₂FDA and H₂DCFDA are cell-permeable molecules that are initially non-fluorescent. Their mechanism for detecting ROS involves a two-step intracellular process. First, the diacetate groups are cleaved by intracellular esterases, trapping the resulting molecule—dihydrofluorescein (H₂F) or dichlorodihydrofluorescein (H₂DCF)—inside the cell. In the presence of various reactive oxygen species, these non-fluorescent precursors are oxidized to the highly fluorescent compounds fluorescein (B123965) or dichlorofluorescein (DCF), respectively. This increase in fluorescence can be quantified using fluorescence microscopy, flow cytometry, or a microplate reader.[1][2][3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Probe_DA H₂FDA or H₂DCFDA (Cell-Permeable, Non-fluorescent) Probe_H H₂F or H₂DCF (Trapped, Non-fluorescent) Probe_DA->Probe_H Intracellular Esterases Probe_F Fluorescein or DCF (Fluorescent) Probe_H->Probe_F Oxidation by ROS G A 1. Seed Cells Plate adherent cells in a 96-well black, clear-bottom plate and culture overnight. B 2. Apply Treatment Treat cells with the compound of interest (e.g., pro-oxidant or antioxidant). Include appropriate controls. A->B C 3. Prepare & Load Probe Prepare a 1-10 µM working solution of H₂FDA or H₂DCFDA in warm, serum-free medium or PBS. Remove treatment media, wash cells, and add the probe solution. B->C D 4. Incubate Incubate cells for 30-45 minutes at 37°C, protected from light. C->D E 5. Wash Cells Remove the probe solution and wash cells gently with pre-warmed PBS or medium to remove extracellular probe. D->E F 6. Measure Fluorescence Immediately measure fluorescence using a microplate reader (Ex/Em: ~495/525 nm). E->F

References

A Comparative Guide: 5(6)-Carboxy-2',7'-dichlorofluorescein vs. Carboxyfluorescein for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, the selection of the appropriate dye is paramount to the success of experimental assays. This guide provides a comprehensive comparison of 5(6)-Carboxy-2',7'-dichlorofluorescein (commonly known as CDCF or JOE) and the traditional 5(6)-Carboxyfluorescein (FAM). This comparison is based on their photophysical properties and performance in key applications, supported by experimental data and detailed protocols to inform your selection process.

The primary advantage of this compound lies in its lower acid dissociation constant (pKa), which renders it a superior probe for fluorescent measurements in acidic environments. This key difference, along with other spectral characteristics, expands its utility in cellular and biochemical assays where acidic compartments or conditions are of interest.

Key Performance Advantages of this compound

This compound offers several distinct advantages over carboxyfluorescein, primarily stemming from the electron-withdrawing effects of the two chlorine atoms on the xanthene ring.

cluster_JOE This compound (JOE/CDCF) Advantages cluster_FAM Carboxyfluorescein (FAM) Lower_pKa Lower pKa (~4.8) Acidic_pH_Sensitivity Enhanced Sensitivity in Acidic Environments (pH 4-6) Lower_pKa->Acidic_pH_Sensitivity Enables Higher_Photostability Potentially Higher Photostability MRP2_Substrate Ideal Substrate for MRP2 Transporter Assays Higher_pKa Higher pKa (~6.4) Neutral_pH_Sensitivity Optimal for Neutral pH Environments (pH 6.5-7.5) Higher_pKa->Neutral_pH_Sensitivity Dictates

Caption: Key advantages of this compound over carboxyfluorescein.

Quantitative Data Presentation

The following tables summarize the key photophysical and chemical properties of this compound and carboxyfluorescein.

Table 1: Photophysical Properties

PropertyThis compound (JOE/CDCF)5(6)-Carboxyfluorescein (FAM)
Excitation Maximum (λex) ~504 nm[1][2]~492 nm
Emission Maximum (λem) ~529 nm[1][2]~517 nm
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹[1]~75,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not explicitly reported in direct comparison~0.93[3]
Photostability Generally higher due to halogenation[4]Moderate[4]

Table 2: Chemical Properties

PropertyThis compound (JOE/CDCF)5(6)-Carboxyfluorescein (FAM)
pKa ~4.8[1]~6.4
Optimal pH Range 4.0 - 6.06.5 - 7.5
Molecular Weight 445.22 g/mol 376.32 g/mol

Experimental Protocols

Intracellular pH (pHi) Measurement

This protocol outlines a general procedure for comparing the efficacy of this compound and carboxyfluorescein for measuring intracellular pH. The lower pKa of this compound makes it particularly well-suited for acidic organelles.

Start Start: Cell Culture Cell_Loading Cell Loading with AM Ester of Fluorescent Dye Start->Cell_Loading De_esterification De-esterification (30 min, 37°C) Cell_Loading->De_esterification Washing Wash to Remove Extracellular Dye De_esterification->Washing In_Situ_Calibration In Situ Calibration with Nigericin/High K+ Buffers of Known pH Washing->In_Situ_Calibration Fluorescence_Measurement Fluorescence Measurement (Microscopy or Plate Reader) In_Situ_Calibration->Fluorescence_Measurement Data_Analysis Data Analysis: Generate Calibration Curve and Determine pHi Fluorescence_Measurement->Data_Analysis End End: pHi Determined Data_Analysis->End

Caption: Workflow for intracellular pH measurement using fluorescent dyes.

Materials:

  • Cells of interest (adherent or in suspension)

  • This compound, AM ester or Carboxyfluorescein diacetate, acetoxymethyl ester (CFDA-AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • High potassium calibration buffers (various pH values from 4.0 to 8.0)

  • Nigericin (10 mM stock in ethanol)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chambered cover glass).

  • Dye Loading:

    • Prepare a 1-5 mM stock solution of the acetoxymethyl (AM) ester of the chosen dye in anhydrous DMSO.

    • Dilute the stock solution in HBSS to a final working concentration of 1-10 µM.

    • Remove the culture medium and incubate the cells with the dye-loading solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with HBSS to remove any extracellular dye.

  • De-esterification: Incubate the cells for a further 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the fluorescent probe inside the cells.

  • In Situ Calibration:

    • To generate a calibration curve, treat the cells with high potassium buffers of known pH containing 5-10 µM nigericin. Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.

    • Sequentially expose the cells to at least four different pH calibration buffers.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader at the appropriate excitation and emission wavelengths for each dye.

    • For ratiometric measurements, acquire fluorescence intensities at two different excitation or emission wavelengths.

  • Data Analysis:

    • Plot the ratio of the fluorescence intensities against the corresponding pH values of the calibration buffers to generate a standard curve.

    • Determine the intracellular pH of the experimental samples by interpolating their fluorescence ratios onto the standard curve.

Multidrug Resistance-Associated Protein 2 (MRP2) Vesicular Transport Assay

This compound is an excellent substrate for the MRP2 transporter and can be used to screen for potential inhibitors.[5]

Start Start: Prepare Inside-out Membrane Vesicles Expressing MRP2 Incubation Incubate Vesicles with CDCF, ATP, and Test Compound Start->Incubation Transport ATP-dependent Transport of CDCF into Vesicles Incubation->Transport Filtration Rapid Filtration to Separate Vesicles from Assay Buffer Transport->Filtration Washing Wash Filter to Remove Untransported CDCF Filtration->Washing Quantification Quantify CDCF Trapped in Vesicles (Fluorescence Measurement) Washing->Quantification Data_Analysis Data Analysis: Determine Inhibition of CDCF Transport Quantification->Data_Analysis End End: Identify MRP2 Inhibitors Data_Analysis->End

Caption: Workflow for the MRP2 vesicular transport assay using CDCF.

Materials:

  • Inside-out membrane vesicles prepared from cells overexpressing MRP2 (e.g., Sf9 cells)

  • Control membrane vesicles (from non-transfected cells)

  • This compound (CDCF)

  • ATP and AMP solutions

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2)

  • Test compounds (potential MRP2 inhibitors)

  • 96-well filter plates

  • Fluorescence plate reader

Procedure:

  • Vesicle Preparation: Thaw the MRP2-expressing and control membrane vesicles on ice.

  • Reaction Setup:

    • In a 96-well plate, pre-warm the assay buffer at 37°C.

    • Add the test compounds at various concentrations.

    • Add the membrane vesicles (typically 20-50 µg of protein per well).

  • Initiation of Transport:

    • To initiate the transport reaction, add a mixture of CDCF (final concentration typically 2-5 µM) and ATP (final concentration typically 4 mM).

    • For control wells (to measure ATP-independent association), add AMP instead of ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).

  • Termination of Transport and Filtration:

    • Stop the reaction by adding ice-cold wash buffer.

    • Rapidly transfer the reaction mixture to a pre-wetted 96-well filter plate.

    • Apply vacuum to filter the vesicles, separating them from the assay buffer containing untransported CDCF.

  • Washing: Wash the wells of the filter plate with ice-cold wash buffer to remove any remaining untransported dye.

  • Quantification:

    • Elute the trapped CDCF from the vesicles using a lysis buffer.

    • Measure the fluorescence of the eluted CDCF in a fluorescence plate reader.

  • Data Analysis:

    • Calculate the ATP-dependent transport of CDCF by subtracting the fluorescence values from the AMP-containing wells from those of the ATP-containing wells.

    • Determine the inhibitory effect of the test compounds by comparing the transport in their presence to the control (no inhibitor).

    • Calculate IC50 values for the test compounds.

Conclusion

This compound presents a significant improvement over carboxyfluorescein for specific applications. Its lower pKa makes it the dye of choice for accurate pH measurements in acidic cellular compartments and for studying processes that involve pH fluctuations in the acidic range. Furthermore, its properties as an efficient substrate for the MRP2 transporter make it a valuable tool in drug discovery and development for screening potential drug-drug interactions. While carboxyfluorescein remains a useful probe for general applications in neutral pH environments, researchers and drug development professionals should consider the distinct advantages of this compound for more demanding and specialized fluorescence-based assays.

References

Kinetic Validation of Carboxydichlorofluorescein as a Superior Fluorescent Surrogate for MRP5 Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Molecular Pharmacology

The multidrug resistance-associated protein 5 (MRP5), a member of the ATP-binding cassette (ABC) transporter superfamily, plays a crucial role in the efflux of a wide array of compounds, including anticancer drugs and cyclic nucleotides.[1][2] Identifying and characterizing substrates and inhibitors of MRP5 is paramount for overcoming multidrug resistance in cancer therapy and understanding its physiological functions. This guide provides a comprehensive comparison of the kinetic properties of carboxydichlorofluorescein (CDCF) and other known MRP5 substrates, establishing CDCF as a highly effective and convenient fluorescent surrogate for studying MRP5-mediated transport. The data presented is derived from robust in vitro studies utilizing inside-out membrane vesicles from MRP5-transfected cells.

Comparative Kinetic Analysis of MRP5 Substrates

The transport efficiency of a substrate by a transporter is defined by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). A lower Km value signifies a higher affinity of the substrate for the transporter. The following table summarizes the kinetic parameters for the transport of CDCF and other key substrates by MRP5.

SubstrateKm (µM)Vmax (pmol/min/mg protein)Substrate Type
Carboxydichlorofluorescein (CDCF) 12 - 15 30 - 56 Fluorescent Surrogate
Methotrexate (B535133) (MTX)300 - 1300Not ReportedAnticancer Drug
Pemetrexed (Alimta)300 - 1100Not ReportedAnticancer Drug
5-Fluorodeoxyuridine monophosphate (5-FdUMP)300 - 1100Not ReportedAnticancer Drug Metabolite
Cyclic GMP (cGMP)High AffinityNot ReportedEndogenous Signaling Molecule

Data compiled from multiple sources.[1][3]

As the data clearly indicates, MRP5 exhibits a significantly higher affinity for CDCF, with a Km value that is 25- to 100-fold lower than those of established anticancer drug substrates like methotrexate and pemetrexed.[1] This high affinity makes CDCF a sensitive probe for measuring MRP5 transport activity.

Experimental Protocol: Vesicular Transport Assay

The kinetic data presented was generated using a well-established in vitro method: the vesicular transport assay. This technique utilizes inside-out membrane vesicles prepared from cells overexpressing the transporter of interest, in this case, MRP5. This orientation allows for the direct measurement of ATP-dependent uptake of substrates into the vesicles.

Materials:

  • HEK-293 cells transfected with human MRP5 (or other suitable expression system)

  • Control (mock-transfected) HEK-293 cells

  • CDCF (substrate)

  • ATP and AMP (for energy dependence)

  • Transport buffer (e.g., 50 mM Tris-HCl, 70 mM KCl, pH 7.4)

  • Inhibitors (e.g., probenecid (B1678239), MK571)

  • Rapid filtration apparatus

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Preparation of Inside-Out Membrane Vesicles:

    • Homogenize MRP5-expressing cells and control cells in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in the transport buffer.

    • Pass the membrane suspension through a needle multiple times to form vesicles.

    • Determine the protein concentration of the vesicle preparation.

  • Transport Assay:

    • Pre-warm the membrane vesicles (typically 5-10 µg of protein) at 37°C.

    • Initiate the transport reaction by adding the transport mix containing CDCF at various concentrations and either ATP or AMP (as a negative control) to the vesicles.

    • Incubate the reaction mixture for a specific time (e.g., 1-30 minutes) at 37°C.[4]

    • Stop the reaction by adding ice-cold transport buffer.

    • Rapidly filter the mixture through a filter membrane that retains the vesicles.

    • Wash the filter with ice-cold buffer to remove any unbound substrate.

  • Quantification:

    • Measure the fluorescence of the CDCF trapped within the vesicles on the filter using a fluorescence plate reader.

    • Subtract the non-specific binding and AMP-dependent uptake from the ATP-dependent uptake to determine the net MRP5-mediated transport.

  • Kinetic Analysis:

    • Plot the initial rate of transport against the substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Selectivity of CDCF Transport

Further studies have demonstrated that while CDCF is an excellent substrate for MRP5, it is also transported by MRP2.[1][3] However, MRP1 and MRP4 show little to no uptake of CDCF.[1][3] This highlights the importance of using a well-characterized expression system to ensure the specific measurement of MRP5 activity.

Inhibition of MRP5-Mediated CDCF Transport

The utility of CDCF as a surrogate substrate is further validated by inhibition studies. Known MRP5 inhibitors, such as probenecid and MK571, effectively block the transport of CDCF.[1][3] Importantly, the potency of these inhibitors in blocking CDCF transport correlates well with their ability to inhibit the transport of other MRP5 substrates like methotrexate, indicating that they share a common binding site on the transporter.[1][3]

Visualizing the Experimental Workflow and MRP5 Function

To better illustrate the concepts described, the following diagrams were generated using the DOT language.

cluster_0 Vesicle Preparation cluster_1 Transport Assay cluster_2 Data Analysis A MRP5-expressing cells B Cell Lysis & Homogenization A->B C Membrane Isolation B->C D Vesicle Formation C->D E Incubate Vesicles with CDCF & ATP/AMP D->E Inside-out vesicles F Rapid Filtration E->F G Wash Filter F->G H Quantify Fluorescence G->H Vesicles with trapped CDCF I Calculate Net Transport H->I J Kinetic Parameter Determination (Km, Vmax) I->J

Caption: Workflow for the vesicular transport assay.

References

A Comparative Guide to Single Isomer vs. Mixed Isomers of Carboxy-dichlorofluorescein for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboxy-2',7'-dichlorofluorescein (carboxy-DCF) is a versatile fluorescent dye widely employed in cellular analysis for measuring intracellular pH and detecting reactive oxygen species (ROS). It is commercially available as a single isomer (5-carboxy-2',7'-dichlorofluorescein) and as a mixture of isomers (5-(and-6)-carboxy-2',7'-dichlorofluorescein). The choice between the single isomer and the mixed isomers can impact experimental outcomes, and a clear understanding of their respective properties is crucial for selecting the appropriate reagent. This guide provides an objective comparison of their performance, supported by experimental data and protocols.

Key Performance Characteristics

A primary distinction between the single isomer and the mixed isomers lies in the homogeneity of the product. The single 5-isomer offers a higher degree of purity, which can be advantageous in applications requiring precise molecular interactions and characterization. The mixed isomers, a combination of the 5- and 6-carboxy forms, are more commonly used for general applications due to their broader availability and often lower cost.

The spectral properties of both the single isomer and the mixed isomers are very similar, with excitation and emission maxima around 504 nm and 529 nm, respectively, in a slightly alkaline buffer (pH 8.0).[1]

The pKa, a critical parameter for pH sensing, is reported to be approximately 4.8 for the 5-carboxy single isomer.[1] For the mixed isomers, the pKa is also cited as 4.8, while another source indicates a pKa of 5.1.[3] This slight variation in the mixed isomer pKa may be attributed to the presence of both the 5- and 6-carboxy isomers.

Property5-Carboxy-2',7'-dichlorofluorescein (Single Isomer)5(6)-Carboxy-2',7'-dichlorofluorescein (Mixed Isomers)
Excitation Maximum (λex) ~504 nm (pH 8)[1]~504 nm (pH 8.0)
Emission Maximum (λem) ~529 nm (pH 8)[1]~529 nm (pH 8.0)
pKa 4.8[1]4.8 or 5.1[3]
Molecular Weight ~445.21 g/mol ~445.21 g/mol
Purity HighMixture of 5- and 6-isomers
Photostability Significantly more photostable than carboxyfluorescein[1]Data not directly compared to single isomer
Quantum Yield Data not availableIntroduction of carboxyl group may decrease quantum yield[2]

Experimental Applications and Protocols

Both single and mixed isomers of carboxy-dichlorofluorescein are valuable tools in various cell-based assays. Their diacetate derivatives, such as 5-(and-6)-carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA), are cell-permeant and non-fluorescent. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, releasing the fluorescent carboxy-DCF, which is then trapped within the cell.

Measurement of Intracellular pH

The fluorescence of carboxy-DCF is pH-dependent, making it a useful probe for measuring intracellular pH (pHi), particularly in acidic environments due to its low pKa.

This protocol is adapted for a general flow cytometry procedure.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Dye Loading: Add the cell-permeant carboxy-DCFDA to the cell suspension to a final concentration of 1-10 µM. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells to pellet them and remove the supernatant containing excess dye. Resuspend the cells in fresh, pre-warmed buffer. Repeat the wash step twice.

  • Calibration: To generate a pH calibration curve, resuspend aliquots of the dye-loaded cells in a series of calibration buffers of known pH containing a protonophore such as nigericin (B1684572) (e.g., 10 µM).

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence emission using appropriate filters (e.g., a 530/30 nm bandpass filter).

  • Data Analysis: Generate a calibration curve by plotting the mean fluorescence intensity against the corresponding pH of the calibration buffers. Use this curve to determine the intracellular pH of the experimental samples.

Detection of Reactive Oxygen Species (ROS)

In the presence of reactive oxygen species and peroxidases, the non-fluorescent, reduced form of the dye (carboxy-H2DCF) is oxidized to the highly fluorescent carboxy-DCF.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Load the cells with 5-10 µM carboxy-H2DCFDA in a serum-free medium for 30 minutes at 37°C in the dark.

  • Induction of ROS: After loading, wash the cells to remove excess dye. Treat the cells with the experimental compound or stimulus to induce ROS production. Include a positive control (e.g., H2O2) and a negative control (untreated cells).

  • Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (e.g., excitation at 488 nm and emission at 525 nm).

  • Image Analysis: Quantify the fluorescence intensity of individual cells or the entire field of view to determine the relative levels of ROS.

Application in Drug Development: Multidrug Resistance (MDR) Assays

Carboxy-dichlorofluorescein is a substrate for certain multidrug resistance-associated proteins (MRPs), which are ATP-binding cassette (ABC) transporters that efflux various molecules from the cell.[4] This property makes it a useful tool for studying MDR in cancer cells and for screening potential MDR inhibitors.

Experimental Workflow: MRP1 Activity Assay

The following diagram illustrates a typical workflow for assessing the activity of the multidrug resistance protein 1 (MRP1) using carboxy-DCFDA.

MRP1_Activity_Assay cluster_cell Cancer Cell esterase Intracellular Esterases h2dcf Carboxy-H2DCF (Non-fluorescent) esterase->h2dcf Cleavage mrp1 MRP1 Transporter cdf Carboxy-DCF (Fluorescent) mrp1->cdf Efflux ros ROS fluorescence Measure Intracellular Fluorescence cdf->fluorescence Detection h2dcf->cdf Oxidation dcfda Carboxy-DCFDA (Cell-Permeant) dcfda->esterase Passive Diffusion inhibitor MRP1 Inhibitor (e.g., MK571) inhibitor->mrp1 Inhibition

Caption: Workflow of an MRP1 activity assay using carboxy-DCFDA.

Conclusion

Both single isomer and mixed isomers of carboxy-dichlorofluorescein are effective fluorescent probes for cellular analysis. The choice between them depends on the specific experimental requirements.

  • Single Isomer (5-carboxy-2',7'-dichlorofluorescein): Recommended for applications demanding high purity and well-defined chemical properties, such as in the development of novel assays or when precise quantitative measurements are paramount.

  • Mixed Isomers (this compound): A suitable and cost-effective option for a wide range of qualitative and semi-quantitative applications, including routine cell-based screening for pH changes and ROS production.

For all applications, it is crucial to perform appropriate controls and calibrations to ensure the accuracy and reproducibility of the experimental results. Researchers should carefully consider the potential for slight variations in the pKa of mixed isomers and the lack of direct comparative data on quantum yield and photostability when designing and interpreting their experiments.

References

Navigating the Cellular Landscape: A Guide to Fluorescent Probes for Live Cell pH Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live cell imaging, the precise measurement of intracellular pH is paramount to understanding cellular physiology and pathology. While 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its precursors have been workhorses in the field, a new generation of fluorescent probes offers significant advantages in terms of performance and application flexibility. This guide provides an objective comparison of prominent alternatives to CDCF, supported by experimental data and detailed protocols to inform the selection of the optimal tool for your research needs.

The ideal fluorescent pH indicator for live cell imaging should exhibit a pKa appropriate for the biological compartment of interest, high photostability to withstand prolonged imaging, low cytotoxicity to ensure minimal perturbation of cellular processes, and bright fluorescence for a high signal-to-noise ratio. This comparison focuses on three classes of widely used alternatives: the classic ratiometric dye BCECF, the robust pHrodo family of dyes, the organelle-specific LysoSensor probes, and the genetically encoded biosensor, pHluorin.

Quantitative Comparison of Fluorescent pH Probes

The selection of a pH probe is critically dependent on its intrinsic properties and suitability for the intended application. The following tables summarize the key quantitative parameters of the discussed alternatives.

FeatureBCECFpHrodo™ RedLysoSensor™ Yellow/Blue DND-160pHluorin (Ecliptic)
pKa ~6.98[1]~6.5[1]Dual emission, sensitive in acidic range~7.1[1]
pH Range ~6.4 - 7.6[1]~4.0 - 7.5[1]Acidic organelles (e.g., lysosomes)~5.5 - 7.5[1]
Measurement Type Ratiometric (Excitation)[1]Intensiometric[1]Ratiometric (Emission)Ratiometric (Excitation)[1]
Excitation Max (nm) ~440 (pH-insensitive), ~490 (pH-sensitive)[1]~560[1]~360 (for ratiometric imaging)~400, ~475[1]
Emission Max (nm) ~535[1]~585[1]~440 and ~540~508[1]
Working Concentration 2-50 µM5-10 µM1-5 µMN/A (Genetically expressed)
FeatureBCECFpHrodo™ DyesLysoSensor™ DyespHluorin
Photostability Moderate; can exhibit photobleaching with continuous illumination.High; significantly more photostable than BCECF, showing minimal photobleaching.[2]Moderate; can be unstable with prolonged incubation.[3]Generally good, but can vary depending on expression levels and imaging conditions.
Cytotoxicity Can be cytotoxic at high concentrations or with prolonged incubation.[1]Generally low cytotoxicity at recommended concentrations.Can have an "alkalizing effect" on lysosomes with longer incubations.[4]Low to none, as it is a genetically expressed protein.
Cellular Retention Good, due to multiple negative charges at physiological pH.Excellent, especially when conjugated to dextrans for lysosomal targeting.Accumulates in acidic organelles.Excellent, as it is genetically targeted to specific cellular compartments.
Advantages Ratiometric measurement minimizes artifacts; well-established protocols.[1]Bright signal in acidic environments with low background at neutral pH; high photostability; available in multiple colors.[2][5]Specific for acidic organelles; ratiometric measurements possible with some variants.[4]Genetically targetable for precise localization; ratiometric measurement; low invasiveness.[1]
Disadvantages Lower photostability compared to newer dyes; potential for cytotoxicity.Intensiometric measurement can be sensitive to dye concentration and cell path length.Can alter lysosomal pH with long incubation times.[3]Requires cell transfection or generation of stable cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action for different types of pH probes and a typical experimental workflow for intracellular pH measurement.

G cluster_0 Ratiometric pH Probe (e.g., BCECF) cluster_1 Intensiometric pH Probe (e.g., pHrodo) BCECF-AM BCECF-AM Intracellular Esterases Intracellular Esterases BCECF-AM->Intracellular Esterases Enters cell BCECF (charged) BCECF (charged) Intracellular Esterases->BCECF (charged) Cleavage Excitation 1 (440nm) Excitation 1 (440nm) BCECF (charged)->Excitation 1 (440nm) Excitation 2 (490nm) Excitation 2 (490nm) BCECF (charged)->Excitation 2 (490nm) Emission (535nm) Emission (535nm) Excitation 1 (440nm)->Emission (535nm) Excitation 2 (490nm)->Emission (535nm) pH Calculation pH Calculation Emission (535nm)->pH Calculation Ratio of intensities pHrodo Dye pHrodo Dye Neutral pH Neutral pH pHrodo Dye->Neutral pH Acidic pH Acidic pH pHrodo Dye->Acidic pH Low Fluorescence Low Fluorescence Neutral pH->Low Fluorescence High Fluorescence High Fluorescence Acidic pH->High Fluorescence

Mechanism of action for ratiometric and intensiometric pH probes.

G Cell Seeding Cell Seeding Probe Loading Probe Loading Cell Seeding->Probe Loading Incubation Incubation Probe Loading->Incubation Washing Washing Incubation->Washing Image Acquisition Image Acquisition Washing->Image Acquisition In Situ Calibration In Situ Calibration Image Acquisition->In Situ Calibration Data Analysis Data Analysis In Situ Calibration->Data Analysis pH Determination pH Determination Data Analysis->pH Determination

General experimental workflow for intracellular pH measurement.

Experimental Protocols

Protocol 1: Intracellular pH Measurement with BCECF-AM

Materials:

  • BCECF-AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin (B1684572)

  • High potassium buffer (e.g., 130 mM KCl, 1 mM MgCl2, 10 mM MOPS, pH adjusted to various values)

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of BCECF-AM in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Cell Loading:

    • Culture cells to the desired confluency on a suitable imaging plate or coverslip.

    • Prepare a working solution of 2-10 µM BCECF-AM in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Image Acquisition:

    • Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for ratiometric imaging.

    • Excite the cells sequentially at ~440 nm (pH-insensitive) and ~490 nm (pH-sensitive), and collect the emission at ~535 nm.

  • In Situ Calibration:

    • At the end of the experiment, incubate the cells in high potassium buffer containing 10 µM nigericin at different known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • Acquire ratiometric images at each pH to generate a calibration curve.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm for each experimental condition and for the calibration points.

    • Use the calibration curve to convert the experimental ratios to intracellular pH values.

Protocol 2: Lysosomal pH Measurement with LysoSensor™ Yellow/Blue DND-160

Materials:

  • LysoSensor™ Yellow/Blue DND-160

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Nigericin and Monensin (B1676710) (for calibration)

  • Calibration buffers with known pH values

Procedure:

  • Probe Loading:

    • Culture cells on an imaging dish.

    • Prepare a 1-5 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium.

    • Incubate the cells with the probe solution for 1-5 minutes at 37°C.[6]

  • Washing: Wash the cells twice with PBS.

  • Image Acquisition:

    • Acquire fluorescence images using a confocal microscope.

    • Excite the cells at ~360 nm and collect the dual emissions at ~440 nm and ~540 nm.

  • In Situ Calibration:

    • To generate a standard curve, treat cells with calibration buffers of known pH containing ionophores like nigericin and monensin to equilibrate the lysosomal and extracellular pH.

    • Acquire dual-emission images at each pH point.

  • Data Analysis:

    • Calculate the ratio of the emission intensity at 540 nm to that at 440 nm.

    • Plot the ratio against the known pH values to create a calibration curve.

    • Determine the lysosomal pH of your experimental samples by interpolating their emission ratios on the calibration curve.

Protocol 3: Cytosolic pH Measurement with pHrodo™ Red AM

Materials:

  • pHrodo™ Red AM

  • PowerLoad™ Concentrate (often supplied with the dye)

  • Live Cell Imaging Solution (e.g., HBSS)

  • Intracellular pH Calibration Buffer Kit (containing buffers of known pH and ionophores)

Procedure:

  • Staining Solution Preparation:

    • Prepare a 2X staining solution by diluting the pHrodo™ Red AM stock and PowerLoad™ Concentrate in Live Cell Imaging Solution.

  • Cell Loading:

    • Add an equal volume of the 2X staining solution to the cells in their culture medium.

    • Incubate for 30 minutes at 37°C.

  • Washing (Optional): A wash step is generally not required as the dye has low fluorescence at neutral pH.

  • Image Acquisition:

    • Acquire fluorescence images using a fluorescence microscope with appropriate filters for pHrodo™ Red (Ex/Em: ~560/585 nm).

  • In Situ Calibration:

    • Use an Intracellular pH Calibration Buffer Kit to clamp the intracellular pH to known values (e.g., 4.5, 5.5, 6.5, 7.5).[2]

    • Incubate the cells with each calibration buffer containing ionophores.

    • Measure the fluorescence intensity at each pH to construct a calibration curve.

  • Data Analysis:

    • Plot the fluorescence intensity against the pH values to generate a standard curve.

    • Determine the intracellular pH of the experimental samples from their fluorescence intensity using the standard curve.

Conclusion

The choice of a fluorescent probe for live cell pH imaging is a critical decision that can significantly impact the quality and interpretation of experimental data. While BCECF remains a viable option, particularly for its well-established ratiometric properties, newer alternatives like the highly photostable and bright pHrodo dyes, the organelle-specific LysoSensor probes, and the precisely targetable pHluorin biosensors offer compelling advantages for a wide range of applications.[1] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate tool to accurately and reliably investigate the intricate role of pH in cellular function.

References

A Researcher's Guide to Cross-Validating the Dichlorofluorescein (DCF) Assay with Alternative ROS Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of reactive oxygen species (ROS) is paramount in elucidating cellular signaling pathways, understanding oxidative stress, and assessing the efficacy of novel therapeutics. The dichlorofluorescein (DCF) assay, specifically using the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), has been a widely adopted method for measuring intracellular ROS. However, its inherent limitations, particularly a lack of specificity, necessitate cross-validation with more targeted and robust techniques. This guide provides an objective comparison of the DCF assay with alternative methods, supported by experimental data and detailed protocols to facilitate informed decisions in experimental design.

Principles and Limitations of the DCF Assay

The DCFH-DA assay relies on the cell-permeant molecule DCFH-DA, which, upon entering the cell, is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of certain ROS and peroxidases, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured using fluorometry, fluorescence microscopy, or flow cytometry.[1][2]

Despite its widespread use due to its simplicity and cost-effectiveness, the DCF assay suffers from several significant drawbacks:

  • Lack of Specificity: DCFH can be oxidized by a variety of ROS, including hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂), as well as by other cellular oxidants, making it a general indicator of oxidative stress rather than a specific ROS sensor.[1][3] It does not directly react with hydrogen peroxide (H₂O₂), a key ROS molecule.[4][5]

  • Artifacts and Auto-oxidation: The DCFH probe is susceptible to auto-oxidation and photo-oxidation, which can lead to artificially high background fluorescence.[6] Furthermore, the reaction of DCF itself can generate additional ROS, creating a self-amplifying cycle that can lead to an overestimation of ROS levels.[4][5]

  • Dependence on Cellular Factors: The oxidation of DCFH is often catalyzed by intracellular peroxidases and transition metals, meaning the signal is dependent on the cellular context and not solely on the presence of ROS.[4][5]

These limitations underscore the critical need for cross-validation with more specific and reliable methods to ensure the accuracy and reproducibility of experimental findings.

Comparative Analysis of ROS Detection Methods

A direct comparison of the DCF assay with other ROS detection methods reveals significant differences in their specificity, sensitivity, and applicability. The choice of assay should be guided by the specific ROS species of interest and the experimental context.

Method Probe/Technique Primary Target Advantages Limitations Typical Working Concentration Excitation/Emission (nm)
Dichlorofluorescein (DCF) Assay DCFH-DAGeneral Oxidative StressSimple, cost-effective, high throughput.[1][2]Low specificity, prone to artifacts, indirect detection of H₂O₂.[4][5]5-25 µM~485 / ~530
Dihydroethidium (DHE) Assay Dihydroethidium (DHE)Superoxide (B77818) (O₂•⁻)More specific for superoxide than DCF.[7][8]Can be oxidized by other species to form ethidium, which has overlapping fluorescence with the superoxide-specific product.[4]2-10 µM~520 / ~610
MitoSOX Assay MitoSOX™ RedMitochondrial Superoxide (O₂•⁻)Specifically targets mitochondria, allowing for the measurement of mitochondrial ROS.[4]High concentrations can affect mitochondrial function; potential for cytosolic staining.[4]1-5 µM~510 / ~580
Luminol-based Chemiluminescence Luminol (B1675438)Primarily Superoxide (O₂•⁻) and H₂O₂ (with HRP)High sensitivity, real-time detection.[6]Can be non-specific, signal can be influenced by various cellular components.10-100 µMN/A (Chemiluminescence)
Electron Spin Resonance (ESR) Spin Traps (e.g., DMPO)Direct detection of various free radicals"Gold standard" for unambiguous identification and quantification of specific free radicals.[9][10]Requires specialized equipment, lower throughput, spin traps can have low reactivity with some ROS.[9][11]Varies with spin trapN/A (Microwave absorption)

Experimental Protocols

Detailed methodologies for the key comparative assays are provided below to facilitate their implementation.

Dichlorofluorescein (DCF) Assay Protocol

This protocol is adapted for the detection of total ROS in adherent cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Treatment: Treat cells with the experimental compounds and appropriate controls.

  • Probe Loading: Prepare a fresh 10 µM working solution of DCFH-DA in pre-warmed serum-free medium or PBS.

  • Incubation: Remove the culture medium, wash the cells once with PBS, and add the DCFH-DA working solution. Incubate for 30-60 minutes at 37°C, protected from light.[1]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Measurement: Add PBS or phenol (B47542) red-free medium to the wells and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Dihydroethidium (DHE) Assay Protocol

This protocol is for the detection of intracellular superoxide.

  • Cell Seeding and Treatment: Follow the same procedure as for the DCF assay.

  • Probe Preparation: Prepare a 5 mM stock solution of DHE in DMSO. Just before use, dilute the stock solution in serum-free medium or PBS to a final working concentration of 2-10 µM.

  • Probe Loading and Incubation: Remove the treatment medium, wash the cells with PBS, and add the DHE working solution. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with PBS.

  • Measurement: Measure the fluorescence using a fluorescence microscope or plate reader with excitation at ~520 nm and emission at ~610 nm.

MitoSOX™ Red Assay Protocol

This protocol is for the detection of mitochondrial superoxide.

  • Cell Seeding and Treatment: Follow the same procedure as for the DCF assay.

  • Probe Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Dilute the stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 1-5 µM.

  • Probe Loading and Incubation: Remove the treatment medium, wash the cells with warm buffer, and add the MitoSOX™ Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer.

  • Measurement: Measure the red fluorescence using a fluorescence microscope or plate reader with excitation at ~510 nm and emission at ~580 nm.

Luminol-based Chemiluminescence Assay Protocol

This protocol is for the real-time detection of extracellular H₂O₂.

  • Reagent Preparation:

    • Luminol stock solution (e.g., 10 mM in DMSO).

    • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in PBS).

  • Cell Preparation: Prepare a cell suspension at the desired concentration in a suitable buffer (e.g., HBSS).

  • Assay Setup: In a white 96-well plate, add the cell suspension.

  • Initiation of Measurement: Add luminol (final concentration 10-100 µM) and HRP (final concentration ~1-10 U/mL) to the wells.

  • Measurement: Immediately begin measuring the chemiluminescence using a luminometer. The signal can be monitored over time to obtain kinetic data.

Electron Spin Resonance (ESR) Spectroscopy Protocol

This is a general outline for the detection of cellular ROS using a spin trap.

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer at a high concentration (e.g., 1x10⁷ cells/mL).

  • Spin Trap Addition: Add the spin trapping agent (e.g., DMPO, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide) to the cell suspension. The final concentration will depend on the specific spin trap and experimental conditions.

  • Cell Treatment: Add the stimulus to induce ROS production.

  • Sample Loading: Quickly transfer the cell suspension to a specialized ESR capillary tube.

  • ESR Measurement: Place the capillary tube in the ESR spectrometer and acquire the spectrum. The resulting spectrum will be characteristic of the spin adduct formed, allowing for the identification and quantification of the trapped radical.

Visualizing the Concepts

To better understand the principles and workflows discussed, the following diagrams are provided.

ROS_Generation_Signaling_Pathway cluster_stimuli External Stimuli cluster_cellular_sources Cellular Sources cluster_ros Reactive Oxygen Species cluster_cellular_effects Cellular Effects Stimuli e.g., UV, Pathogens, Chemicals Mitochondria Mitochondria (Electron Transport Chain) Stimuli->Mitochondria activate NADPH_Oxidase NADPH Oxidase Stimuli->NADPH_Oxidase activate Peroxisomes Peroxisomes Stimuli->Peroxisomes activate Superoxide Superoxide (O₂•⁻) Mitochondria->Superoxide NADPH_Oxidase->Superoxide Hydrogen_Peroxide Hydrogen Peroxide (H₂O₂) Peroxisomes->Hydrogen_Peroxide Superoxide->Hydrogen_Peroxide SOD Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) Superoxide->Oxidative_Damage Hydroxyl_Radical Hydroxyl Radical (•OH) Hydrogen_Peroxide->Hydroxyl_Radical Fenton Reaction Signaling Cell Signaling Hydrogen_Peroxide->Signaling Hydroxyl_Radical->Oxidative_Damage Apoptosis Apoptosis Signaling->Apoptosis Oxidative_Damage->Apoptosis

Cellular ROS Generation and Signaling Pathway

DCF_Assay_Workflow cluster_workflow DCF Assay Experimental Workflow cluster_principle Assay Principle A 1. Seed Cells B 2. Treat with Compound A->B C 3. Load with DCFH-DA B->C D 4. Incubate (30-60 min) C->D E 5. Wash Cells D->E F 6. Measure Fluorescence (Ex: 485nm, Em: 530nm) E->F DCFH_DA DCFH-DA (Cell Permeable) Esterases Intracellular Esterases DCFH_DA->Esterases Enters Cell DCFH DCFH (Non-fluorescent) Esterases->DCFH Deacetylation ROS ROS/ Peroxidases DCFH->ROS Oxidation DCF DCF (Fluorescent) ROS->DCF

DCF Assay Experimental Workflow and Principle

ROS_Assay_Comparison Start Start: Need to Measure ROS Decision1 Specific ROS known? Start->Decision1 Decision2 Mitochondrial ROS? Decision1->Decision2 Yes DCF DCF Assay (General Oxidative Stress) Decision1->DCF No Luminol Luminol Assay (H₂O₂/Superoxide) Decision1->Luminol H₂O₂ or O₂•⁻ ESR ESR Spectroscopy (Specific Radical ID) Decision1->ESR Need Unambiguous ID DHE DHE Assay (Superoxide) Decision2->DHE No (Cytosolic) MitoSOX MitoSOX Assay (Mitochondrial Superoxide) Decision2->MitoSOX Yes End Select Appropriate Assay DCF->End DHE->End MitoSOX->End Luminol->End ESR->End

Logical Workflow for Selecting an ROS Assay

Conclusion and Recommendations

  • For the detection of superoxide , the DHE assay is a more specific alternative.

  • To investigate the role of mitochondria in ROS production, the MitoSOX™ Red assay is the preferred choice.

  • For highly sensitive, real-time measurements, particularly of extracellular ROS, luminol-based chemiluminescence is a powerful technique.

  • When unambiguous identification and quantification of specific free radicals are required, Electron Spin Resonance (ESR) spectroscopy is the gold standard, albeit with lower throughput.

By carefully selecting the appropriate ROS detection method based on the experimental question and by cross-validating results, researchers can ensure the generation of robust and reliable data, leading to a more accurate understanding of the complex role of ROS in biological systems.

References

A Researcher's Guide to Assessing Reactive Oxygen Species: The Specificity of 5(6)-Carboxy-2',7'-dichlorofluorescein and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular oxidative stress, the accurate detection of specific reactive oxygen species (ROS) is paramount. This guide provides a comprehensive comparison of the widely used fluorescent probe, 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), with more specific alternatives. We delve into their reactivity profiles, present available quantitative data, and provide detailed experimental protocols and signaling pathway diagrams to aid in experimental design and data interpretation.

The Generalist: this compound (CDCF)

This compound diacetate (Carboxy-H2DCFDA) is a cell-permeant precursor that, upon entering the cell, is deacetylated by intracellular esterases to its non-fluorescent form, carboxy-H2DCF. In the presence of various ROS and oxidizing species, it is oxidized to the highly fluorescent this compound (CDCF). While widely used as a general indicator of oxidative stress, its utility for specific ROS detection is limited by its broad reactivity.

Specificity Profile:

CDCF is known to react with a variety of ROS, including:

  • Hydrogen peroxide (H₂O₂): The reaction is often indirect and requires the presence of cellular peroxidases or transition metals like iron.

  • Hydroxyl radical (•OH): A highly reactive species that readily oxidizes CDCF.

  • Peroxynitrite (ONOO⁻): A reactive nitrogen species (RNS) that also efficiently oxidizes the probe.

  • Hypochlorous acid (HOCl): Another oxidizing agent that can lead to CDCF fluorescence.

Crucially, CDCF does not directly react with superoxide (B77818) (O₂•⁻) or nitric oxide (NO•). Its broad reactivity makes it susceptible to producing a fluorescent signal in response to a general state of oxidative stress rather than an increase in a single, specific ROS. This lack of specificity is a significant limitation for mechanistic studies.

The Specialists: A Comparison of Alternative ROS Probes

For more precise measurement of individual ROS, a range of more specific fluorescent probes are available. The following tables summarize the specificity and quantitative performance of CDCF and its key alternatives.

Table 1: Qualitative Specificity Comparison of ROS Probes

ProbePrimary Target ROSOther Reactive SpeciesKey AdvantagesKey Limitations
Carboxy-H2DCFDA / CDCF General Oxidative StressH₂O₂, •OH, ONOO⁻, HOClHigh fluorescence quantum yield, commercially available.Lack of specificity , indirect detection of H₂O₂.
MitoSOX Red Mitochondrial Superoxide (O₂•⁻)Some reaction with other oxidants at high concentrations.Targets mitochondria, highly selective for O₂•⁻.[1][2]Can be oxidized by other species, potential for artifacts.[3]
MitoPY1 Mitochondrial Hydrogen Peroxide (H₂O₂)Minimal reaction with other ROS.High selectivity for H₂O₂ within mitochondria.[4]Irreversible reaction, slower kinetics.
Amplex Red Extracellular Hydrogen Peroxide (H₂O₂)Requires horseradish peroxidase (HRP) for reaction.Highly sensitive and specific for H₂O₂.[5][6]Does not measure intracellular H₂O₂ directly.
Singlet Oxygen Sensor Green (SOSG) Singlet Oxygen (¹O₂)Highly selective for ¹O₂.[7]High specificity.Can be photounstable and may self-sensitize ¹O₂ production.
HPF / APF Hydroxyl Radical (•OH) & Peroxynitrite (ONOO⁻)APF also reacts with hypochlorite (B82951) (⁻OCl).High selectivity for highly reactive ROS.[8]Less sensitive than general ROS probes.

Table 2: Quantitative Performance of ROS Probes

(Note: Direct quantitative comparison of fluorescence intensity across different studies is challenging due to variations in experimental conditions, including probe concentration, cell type, and ROS-generating systems. The data below is compiled from various sources to provide an estimate of relative reactivity where available.)

ProbeTarget ROSRelative Fluorescence Increase (vs. Control/Other ROS)Excitation (nm)Emission (nm)
CDCF H₂O₂ (in the presence of HRP)Significant increase, but also reacts with •OH and ONOO⁻.[9]~495~529
MitoSOX Red Superoxide (O₂•⁻)Reported to be highly selective for O₂•⁻ over H₂O₂, NO•, and ONOO⁻.[10]~510~580
MitoPY1 Hydrogen Peroxide (H₂O₂)Selectively detects H₂O₂ over superoxide, nitric oxide, hypochlorite, and hydroxyl radical.[11]~503~528
Amplex Red Hydrogen Peroxide (H₂O₂)High signal-to-background ratio for H₂O₂ detection.[6]~571~585
Singlet Oxygen Sensor Green Singlet Oxygen (¹O₂)Does not show appreciable response to hydroxyl radical or superoxide.[12]~504~525
HPF / APF •OH / ONOO⁻Do not react with O₂•⁻, H₂O₂, ¹O₂, or NO•.[8]~490~515

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for the key experiments discussed.

Protocol 1: General Intracellular ROS Detection using Carboxy-H2DCFDA

Objective: To measure overall intracellular ROS levels in cultured cells.

Materials:

  • Carboxy-H2DCFDA (5 mM stock in DMSO)

  • Adherent or suspension cells in culture

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (phenol red-free recommended)

  • Positive control (e.g., 100 µM H₂O₂ or 10 µM antimycin A)

  • Negative control (e.g., N-acetylcysteine - NAC)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure for Adherent Cells:

  • Seed cells in a 96-well black, clear-bottom plate and culture overnight to allow for attachment.

  • Remove the culture medium and wash the cells once with warm PBS or HBSS.

  • Prepare a working solution of Carboxy-H2DCFDA at a final concentration of 1-10 µM in pre-warmed serum-free medium or PBS.

  • Add the Carboxy-H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the loading solution and wash the cells twice with warm PBS or HBSS.

  • Add 100 µL of pre-warmed cell culture medium or buffer to each well.

  • If applicable, add your experimental compounds, positive control, and negative control to the respective wells.

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm. For kinetic studies, take readings at regular intervals. For imaging, use a fluorescence microscope with appropriate filters.

Procedure for Suspension Cells:

  • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cell pellet once with warm PBS or HBSS.

  • Resuspend the cells in pre-warmed serum-free medium or PBS containing 1-10 µM Carboxy-H2DCFDA at a density of 1x10⁶ cells/mL.

  • Incubate for 30-60 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Centrifuge the cells and discard the supernatant.

  • Wash the cell pellet twice with warm PBS or HBSS.

  • Resuspend the cells in pre-warmed cell culture medium or buffer.

  • Transfer the cell suspension to a 96-well plate or appropriate tubes for analysis by microplate reader or flow cytometry (FITC channel).

Protocol 2: Detection of Mitochondrial Superoxide using MitoSOX Red

Objective: To specifically measure superoxide levels within the mitochondria of live cells.

Materials:

  • MitoSOX Red reagent (5 mM stock in DMSO)

  • Adherent or suspension cells in culture

  • HBSS with Ca²⁺ and Mg²⁺

  • Positive control (e.g., 10 µM antimycin A)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS with Ca²⁺ and Mg²⁺.[13]

  • For adherent cells, remove the culture medium and add the MitoSOX Red working solution. For suspension cells, pellet the cells and resuspend them in the working solution.

  • Incubate the cells for 10-30 minutes at 37°C, protected from light.[1][13]

  • Wash the cells three times with warm PBS or HBSS.[1]

  • For imaging, mount the cells in warm buffer and observe using a fluorescence microscope with excitation at ~510 nm and emission at ~580 nm. For more specific detection of the superoxide-specific product, use an excitation of ~396 nm.[10]

  • For flow cytometry, resuspend the cells in warm buffer and analyze using the PE channel.

Visualizing the Pathways: ROS Generation and Detection

Understanding the cellular pathways that lead to ROS production is essential for interpreting experimental data. The following diagrams, created using the DOT language for Graphviz, illustrate these complex relationships.

Cellular ROS Generation Pathways

ROS_Generation cluster_Mitochondria Mitochondria cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol ETC Electron Transport Chain (Complex I & III) Superoxide_mito O₂•⁻ ETC->Superoxide_mito e⁻ leakage O2_mito O₂ O2_mito->Superoxide_mito H2O2_mito H₂O₂ Superoxide_mito->H2O2_mito Dismutation SOD2 SOD2 SOD2->H2O2_mito H2O2_cyto H₂O₂ H2O2_mito->H2O2_cyto Diffusion NOX NADPH Oxidase (NOX) Superoxide_extra O₂•⁻ NOX->Superoxide_extra O2_extra O₂ O2_extra->Superoxide_extra Superoxide_cyto O₂•⁻ Superoxide_extra->Superoxide_cyto Diffusion XanthineOxidase Xanthine Oxidase XanthineOxidase->Superoxide_cyto Superoxide_cyto->H2O2_cyto Dismutation Peroxynitrite ONOO⁻ Superoxide_cyto->Peroxynitrite SOD1 SOD1 SOD1->H2O2_cyto Hydroxyl •OH H2O2_cyto->Hydroxyl Reduction Fenton Fenton Reaction (Fe²⁺) Fenton->Hydroxyl NO_cyto NO• NO_cyto->Peroxynitrite

Caption: Major cellular sources and pathways of reactive oxygen species (ROS) generation.

Experimental Workflow for ROS Detection

ROS_Detection_Workflow start Start: Cultured Cells wash1 Wash with PBS/HBSS start->wash1 load_probe Load with Cell-Permeant Fluorescent Probe (e.g., Carboxy-H2DCFDA) wash1->load_probe incubate Incubate at 37°C (Protected from light) load_probe->incubate wash2 Wash to Remove Excess Probe incubate->wash2 add_stimulus Add Experimental Stimulus (e.g., Drug, Toxin) wash2->add_stimulus measure Measure Fluorescence: - Microplate Reader - Microscope - Flow Cytometer add_stimulus->measure analyze Data Analysis: - Normalize to Control - Quantify Fold Change measure->analyze end End: Assess Oxidative Stress analyze->end

Caption: A generalized experimental workflow for the detection of intracellular ROS using a fluorescent probe.

Mechanism of Action of Carboxy-H2DCFDA

DCFDA_Mechanism H2DCFDA Carboxy-H2DCFDA (Cell-Permeant, Non-fluorescent) Cell Cell Membrane H2DCFDA->Cell H2DCF Carboxy-H2DCF (Cell-Impermeant, Non-fluorescent) H2DCFDA->H2DCF Deacetylation Esterases Intracellular Esterases Esterases->H2DCF CDCF CDCF (Fluorescent) H2DCF->CDCF Oxidation ROS ROS / RNS (e.g., •OH, ONOO⁻) ROS->CDCF

Caption: The mechanism of action for the fluorescent ROS probe Carboxy-H2DCFDA.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists utilizing 5(6)-Carboxy-2',7'-dichlorofluorescein, a fluorescent probe integral to various cellular assays, ensuring its safe and compliant disposal is a critical aspect of laboratory management. Adherence to proper disposal protocols not only prevents potential environmental contamination but also upholds a secure working environment. This guide provides a comprehensive, step-by-step procedure for the effective disposal of this compound.

Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may lead to respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Hazard StatementPrecautionary Measures
Causes skin irritationWear protective gloves and clothing. In case of contact, wash with plenty of water[1].
Causes serious eye irritationWear eye and face protection. If in eyes, rinse cautiously with water for several minutes[1].
May cause respiratory irritationAvoid breathing dust, fumes, or spray. Use only in a well-ventilated area[1].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Any contaminated sharps, such as pipette tips or needles, must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).

  • Include the date of waste accumulation and the laboratory or principal investigator's name.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Keep containers tightly closed to prevent spills or the release of vapors[1].

  • Ensure that the storage area is away from incompatible materials.

4. Scheduling a Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with an accurate inventory of the waste being disposed of.

5. Accidental Release Measures:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and any contaminated soil into a labeled hazardous waste container.

  • Prevent the spilled material from entering drains, sewers, or watercourses[2][3].

6. Final Disposal:

  • The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Disposal should be in accordance with all local, state, and national environmental regulations to an appropriate treatment and disposal facility[1].

Below is a workflow diagram illustrating the key steps for the proper disposal of this compound.

G cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid Waste (e.g., powder, contaminated gloves) labeled_solid Labeled Solid Hazardous Waste Container solid_waste->labeled_solid liquid_waste Liquid Waste (solutions containing the compound) labeled_liquid Labeled Liquid Hazardous Waste Container liquid_waste->labeled_liquid sharps_waste Contaminated Sharps labeled_sharps Labeled Sharps Container sharps_waste->labeled_sharps storage Secure & Ventilated Secondary Containment Area labeled_solid->storage labeled_liquid->storage labeled_sharps->storage ehs_pickup Schedule EHS Pickup storage->ehs_pickup licensed_disposal Disposal by Licensed Hazardous Waste Facility ehs_pickup->licensed_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, use, and disposal of 5(6)-Carboxy-2',7'-dichlorofluorescein is critical for ensuring laboratory safety and experimental integrity. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and establish a secure working environment.

Immediate Safety and Handling Protocols

This compound is a fluorescent dye that requires careful handling to avoid potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate these risks.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.[1][2]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved N95 dust mask is recommended if handling powder.To avoid inhalation of dust particles which may cause respiratory irritation.[1][3]
Body Protection Laboratory coat or coverallsTo protect skin and clothing from contamination.[4][5]

Step-by-Step Handling and Experimental Workflow

Proper handling from receipt of the compound to its final use in an experiment is crucial. The following workflow outlines the necessary steps to ensure safety and prevent contamination.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[6][7] Recommended long-term storage is at -20°C.

Preparation of Stock Solutions:

  • Work Area Preparation: Conduct all work with the solid compound in a chemical fume hood or a designated area with adequate ventilation to minimize inhalation exposure.[2]

  • Weighing: Carefully weigh the desired amount of the powdered dye. Avoid creating dust.[1][8]

  • Dissolving: Add the appropriate solvent (as per your experimental protocol) to the powder to create a stock solution.

Use in Experiments:

  • When using the dye in cell-based assays or other experimental procedures, always wear the appropriate PPE.

  • This compound and its diacetate form are used as fluorescent probes, often to detect intracellular reactive oxygen species (ROS) or as substrates for transport proteins.[9]

  • Handle all solutions containing the dye with care to avoid spills and splashes.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect store Store in Cool, Dry, Dark Place receive->store Intact ppe Don Appropriate PPE store->ppe weigh Weigh Compound in Ventilated Area ppe->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste decontaminate->dispose

Safe handling workflow from receipt to disposal.

Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek medical attention.[10]
Skin Contact Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing.[1] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air.[1][10] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting.[10] Wash out the mouth with water if the person is conscious.[10] Seek immediate medical attention.

Spill and Disposal Plan

Proper containment of spills and disposal of waste are critical to prevent environmental contamination and laboratory exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a powder spill, avoid creating dust. Gently cover the spill with an absorbent material. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for disposal.[6][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal:

  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, should be disposed of as chemical waste.

  • Do not allow the product to enter drains, groundwater, or water courses.[6][7]

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[1][6] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

G Disposal Decision Pathway start Waste Generated is_contaminated Contaminated Material? start->is_contaminated solid_waste Solid Waste (e.g., tips, tubes) is_contaminated->solid_waste Yes liquid_waste Liquid Waste (e.g., solutions) is_contaminated->liquid_waste Yes ppe_waste Contaminated PPE is_contaminated->ppe_waste Yes non_haz_waste Dispose as Non-Hazardous Waste is_contaminated->non_haz_waste No collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid ppe_waste->collect_solid consult_ehs Consult EHS for Disposal Protocol collect_solid->consult_ehs collect_liquid->consult_ehs

Decision pathway for proper waste segregation and disposal.

References

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5(6)-Carboxy-2',7'-dichlorofluorescein
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